molecular formula C3H5F2I B8216339 1,3-Difluoro-2-iodopropane

1,3-Difluoro-2-iodopropane

Cat. No.: B8216339
M. Wt: 205.97 g/mol
InChI Key: KWGACPKPUJYFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Difluoro-2-iodopropane is a halogen-rich synthetic intermediate designed for advanced organic synthesis and drug discovery research. This compound features both fluorine and iodine atoms on a short propane backbone, making it a versatile precursor for various molecular transformations. The iodine atom serves as an excellent leaving group, enabling efficient nucleophilic substitution reactions, such as in the synthesis of complex ethers or thioethers. The fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of resulting molecules, which is a critical property in the development of pharmaceuticals and agrochemicals . As a bifunctional reagent, it is particularly valuable in the construction of more complex fluorinated structures, including heterocycles like thiazoles, which are prominent scaffolds in medicinal chemistry . Researchers can utilize this compound to introduce a difluoromethylene unit, which is often used as a bioisostere for carbonyl or ether groups, thereby fine-tuning the electronic and steric properties of target molecules . 1,3-Difluoro-2-iodopropane is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this air- and light-sensitive compound with appropriate safety precautions in a controlled environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoro-2-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2I/c4-1-3(6)2-5/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGACPKPUJYFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,3-Difluoro-2-iodopropane CAS 113175-98-5 chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,3-Difluoro-2-iodopropane: Properties, Reactivity, and Synthetic Utility

Prepared by: Gemini, Senior Application Scientist

Executive Summary

1,3-Difluoro-2-iodopropane is a halogenated aliphatic compound featuring a synthetically versatile secondary iodide and a vicinal difluoro motif. This combination makes it a valuable building block for researchers in organic synthesis and medicinal chemistry. The compound's reactivity is dominated by the labile carbon-iodine bond, which serves as a prime site for nucleophilic substitution and other transformations. The presence of two fluorine atoms significantly influences the molecule's electronic properties, metabolic stability, and potential for unique intermolecular interactions, marking it as a strategic tool for introducing the difluoromethyl moiety into complex target molecules. This guide provides a comprehensive overview of its known and predicted properties, a detailed analysis of its chemical reactivity, a proposed synthetic pathway, and a discussion of its applications in drug discovery.

Introduction and Molecular Identification

1,3-Difluoro-2-iodopropane is a structurally simple yet functionally rich organic molecule. Its core utility lies in the orthogonal reactivity of its functional groups: the highly reactive C-I bond and the metabolically robust C-F bonds.

  • IUPAC Name: 1,3-difluoro-2-iodopropane

  • Molecular Formula: C₃H₅F₂I[1]

  • Molecular Weight: 205.97 g/mol [1]

  • SMILES: FCC(I)CF[1]

  • CAS Registry Number: 154874-11-0[1]. It is important to note that while the CAS number 113175-98-5 is sometimes associated with this compound, CAS 154874-11-0 is the identifier under which it is commercially available and referenced in chemical databases.

The molecule's structure, characterized by a central iodinated carbon flanked by two fluorinated methyl groups, is depicted below.

Caption: 2D Structure of 1,3-Difluoro-2-iodopropane.

Physicochemical and Spectroscopic Properties

Direct experimental data for 1,3-Difluoro-2-iodopropane is not extensively published. However, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 1,3-Difluoro-2-iodopropane
PropertyValue / PredictionSource / Basis
Molecular Formula C₃H₅F₂I[1]
Molecular Weight 205.97[1]
Physical Form Predicted to be a liquidAnalogy to 2-iodopropane
Boiling Point Estimated: 120-140 °CExtrapolation from 2-iodopropane (89 °C) and increased MW/polarity
Density Estimated: >1.7 g/cm³Analogy to 2-iodopropane (~1.7 g/cm³) with heavier F atoms
Storage Sealed in dry, 2-8°C[1]
Predicted Spectroscopic Profile

Spectroscopic analysis is crucial for structure verification. The following are predictions for the key spectroscopic signatures of 1,3-Difluoro-2-iodopropane. These predictions are derived from established principles of NMR spectroscopy and mass spectrometry, with 2-iodopropane serving as a useful reference model.[2]

  • ¹H NMR Spectroscopy: The proton spectrum is expected to be complex due to H-H and H-F coupling.

    • H-2 (methine proton, -CHI-) : This proton will be the most deshielded due to the adjacent iodine. It will appear as a complex multiplet, split by the four adjacent protons (n=4) and the two adjacent fluorine atoms. Expected chemical shift: ~4.3-4.6 ppm.

    • H-1, H-3 (methylene protons, -CH₂F) : These four protons are chemically equivalent. They will be split by the single H-2 proton and the geminal fluorine atom, resulting in a doublet of doublets. Expected chemical shift: ~4.5-4.8 ppm, shifted downfield by the adjacent fluorine.

G cluster_H2 H-2 (methine) cluster_H13 H-1, H-3 (methylene) H2 Multiplet ~4.3-4.6 ppm H2_coupling Couples to 4 methylene protons 2 fluorine atoms H2->H2_coupling H13 Doublet of Doublets ~4.5-4.8 ppm H13_coupling Couples to 1 methine proton 1 geminal fluorine H13->H13_coupling

Caption: Predicted ¹H NMR splitting pattern for 1,3-Difluoro-2-iodopropane.

  • ¹³C NMR Spectroscopy:

    • C-2 (-CHI-) : This carbon will show a significant downfield shift due to the attached iodine. The signal will be split into a triplet by the two adjacent fluorine atoms (²J_CF).

    • C-1, C-3 (-CH₂F) : These equivalent carbons will be strongly coupled to the directly attached fluorine atom, appearing as a doublet with a large ¹J_CF coupling constant.

  • ¹⁹F NMR Spectroscopy: A single signal is expected for the two equivalent fluorine atoms. This signal will be split into a triplet by the two adjacent H-1/H-3 protons.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺) : A peak at m/z = 206 corresponding to the molecular ion [C₃H₅F₂I]⁺.

    • Key Fragments : A prominent peak at m/z = 127 corresponding to I⁺. Loss of iodine would result in a fragment at m/z = 79 ([C₃H₅F₂]⁺).

Reactivity and Synthetic Profile

The synthetic utility of 1,3-Difluoro-2-iodopropane is governed by the high reactivity of the carbon-iodine bond. This reactivity is predictable and can be controlled to achieve specific synthetic outcomes.

The Carbon-Iodine Bond: The Locus of Reactivity

The C-I bond is the weakest of the carbon-halogen bonds (dissociation energy ≈ 234 kJ/mol).[3] This makes the iodide an excellent leaving group, predisposing the molecule to nucleophilic substitution reactions. The order of reactivity for alkyl halides is consistently RI > RBr > RCl > RF.[3][4]

Nucleophilic Substitution Reactions

As a secondary alkyl iodide, 1,3-Difluoro-2-iodopropane can undergo substitution via both S_N1 and S_N2 mechanisms. The choice of pathway is dictated by the reaction conditions.

  • S_N2 Mechanism : This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., acetone, DMSO).[5] The reaction involves a backside attack, leading to an inversion of stereochemistry at the C-2 position. The steric bulk of the iodide and the adjacent methylene groups present a moderate barrier, making it less reactive than a primary iodide but still susceptible to attack.[5][6]

  • S_N1 Mechanism : This pathway is favored in polar protic solvents (e.g., water, ethanol) with weak nucleophiles. It proceeds through a secondary carbocation intermediate. The electron-withdrawing nature of the two fluorine atoms will destabilize the adjacent carbocation, making the S_N1 pathway less favorable than for a non-fluorinated analogue like 2-iodopropane.

Elimination Reactions

Competition from elimination reactions (E1 and E2) is common with secondary alkyl halides, especially in the presence of strong, sterically hindered bases (e.g., tert-butoxide).[4] These reactions would lead to the formation of 1,3-difluoropropene.

Radical and Organometallic Reactions

The weak C-I bond is also susceptible to homolytic cleavage, making it a potential substrate for radical-mediated reactions. Furthermore, while less common than for aryl iodides, alkyl iodides can participate in certain organometallic coupling reactions, although these often require specific catalysts and conditions.

Proposed Synthetic Route

A robust and logical synthesis for 1,3-Difluoro-2-iodopropane involves the conversion of a commercially available alcohol precursor, 1,3-difluoro-2-propanol. This transformation is a standard procedure in organic synthesis, often accomplished using phosphorus and iodine or via an Appel reaction.

Caption: Proposed synthetic workflow via the Appel reaction.

Detailed Hypothetical Experimental Protocol

This protocol describes the synthesis of 1,3-Difluoro-2-iodopropane from 1,3-difluoro-2-propanol using the Appel reaction.

Rationale: The Appel reaction provides a mild and high-yielding method for converting alcohols to alkyl iodides with minimal side reactions and predictable stereochemistry (inversion). Triphenylphosphine (PPh₃) and iodine (I₂) form an iodophosphonium salt in situ, which activates the alcohol's hydroxyl group for nucleophilic attack by the iodide ion. Imidazole is used to activate the phosphine and neutralize the HI byproduct.

Materials:

  • 1,3-Difluoro-2-propanol (1.0 equiv)[7][8]

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Iodine (I₂) (1.2 equiv)

  • Imidazole (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add triphenylphosphine (1.2 equiv) and imidazole (1.2 equiv).

  • Solvent Addition: Add anhydrous dichloromethane via syringe to dissolve the solids.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Iodine Addition: Add solid iodine (1.2 equiv) portion-wise to the stirred solution. The mixture will turn into a dark brown slurry. Allow it to stir for 15-20 minutes at 0 °C. Causality: This step forms the active iodinating agent, triphenylphosphine diiodide, and the PPh₃-imidazole complex.

  • Substrate Addition: Slowly add a solution of 1,3-difluoro-2-propanol (1.0 equiv) in anhydrous DCM dropwise via a syringe over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate solution until the dark brown color disappears, leaving a pale yellow or colorless mixture. Causality: This step neutralizes any unreacted iodine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will contain the desired 1,3-Difluoro-2-iodopropane and triphenylphosphine oxide as a byproduct. Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Applications in Research and Drug Development

The strategic incorporation of fluorine is a cornerstone of modern drug design, used to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[9] 1,3-Difluoro-2-iodopropane is a valuable reagent for introducing the difluoromethylpropyl motif, which carries several beneficial properties.

  • Bioisosterism: The difluoromethyl group (-CF₂H) is recognized as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[9][10] It can act as a hydrogen bond donor, potentially preserving or enhancing binding interactions with biological targets while eliminating metabolically labile protons found in alcohols or thiols.[11]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated motifs resistant to oxidative metabolism by cytochrome P450 enzymes.[10][12] Replacing a metabolically vulnerable position with a difluorinated group can significantly increase a drug candidate's half-life and bioavailability.[10][11]

  • Modulation of Physicochemical Properties: Fluorination increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[9][12] The strong inductive effect of fluorine can also modulate the pKa of nearby functional groups, which is critical for optimizing a drug's solubility and target engagement.[10]

By using 1,3-Difluoro-2-iodopropane, medicinal chemists can readily attach the –CH(CH₂F)₂ fragment to nucleophilic sites on a lead compound (e.g., phenols, amines, thiols) via S_N2 displacement of the iodide, thereby accessing new chemical space with improved drug-like properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1,3-Difluoro-2-iodopropane is not widely available, its handling precautions can be inferred from related compounds like 2-iodopropane.[13] It should be treated as a flammable, irritant, and light-sensitive compound.

  • Personal Protective Equipment (PPE): Handle only in a well-ventilated chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.

  • Handling: Keep away from heat, sparks, and open flames.[13] Take precautionary measures against static discharge. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect from light, as alkyl iodides can decompose to release iodine. It is often stored over copper as a stabilizer.[13]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1,3-Difluoro-2-iodopropane (CAS 154874-11-0) is a specialized chemical reagent with significant potential in synthetic and medicinal chemistry. Its properties are defined by the predictable and high reactivity of its secondary iodide, which serves as an excellent leaving group for nucleophilic substitution. This reactivity, combined with the beneficial effects imparted by its vicinal difluoro motif—namely enhanced metabolic stability and unique electronic properties—positions it as a strategic building block for the next generation of pharmaceuticals and advanced materials. While direct experimental data remains sparse, its chemical behavior can be confidently predicted, enabling its effective use in research and development.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. Retrieved from [Link]

  • New method for introducing fluorinated components into molecules. (2024, May 16). Universität Münster. Retrieved from [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... (2022, December 13). PMC. Retrieved from [Link]

  • Alkyl Iodide. (n.d.). BYJU'S. Retrieved from [Link]

  • Comprehensive Guide on Alkyl Iodide - Synthesis, Reactions, and FAQs. (n.d.). Testbook. Retrieved from [Link]

  • Reactions of Saturated and Unsaturated Tertiary Alkyl Halides and Saturated Secondary Alkyl Iodides with Lithium Aluminum Deuteride. Convincing Evidence for a Single-Electron-Transfer Pathway. (n.d.). ACS Publications. Retrieved from [Link]

  • Alkyl Halide Reactivity. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions. (2025, November 13). Chemistry Steps. Retrieved from [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Vanderbilt University. Retrieved from [Link]

  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. (2024, September 13). ACS Publications. Retrieved from [Link]

  • 1H proton nmr spectrum of 2-iodopropane. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

  • 1,3-Difluoro-2-propanol. (n.d.). NIST WebBook. Retrieved from [Link]

  • Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024, February 28). PMC. Retrieved from [Link]

  • 1,3-Difluoro-2-propanol. (n.d.). NIST WebBook, Mass Spectrum. Retrieved from [Link]

  • Process For The Iodination Of Aromatic Compounds. (n.d.). Google Patents.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). RSC Publishing. Retrieved from [Link]

  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions. (2022, November 7). Chemia. Retrieved from [Link]

  • Computational NMR Prediction: A Microreview. (2023, March 14). Corin Wagen. Retrieved from [Link]

  • 2,2-Dibromo-1,1-difluoro-3-iodopropane. (n.d.). PubChem. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). (n.d.). NP-MRD. Retrieved from [Link]

  • NMR Prediction. (n.d.). NMRDB.org. Retrieved from [Link]

  • Chemical Properties of 1,3-Difluoro-2-propanol (CAS 453-13-4). (n.d.). Cheméo. Retrieved from [Link]

Sources

The Physicochemical Profiling and Thermal Dynamics of 1,3-Difluoro-2-iodopropane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In contemporary drug development and advanced materials science, the strategic incorporation of fluorine atoms profoundly alters the pharmacokinetic and physicochemical profiles of target molecules. 1,3-Difluoro-2-iodopropane (CAS: 154874-11-0) serves as a highly specialized, bifunctional building block. The presence of two terminal fluorine atoms exerts a strong electron-withdrawing inductive effect, which modulates the lipophilicity of the molecule, while the secondary iodine atom acts as an exceptional leaving group for nucleophilic substitutions.

However, the intrinsic lability of the carbon-iodine (C-I) bond introduces significant challenges during purification and characterization. This guide provides an authoritative synthesis of the physical properties of 1,3-difluoro-2-iodopropane, detailing the causality behind its thermal behavior and establishing a self-validating protocol for boiling point determination and safe distillation.

Physicochemical Profiling

Because empirical data on specialized halogenated intermediates can be scarce in standard literature, researchers must rely on a combination of vendor specifications and theoretical thermodynamics. Commercially available from specialized suppliers such as [1] and [2], 1,3-difluoro-2-iodopropane presents as a dense, colorless to pale-yellow liquid.

The yellowing effect often observed in older samples is caused by the homolytic cleavage of the C-I bond upon exposure to ambient light or thermal stress, liberating trace amounts of elemental iodine (


). Consequently, strict storage parameters (2–8 °C, protected from light) are required to maintain a purity of ≥95% [1].
Quantitative Data Summary
PropertyValueSource / Methodology
Chemical Name 1,3-Difluoro-2-iodopropaneStandardized
CAS Number 154874-11-0Vendor Catalogs [1][2]
Molecular Formula C

H

F

I
Structural Analysis
Molecular Weight 205.97 g/mol Calculated [2]
Physical State Liquid (Colorless to pale yellow)Empirical Observation
Estimated Boiling Point ~135 °C – 145 °C (at 760 mmHg)Group Additivity Estimation
Storage Conditions 2–8 °C (Sealed, Dry, Dark)Vendor Specifications [1]

Thermodynamic Behavior & Boiling Point Dynamics

The Causality of Thermal Degradation

Determining the exact atmospheric boiling point of 1,3-difluoro-2-iodopropane is practically hindered by its thermal instability. The bond dissociation energy of a secondary C-I bond is relatively low (approx. 220 kJ/mol). If a researcher attempts to boil this compound at standard atmospheric pressure (760 mmHg), the thermal energy required to reach its estimated boiling point (~135–145 °C) approaches the activation energy for dehydrohalogenation or homolytic cleavage.

The Result: The liquid will decompose, yielding iodine gas and 1,3-difluoropropene, long before a stable vapor-liquid equilibrium is achieved. Therefore, vacuum distillation is not merely a recommendation; it is a fundamental kinetic requirement.

QC_Workflow A 1,3-Difluoro-2-iodopropane (CAS: 154874-11-0) B DSC & Capillary BP Determination A->B Quality Control C Vacuum Distillation (< 50 mmHg) B->C Thermal Profiling D Pure API Intermediate C->D Purification

Fig 1. Quality control and vacuum distillation workflow for 1,3-Difluoro-2-iodopropane.

Experimental Protocol: Self-Validating Boiling Point Determination

To establish a reliable boiling point without inducing thermal degradation, we employ an orthogonal validation approach. By merging the visual Capillary Micro-Boiling Point method with Differential Scanning Calorimetry (DSC), we create a self-validating system . This ensures that the visual vapor-pressure equilibrium strictly aligns with the thermodynamic endotherm of vaporization, eliminating operator bias and confirming that decomposition has not occurred.

Step-by-Step Methodology

Phase 1: Capillary Micro-Boiling Point (Visual Equilibrium)

  • Sample Preparation: Inject 5 µL of 1,3-difluoro-2-iodopropane into a standard glass melting-point capillary tube sealed at the bottom.

  • Micro-Bell Insertion: Drop a micro-capillary (sealed at the top, open at the bottom) into the sample tube to act as a micro-bell. Causality: The trapped air prevents superheating and provides a nucleation site for vapor bubbles.

  • Controlled Heating: Place the assembly in a boiling point apparatus. Apply a strict heating ramp of 2 °C/min.

  • Equilibrium Observation: Observe the temperature at which a rapid, continuous stream of bubbles emerges from the micro-bell. Turn off the heat.

  • Data Acquisition: Record the exact temperature when the liquid is drawn back into the micro-bell. Causality: At this precise moment, the vapor pressure of the compound equals the atmospheric pressure, defining the true boiling point.

Phase 2: DSC Orthogonal Validation (Thermodynamic Confirmation)

  • Crucible Loading: Seal 2 mg of the compound in an aluminum DSC pan with a pinhole lid (to allow vapor escape).

  • Thermal Ramping: Run the DSC from 25 °C to 150 °C at a rate of 5 °C/min under a continuous nitrogen purge (50 mL/min).

  • Peak Analysis: Identify the sharp endothermic peak. The extrapolated onset temperature of this peak must correlate (± 1.5 °C) with the temperature recorded in Phase 1. If an exothermic peak follows immediately, it indicates thermal decomposition, dictating that future distillations must occur at a lower vacuum pressure.

Synthetic Workflows & Mechanistic Application

Once purified, 1,3-difluoro-2-iodopropane is primarily utilized as an electrophilic alkylating agent. The secondary carbon acts as the electrophilic center. Due to the steric hindrance and the electron-withdrawing nature of the adjacent fluoromethyl groups, nucleophilic substitution (


) requires strong nucleophiles and optimized solvent conditions (e.g., polar aprotic solvents like DMF or DMSO) [3].

SN2_Mechanism Nu Nucleophile (e.g., Amine/Thiol) TS [ Nu ··· C ··· I ]‡ Transition State Nu->TS Collision & Alignment Substrate 1,3-Difluoro-2-iodopropane Electrophile Substrate->TS Collision & Alignment Product 1,3-Difluoroalkylated Target Compound TS->Product Bond Formation Leaving Iodide (I⁻) Leaving Group TS->Leaving Bond Cleavage

Fig 2. Mechanistic pathway of nucleophilic substitution utilizing 1,3-Difluoro-2-iodopropane.

Conclusion

For researchers leveraging 1,3-difluoro-2-iodopropane in API synthesis, mastering its physical properties—particularly its thermal lability and boiling point dynamics—is paramount. By implementing the self-validating thermal profiling protocols and mandatory vacuum distillation workflows outlined in this guide, scientists can successfully mitigate C-I bond degradation. This ensures high-fidelity nucleophilic substitutions, preserves the integrity of the fluorinated building block, and guarantees robust downstream yields in drug development pipelines.

References

  • Accela ChemBio. 1,3-Difluoro-2-iodopropane | SY249443 Material Safety and Handling. Accela ChemBio Inc. Available at:[Link]

Navigating the Synthesis and Handling of 1,3-Difluoro-2-iodopropane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability. 1,3-Difluoro-2-iodopropane, with its unique structural motif, presents itself as a valuable building block for the synthesis of novel fluorinated compounds. However, its handling requires a nuanced understanding of its potential hazards, rooted in the combined reactivity of its difluorinated backbone and the labile carbon-iodine bond. This guide provides an in-depth analysis of the safe handling, storage, and emergency procedures for 1,3-Difluoro-2-iodopropane, drawing upon established principles for managing halogenated organic compounds.

Hazard Identification and Risk Assessment

Toxicological Profile (Inferred):

The toxicity of 1,3-Difluoro-2-iodopropane has not been fully investigated. However, related halogenated propanes exhibit varying degrees of toxicity. For instance, some fluorinated propanols are known to be metabolized to toxic intermediates[1]. The presence of iodine suggests potential for adverse effects, as many organic iodides can act as alkylating agents. Inhalation, ingestion, and skin contact should be considered significant routes of exposure, with potential for irritation to the skin, eyes, and respiratory system[2][3][4][5]. Symptoms of overexposure may include headache, dizziness, nausea, and vomiting[6].

Flammability and Reactivity:

Similar to other short-chain alkyl halides, 1,3-Difluoro-2-iodopropane is expected to be a flammable liquid[2][6]. Its vapors can form explosive mixtures with air, and it should be kept away from heat, sparks, and open flames[2][6]. The carbon-iodine bond is considerably weaker than carbon-fluorine bonds and is susceptible to cleavage, making the compound reactive towards light, heat, and certain metals[7]. It is crucial to avoid contact with strong oxidizing agents, strong bases, and reactive metals[3][6].

Prudent Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for the safe handling of 1,3-Difluoro-2-iodopropane.

Engineering Controls:

  • Fume Hood: All manipulations of 1,3-Difluoro-2-iodopropane should be conducted within a certified chemical fume hood to minimize inhalation exposure[8][9].

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors[2][10].

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area[9][11].

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken[11][12][13].

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[12][13][14]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[8][12]Provides a barrier against skin contact. Glove integrity should be checked before each use.
Body Protection A flame-resistant lab coat, worn fully fastened.[12][14]Protects against accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as large-scale transfers or in the event of a spill.[14][15]Provides protection against the inhalation of harmful vapors.

Experimental Workflow: A Step-by-Step Protocol for Safe Use

The following protocol outlines a generalized workflow for using 1,3-Difluoro-2-iodopropane in a research setting.

Preparation and Pre-Reaction Setup:

  • Risk Assessment: Before beginning any work, conduct a specific risk assessment for the planned experiment.

  • Gather Materials: Ensure all necessary reagents, solvents, and equipment are available and in good condition.

  • Don PPE: Put on all required personal protective equipment.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, prepare the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

Handling and Dispensing:

  • Work in Fume Hood: Perform all transfers and manipulations of 1,3-Difluoro-2-iodopropane inside a chemical fume hood.

  • Use Appropriate Tools: Use clean, dry syringes or cannulas for transferring the liquid. Avoid using plastic equipment that may be incompatible[2].

  • Grounding: When transferring larger quantities, ensure that the container and receiving equipment are properly grounded to prevent static discharge[2].

Reaction and Work-up:

  • Controlled Addition: Add 1,3-Difluoro-2-iodopropane to the reaction mixture in a controlled manner, monitoring for any exothermic events.

  • Maintain Inert Atmosphere: If necessary, maintain the inert atmosphere throughout the reaction.

  • Quenching: After the reaction is complete, quench any reactive species carefully according to established procedures.

  • Extraction and Purification: Perform extraction and purification steps within the fume hood.

Post-Experiment Procedures:

  • Decontamination: Decontaminate all glassware and equipment that came into contact with 1,3-Difluoro-2-iodopropane.

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in properly labeled, sealed containers for hazardous waste[3][9]. Halogenated waste should be segregated from non-halogenated waste[16].

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound[2].

Storage and Waste Management

Proper storage and waste disposal are critical to maintaining a safe laboratory environment.

Storage:

  • Temperature: Store 1,3-Difluoro-2-iodopropane in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources[2][10]. The recommended storage temperature is 2-8°C[17].

  • Container: Keep the container tightly sealed and clearly labeled[2].

  • Incompatibilities: Store 1,3-Difluoro-2-iodopropane separately from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals[6][16][18]. It is also advisable to segregate it from flammable liquids[16].

Waste Disposal:

  • Segregation: Collect all waste containing 1,3-Difluoro-2-iodopropane in a dedicated, labeled, and sealed container for halogenated organic waste[16][19].

  • Regulations: Dispose of hazardous waste in accordance with local, state, and federal regulations[3].

Emergency Procedures: Preparedness and Response

Prompt and correct action is crucial in the event of an emergency.

Spill Response:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or earth[2][6].

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal[6].

  • Large Spills: For large spills, evacuate the area and contact the institution's emergency response team.

First Aid Measures:

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4][10].

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[3][9][10]. Seek medical attention if irritation persists.

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3][8][10]. Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][10].

Firefighting Measures:

  • Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using a direct stream of water, as it may spread the fire[6].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[6].

  • Hazardous Combustion Products: Combustion may produce toxic and irritating fumes, including hydrogen fluoride and hydrogen iodide[2][6][20].

Diagrams

G Safe Handling Workflow for 1,3-Difluoro-2-iodopropane cluster_prep Preparation cluster_handling Handling & Reaction cluster_post Post-Experiment RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & Equipment RiskAssessment->GatherMaterials DonPPE Don Appropriate PPE GatherMaterials->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood Transfer Transfer Compound WorkInHood->Transfer Reaction Perform Reaction Transfer->Reaction Workup Quench & Work-up Reaction->Workup Decontaminate Decontaminate Glassware Workup->Decontaminate WasteDisposal Dispose of Waste Decontaminate->WasteDisposal RemovePPE Remove PPE WasteDisposal->RemovePPE WashHands Wash Hands RemovePPE->WashHands

Caption: A logical workflow for the safe handling of 1,3-Difluoro-2-iodopropane.

G Emergency Spill Response for 1,3-Difluoro-2-iodopropane cluster_immediate Immediate Actions cluster_cleanup Cleanup (Small Spill) Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Others Evacuate->Alert Ventilate Ensure Ventilation Alert->Ventilate LargeSpill Large Spill? Ventilate->LargeSpill DonPPE Don PPE Contain Contain with Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Dispose Dispose as Hazardous Waste Collect->Dispose LargeSpill->DonPPE No ContactEHS Contact Emergency Response LargeSpill->ContactEHS Yes

Caption: A decision-making workflow for responding to a spill of 1,3-Difluoro-2-iodopropane.

References

  • 1,1,2,2,3,3-Hexafluoro-1,3-diiodopropane | C3F6I2 - PubChem. (n.d.). Retrieved from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - RBNAinfo. (n.d.). Retrieved from [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. (n.d.). Retrieved from [Link]

  • Student safety sheets 56 Iodine - Cleapss. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories - Safety Office. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure for work with Chemical name/class: Iodine CAS #: 7553-56-2 PI: Mark Walters Date. (2018, November 2). Retrieved from [Link]

  • Guidance for the Selection of Protective Clothing for TDI Users - Covestro. (n.d.). Retrieved from [Link]

  • Reactions from Intravenous Organic Iodide Compounds: Pretesting and Prophylaxis. (n.d.). Retrieved from [Link]

  • 1,3-DIFLUORO-2-PROPANOL CAS#: 453-13-4; ChemWhat Code: 77099. (n.d.). Retrieved from [Link]

  • Iodine - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]

  • Components of Personal Protective Equipment - Pesticide Environmental Stewardship. (n.d.). Retrieved from [Link]

  • 1,3-Difluoro-2-propanol - the NIST WebBook. (n.d.). Retrieved from [Link]

  • The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote - PubMed. (n.d.). Retrieved from [Link]

  • Chemical Storage Guidelines. (n.d.). Retrieved from [Link]

  • EMERGENCIES AND ACCIDENTS - The University of Adelaide. (2016, August 12). Retrieved from [Link]

  • 1,3-Difluoro-2-propanol - the NIST WebBook. (n.d.). Retrieved from [Link]

  • CHEMICAL STORAGE FACT SHEET - University of Waterloo. (2023, May 1). Retrieved from [Link]

  • Storing hazardous chemicals - Safe Work Australia. (n.d.). Retrieved from [Link]

  • 1,3-Difluoropropan-2-one - Hazard - Computational Toxicology and Exposure Online Resources. (n.d.). Retrieved from [Link]

  • Control reactions: A. Direct nucleophilic attack on... - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents | Chemical Reviews - ACS Publications. (2024, September 13). Retrieved from [Link]

Sources

Solubility Profile of 1,3-Difluoro-2-iodopropane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Difluoro-2-iodopropane is a halogenated propane derivative with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective utilization in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of 1,3-difluoro-2-iodopropane, predictive assessments based on its physicochemical properties, detailed experimental protocols for solubility determination, and essential safety guidelines. This document is intended to serve as a practical resource for researchers and professionals working with this and structurally related compounds.

Part 1: Theoretical Framework of Solubility

The solubility of a compound is dictated by the fundamental principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible. To understand the solubility of 1,3-difluoro-2-iodopropane, we must first analyze its molecular structure and the nature of the intermolecular forces it can exhibit.

1.1 Molecular Structure and Polarity

1,3-Difluoro-2-iodopropane (C₃H₅F₂I) possesses a molecular weight of 205.97 g/mol . Its structure features two highly electronegative fluorine atoms and a larger, more polarizable iodine atom attached to a propane backbone.

  • C-F Bonds: The carbon-fluorine bonds are highly polar due to the large electronegativity difference between carbon and fluorine.

  • C-I Bond: The carbon-iodine bond is also polar, though less so than the C-F bond. The iodine atom is large and its electron cloud is easily distorted, making it highly polarizable. This polarizability can lead to significant van der Waals dispersion forces and potential for charge-transfer interactions with certain solvents.[1][2]

  • Overall Molecular Polarity: While the individual bonds are polar, the overall polarity of the molecule depends on their symmetrical arrangement. The presence of multiple polar bonds suggests that 1,3-difluoro-2-iodopropane is a moderately polar molecule.

1.2 Intermolecular Forces

The dissolution of a solute in a solvent requires the disruption of solute-solute and solvent-solvent intermolecular forces, and the formation of new solute-solvent forces.[3][4] For 1,3-difluoro-2-iodopropane, the primary forces are:

  • Dipole-Dipole Interactions: Resulting from the permanent dipoles of the C-F and C-I bonds. These forces will be significant when interacting with polar solvents.

  • Van der Waals Dispersion Forces (London Forces): These are temporary attractive forces resulting from transient fluctuations in electron distribution. Due to the presence of a large iodine atom with many electrons, these forces are substantial and will play a key role in its solubility in non-polar solvents.[5]

Haloalkanes, in general, are incapable of donating for hydrogen bonding and are poor hydrogen bond acceptors. Therefore, their solubility in strongly hydrogen-bonded solvents like water is very low.[3][4] However, they readily dissolve in many organic solvents where the energy required to break existing bonds is balanced by the energy released from forming new, similar interactions.[5]

cluster_solute 1,3-Difluoro-2-iodopropane cluster_solvent Organic Solvent Solute C₃H₅F₂I DD Dipole-Dipole Solute->DD exhibits VDW Van der Waals Solute->VDW exhibits Solvent Solvent Molecule Solvent->DD exhibits (if polar) Solvent->VDW exhibits Solubility Solubility is Favored (New Solute-Solvent Interactions Form) DD->Solubility VDW->Solubility

Caption: Key intermolecular forces governing solubility.

Part 2: Predictive Assessment of Solubility

While experimental determination is the gold standard, a predictive assessment based on physicochemical properties can guide solvent selection and experimental design.

2.1 The Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity (affinity for a fatty, non-polar environment) versus its hydrophilicity (affinity for water). It is defined as the logarithm of the ratio of the compound's concentration in octanol to its concentration in water at equilibrium.

LogP = log₁₀ ([solute]ₒ꜀ₜₐₙₒₗ / [solute]wₐₜₑᵣ)

A positive LogP value indicates a preference for the lipophilic (organic) phase, while a negative value indicates a preference for the aqueous phase.[6] The calculated LogP for 1,3-difluoro-2-iodopropane is 1.729 . This positive value strongly suggests that the compound is lipophilic and will be significantly more soluble in organic solvents than in water.[6][7]

2.2 Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and the compound's moderately polar and highly polarizable nature, we can predict its qualitative solubility across a range of solvent classes.

Solvent ClassExample SolventsKey Solvent PropertiesPredicted SolubilityRationale for Prediction
Non-Polar Hexane, Toluene, Carbon TetrachlorideLow polarity, dominated by van der Waals forcesMedium to High The significant van der Waals forces of 1,3-difluoro-2-iodopropane, due to the large iodine atom, will interact favorably with these solvents. Solubility in toluene may be enhanced due to potential charge-transfer interactions with the aromatic ring.[1][2]
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)Moderate to high polarity, no H-bond donationHigh The dipole-dipole interactions between the polar C-F and C-I bonds of the solute and the polar functional groups of these solvents will promote dissolution. These are often excellent solvents for haloalkanes.[4]
Polar Protic Methanol, Ethanol, IsopropanolHigh polarity, H-bond donorsMedium While these solvents are polar, their strong hydrogen-bonding networks must be disrupted. The solute cannot hydrogen bond back, which costs energy. However, the polarity of the solute will allow for some dipole-dipole interactions, leading to moderate solubility, likely decreasing as the alcohol chain length increases.
Ethers Diethyl EtherLow polarity but with a polar C-O-C bondHigh Diethyl ether is an excellent solvent for many organic compounds. The lone pairs on the ether oxygen may interact favorably with the solute, similar to how it effectively solvates iodine.[1]

Part 3: Experimental Determination of Solubility

To obtain definitive data, experimental validation is necessary. We present protocols for both a rapid qualitative assessment and a rigorous quantitative determination.

3.1 Protocol 1: Qualitative Solubility Assessment

This method provides a quick, semi-quantitative estimation of solubility, useful for initial solvent screening.[8][9]

Methodology:

  • Preparation: Dispense 1.0 mL of the selected organic solvent into a small, clear glass vial (e.g., 4 mL vial).

  • Solute Addition (Step 1): Add approximately 10 mg of 1,3-difluoro-2-iodopropane to the vial.

  • Observation (Step 1): Cap the vial and vortex or shake vigorously for 1-2 minutes at room temperature. Visually inspect the solution against a dark background.

    • Soluble: If the solid completely dissolves with no visible particles.

    • Partially Soluble: If some, but not all, of the solid dissolves.

    • Insoluble: If the solid does not appear to dissolve at all.

  • Solute Addition (Step 2 - if soluble in Step 1): If the initial 10 mg dissolved, add another 40 mg of the solute (for a total of ~50 mg/mL).

  • Observation (Step 2): Repeat the vortexing and observation. This helps differentiate between high and moderate solubility.

  • Classification:

    • High Solubility: > 50 mg/mL

    • Medium Solubility: 10 - 50 mg/mL

    • Low Solubility: < 10 mg/mL

    • Insoluble: No discernible dissolution.

3.2 Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[10][11] It measures the maximum amount of a compound that can dissolve in a solvent at a specific temperature.

G start Start: Materials prep 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours using an orbital shaker. prep->equilibrate separate 3. Phase Separation Allow solution to settle. Filter aliquot through a 0.22 µm PTFE syringe filter to remove undissolved solid. equilibrate->separate quantify 4. Quantification Dilute the clear filtrate with a suitable mobile phase and analyze concentration using a calibrated HPLC-UV method. separate->quantify calculate 5. Calculation Determine solubility (e.g., in mg/mL or mol/L) based on the measured concentration and dilution factor. quantify->calculate end End: Solubility Data calculate->end

Caption: Workflow for the Shake-Flask Solubility Method.

Methodology:

  • Preparation:

    • Add an excess amount of 1,3-difluoro-2-iodopropane (e.g., 20-30 mg, ensuring solid will remain after equilibrium) to a glass vial.

    • Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial.

    • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this may need to be determined empirically.[10]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let undissolved solids settle.

    • Carefully draw a sample from the supernatant using a glass syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all undissolved particulate matter.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with an appropriate solvent (often the mobile phase for the analysis method).

    • Determine the concentration of 1,3-difluoro-2-iodopropane in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required.[12]

  • Calculation:

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Part 4: Safety and Handling

When determining the solubility of 1,3-difluoro-2-iodopropane, researchers must adhere to strict safety protocols for handling both the compound and the organic solvents.

  • Engineering Controls: All experimental work should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles.

    • A flame-resistant lab coat.[14]

  • Solvent Handling: Organic solvents present various hazards, including flammability, toxicity, and volatility. Consult the Safety Data Sheet (SDS) for each solvent before use. Ensure all waste is collected in appropriately labeled containers for hazardous waste disposal.

Conclusion

1,3-Difluoro-2-iodopropane is predicted to be a lipophilic compound with high solubility in a range of common polar aprotic and non-polar organic solvents, and moderate solubility in polar protic solvents. This guide provides the theoretical basis for these predictions and offers robust, step-by-step experimental protocols for their validation. The methodologies and safety information presented herein are designed to empower researchers to confidently and accurately characterize the solubility profile of this compound, facilitating its successful application in their scientific endeavors.

References

  • University of Canterbury. (2023, August 31). Solubility of Organic Compounds.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Chemistry Stack Exchange. (2019, April 22). Solubility of Iodine in Some Organic Solvents.
  • Abraham, M. H., & Acree, W. E. (2026, January 18). The factors that influence solubility in perfluoroalkane solvents.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • Kruse, O., et al. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • Patel, N. (2018, September 5). Predicting Aqueous Solubility - It's Harder Than It Looks.
  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
  • Quora. (2017, November 29).
  • Chemistry Stack Exchange. (2014, May 8).
  • Visser, J., et al. (2025, August 19). Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability. PMC.
  • Hacettepe University. (n.d.).
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • ECHEMI. (n.d.). Solubility of Iodine in Some Organic Solvents.
  • University of the West Indies. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Chemistry LibreTexts.
  • PerkinElmer, Inc. (n.d.). Iodine-125 Handling Precautions.
  • CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes.
  • Virtual Computational Chemistry Laboratory. (n.d.).
  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.
  • University of the West Indies, Mona. (2005, December 11).
  • Box, K., & Comer, J. (2008, November 15).
  • University of Michigan. (n.d.). IODINATION SAFETY PRECAUTIONS. Environment, Health & Safety.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Figshare. (2020, September 22).
  • Abhedananda Mahavidyalaya. (n.d.).
  • Analytik NEWS. (2024, November 14).
  • PENTA. (2024, July 25).
  • Alliant Academy. (n.d.). 10. HALOALKANES AND HALOARENES.
  • ResearchGate. (n.d.).
  • Biomedical and Pharmacology Journal. (2021, October 14). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy.
  • Chemistry LibreTexts. (2015, July 5). 6.1: Physical Properties of Haloalkanes.
  • Pharmaceutical Sciences. (2024, February 15).
  • Carl ROTH. (2025, March 31).

Sources

Synthesis routes for 2-iodo-1,3-difluoropropane building blocks

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2-iodo-1,3-difluoropropane , a specialized fluorinated building block.

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2-iodo-1,3-difluoropropane (CAS: 154874-11-0) Role: Bifunctional electrophile for cyclopropane synthesis and fluorinated fragment introduction.[1]

The synthesis of 2-iodo-1,3-difluoropropane presents a unique challenge in halo-alkane chemistry. Unlike its non-fluorinated analogs, the presence of two


-fluorine atoms exerts a strong electron-withdrawing inductive effect (

), significantly deactivating the central carbon toward nucleophilic attack and reducing the nucleophilicity of the precursor alcohol.

Successful synthesis requires a strategy that overcomes this electronic deactivation without compromising the integrity of the C-F bonds. This guide prioritizes two routes:

  • The Activation-Displacement Route (Scalable): Conversion of 1,3-difluoro-2-propanol to a sulfonate ester, followed by halide exchange.[1]

  • The Modified Appel Reaction (Direct): One-pot iodination using triphenylphosphine and iodine.[1]

Part 2: Retrosynthetic Logic & Pathways[1]

The structural symmetry of 2-iodo-1,3-difluoropropane simplifies the retrosynthetic analysis to a single key disconnection: the C-I bond.[1]

Retrosynthesis Figure 1: Retrosynthetic analysis of 2-iodo-1,3-difluoropropane. Target 2-Iodo-1,3-difluoropropane Precursor1 1,3-Difluoro-2-propanol (Commercially Available) Target->Precursor1 Appel (PPh3, I2) Precursor2 1,3-Difluoro-2-sulfonate (Activated Intermediate) Target->Precursor2 Finkelstein (NaI) Precursor2->Precursor1 Sulfonylation (MsCl/TsCl)

Part 3: Detailed Synthesis Protocols

Route A: The Sulfonate Displacement (Recommended for Scalability)

This route is preferred for gram-to-kilogram scale synthesis due to the stability of the intermediate and the avoidance of phosphorus byproducts.[1]

Phase 1: Activation (Mesylation)

The inductive effect of the fluorine atoms makes the hydroxyl proton more acidic but the oxygen less nucleophilic. Standard mesylation conditions must be modified with a stronger base or catalytic DMAP.[1]

Reagents:

  • 1,3-Difluoro-2-propanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Triethylamine (

    
    ) (1.5 equiv)[1]
    
  • Dichloromethane (DCM) (Solvent)[1]

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 1,3-difluoro-2-propanol and dry DCM under

    
     atmosphere. Cool to 0°C.[1]
    
  • Addition: Add

    
     followed by the dropwise addition of MsCl over 30 minutes. The exotherm must be controlled to prevent elimination side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (stain with

    
    ; UV inactive).[1]
    
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[1] Wash combined organics with 1M HCl (to remove amine), water, and brine.
  • Isolation: Dry over

    
     and concentrate in vacuo. The crude mesylate (1,3-difluoropropan-2-yl methanesulfonate) is typically a pale yellow oil used directly.
    
Phase 2: Iodination (Finkelstein Condition)

Reagents:

  • Crude Mesylate (from Phase 1)[1]

  • Sodium Iodide (NaI) (2.0 equiv)[1]

  • Acetone or 2-Butanone (MEK) (Solvent)

Protocol:

  • Solvation: Dissolve the mesylate in anhydrous acetone (0.5 M concentration).

  • Displacement: Add NaI in a single portion. Reflux the mixture (

    
     for acetone, 
    
    
    
    for MEK) for 12-18 hours.
    • Note: The precipitation of sodium mesylate (NaOMs) drives the equilibrium.

  • Filtration: Cool to room temperature. Filter off the white solid precipitate.

  • Purification: Concentrate the filtrate. Redissolve in

    
    , wash with 
    
    
    
    (to remove free iodine), water, and brine.
  • Distillation: Purify the final product by vacuum distillation. 2-iodo-1,3-difluoropropane is a volatile liquid; care must be taken not to lose product during solvent removal.[1]

Route B: The Modified Appel Reaction (Direct Conversion)

Ideal for small-scale, rapid synthesis where byproduct removal (triphenylphosphine oxide) is manageable.[1]

Reagents:

  • 1,3-Difluoro-2-propanol (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)[1]
    
  • Iodine (

    
    ) (1.2 equiv)[1]
    
  • Imidazole (1.5 equiv)

  • Dichloromethane or Toluene

Protocol:

  • Complex Formation: Dissolve

    
     and Imidazole in dry DCM. Add 
    
    
    
    portion-wise at 0°C until the iodine color persists slightly, forming the active phosphonium iodide species.
  • Addition: Add 1,3-difluoro-2-propanol dropwise at 0°C.

  • Reaction: Stir at room temperature for 6 hours. The reaction is driven by the formation of the strong P=O bond.

  • Workup: Filter the mixture through a silica plug to remove the bulk of the triphenylphosphine oxide (

    
    ).
    
  • Purification: Careful fractional distillation is required to separate the product from residual iodinated byproducts.[1]

Part 4: Critical Data & Safety

Physicochemical Properties (Estimated)
PropertyValueNotes
Molecular Formula

Molecular Weight 205.97 g/mol
Boiling Point ~130-135°CAtmospheric pressure (extrapolated)
Density ~2.1 g/mLHigh density due to Iodine
Appearance Colorless to pale pink liquidPink color indicates

liberation
Safety Hazards[1][5]
  • Vesicant/Lachrymator: Halogenated propanes can be severe skin irritants.[1]

  • Metabolic Toxicity: CRITICAL WARNING. 1,3-difluoro-2-propanol and its derivatives are structurally related to fluoroacetate precursors.[1] In vivo metabolism can release fluoroacetate, a potent aconitase inhibitor (Krebs cycle disruption).

    • Handling: Use double nitrile gloves, work strictly in a fume hood, and destroy all waste with strong nucleophiles (e.g., NaOH/EtOH) before disposal.

Part 5: Mechanistic Visualization

The following diagram illustrates the


 displacement mechanism, highlighting the inversion of configuration (relevant for isotopically labeled variants) and the role of the 

-fluorine atoms.

Mechanism Figure 2: SN2 Displacement Mechanism for Iodination. cluster_effect Electronic Effect Substrate Activated Substrate (Mesylate) TS Transition State [F-C-C(I...C...OMs)-C-F]‡ Substrate->TS SN2 Attack Product 2-Iodo-1,3-difluoropropane TS->Product Inversion LG Mesylate (OMs-) TS->LG Inversion Nu Iodide (I-) Nu->TS SN2 Attack Note Beta-Fluorines (-I effect) Retard carbocation formation Favor SN2 over SN1

Part 6: References

  • Sakuma, D., & Togo, H. (2005).[2] Facile preparation of cyclopropanes from 2-iodoethyl-substituted olefins and 1,3-dihalopropanes with zinc powder.[1][2] Tetrahedron, 61(42), 10138-10145.[1] [Link][1]

  • Appel, R. (1975).[1] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. (Foundational reference for the Appel protocol adapted in Route B).

  • NIST Chemistry WebBook. (n.d.).[1] 1,3-Difluoro-2-propanol (CAS 453-13-4).[1] Retrieved March 2, 2026, from [Link]

Sources

The Unseen Lever in Medicinal Chemistry: A Technical Guide to 1,3-Difluoro-2-iodopropane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate ballet of drug design, the strategic incorporation of fluorine atoms can dramatically alter the performance of a lead compound, enhancing its metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] While a variety of fluorinated motifs have found their place in the medicinal chemist's toolbox, this guide delves into a less-explored yet potentially powerful building block: 1,3-Difluoro-2-iodopropane . This molecule offers a unique handle to introduce the 1,3-difluoroisopropyl group, a motif that can serve as a valuable bioisostere for various functional groups, thereby fine-tuning the properties of drug candidates.[3][4]

Due to the limited direct literature on 1,3-Difluoro-2-iodopropane, this guide will provide a comprehensive overview based on established principles of organic synthesis and the well-documented applications of similar fluorinated building blocks. We will explore its probable synthesis, inferred reactivity, and potential applications, offering a roadmap for its utilization in drug discovery programs.

The 1,3-Difluoroisopropyl Group: A Bioisosteric Perspective

The introduction of fluorine can significantly impact a molecule's properties. The 1,3-difluoroisopropyl group, installed via 1,3-Difluoro-2-iodopropane, offers several potential advantages as a bioisosteric replacement:

  • Modulation of Lipophilicity: The two fluorine atoms can subtly alter the lipophilicity of a molecule, which can in turn affect its solubility, membrane permeability, and plasma protein binding.[5]

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to an increased half-life of the drug candidate.[2]

  • Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, potentially leading to a more favorable binding orientation with its biological target.

  • Hydrogen Bonding: While not a classic hydrogen bond donor, the C-F bond can participate in weaker interactions with biological targets, contributing to binding affinity.

The 1,3-difluoroisopropyl group can be considered a bioisostere for a variety of functionalities, including isopropyl groups, and potentially ethers or other polar groups, offering a nuanced approach to property modulation.[3][6]

Synthesis of 1,3-Difluoro-2-iodopropane: An Inferential Approach

While specific literature detailing the synthesis of 1,3-Difluoro-2-iodopropane is scarce, its preparation can be reasonably inferred from standard organic transformations for the conversion of secondary alcohols to secondary iodides. The logical precursor is the commercially available 1,3-difluoro-2-propanol .

Several established methods could be employed for this transformation:

  • Reaction with Hydrogen Iodide (HI): This is a classic and cost-effective method for converting alcohols to iodides.[7] The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the iodide ion. For a secondary alcohol like 1,3-difluoro-2-propanol, the reaction likely proceeds through an S(_N)2 or borderline S(_N)1/S(_N)2 mechanism.[8][9]

  • The Appel Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a source of iodine, such as iodine (I₂) or carbon tetraiodide (CI₄), to convert alcohols to alkyl iodides under mild conditions.[10][11] This method is particularly useful for sensitive substrates as it avoids the use of strong acids. The reaction proceeds with inversion of configuration at a stereocenter, which would be relevant if an enantiomerically pure precursor were used.[12]

  • The Mitsunobu Reaction: This powerful reaction allows for the conversion of an alcohol to a variety of functional groups, including iodides, with inversion of stereochemistry.[13][14] It employs a phosphine (typically triphenylphosphine), a dialkyl azodicarboxylate (such as DEAD or DIAD), and a source of iodide (e.g., methyl iodide or zinc iodide).[8]

  • Finkelstein Reaction on a Precursor: An alternative two-step approach would involve first converting the alcohol to a better leaving group, such as a tosylate or mesylate, followed by a Finkelstein reaction with an iodide salt like sodium iodide in acetone.[15][16][17] This S(_N)2 reaction is driven by the precipitation of the sodium tosylate or mesylate.

Below is a table summarizing these potential synthetic routes.

Reaction NameReagentsMechanismKey Advantages
Direct Iodination HI or NaI/H₃PO₄S(_N)1/S(_N)2Cost-effective, simple procedure.[7]
Appel Reaction PPh₃, I₂, ImidazoleS(_N)2Mild conditions, good for sensitive substrates.[10][11]
Mitsunobu Reaction PPh₃, DEAD/DIAD, MeI/ZnI₂S(_N)2Inversion of stereochemistry, high functional group tolerance.[13][14]
Two-Step (via Tosylate/Mesylate) 1. TsCl/MsCl, Pyridine2. NaI, Acetone (Finkelstein)S(_N)2Avoids harsh acidic conditions.[15][16]

A generalized experimental protocol for the Appel reaction, a likely viable method, is provided below.

Experimental Protocol: Synthesis of 1,3-Difluoro-2-iodopropane via the Appel Reaction (Proposed)

Materials:

  • 1,3-Difluoro-2-propanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of triphenylphosphine (1.2 eq.) and imidazole (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of iodine (1.2 eq.) in DCM dropwise.

  • Stir the resulting yellow suspension for 15-20 minutes at 0 °C.

  • Add a solution of 1,3-difluoro-2-propanol (1.0 eq.) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce excess iodine.

  • Separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,3-difluoro-2-iodopropane.

Reactivity and Applications in Medicinal Chemistry

As a secondary alkyl iodide, 1,3-difluoro-2-iodopropane is expected to be a versatile electrophile for introducing the 1,3-difluoroisopropyl moiety onto various nucleophiles. The primary mode of reaction will be nucleophilic substitution (S(_N)2), where the carbon-iodine bond is cleaved.

N-Alkylation of Amines and Heterocycles

The alkylation of primary and secondary amines with alkyl halides is a fundamental transformation in organic synthesis.[3] 1,3-Difluoro-2-iodopropane can be used to introduce the 1,3-difluoroisopropyl group onto a wide range of nitrogen-containing scaffolds, including:

  • Primary and Secondary Amines: Direct alkylation can be achieved, although over-alkylation can be a concern with primary amines.

  • Aromatic Amines (Anilines): While less nucleophilic, anilines can be alkylated under appropriate conditions.

  • N-Heterocycles: Important drug scaffolds such as imidazoles, pyrazoles, and triazoles can be functionalized at the nitrogen atom.

The introduction of the 1,3-difluoroisopropyl group can modulate the pKa of the amine, which is a critical parameter for drug absorption and distribution.

O-Alkylation of Phenols

The O-alkylation of phenols to form aryl ethers is another important reaction in medicinal chemistry.[13] 1,3-Difluoro-2-iodopropane can serve as the alkylating agent in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the phenol. This allows for the synthesis of 1,3-difluoroisopropyl aryl ethers, which can act as metabolically stable bioisosteres of more labile methoxy or ethoxy groups.[6]

C-Alkylation Reactions

While less common for simple alkyl halides, C-alkylation of soft carbon nucleophiles, such as enolates or organometallic reagents, is also a possibility. This would allow for the direct formation of a carbon-carbon bond and the incorporation of the 1,3-difluoroisopropyl group into the carbon skeleton of a molecule.

The following diagram illustrates the potential synthetic utility of 1,3-difluoro-2-iodopropane.

G main 1,3-Difluoro-2-iodopropane sub1 N-Alkylation main->sub1 R₂NH, Base sub2 O-Alkylation main->sub2 ArOH, Base sub3 C-Alkylation main->sub3 C-Nucleophile prod1a Primary/Secondary Amines sub1->prod1a prod1b N-Heterocycles sub1->prod1b prod2a Phenols sub2->prod2a prod3a Enolates sub3->prod3a prod3b Organometallics sub3->prod3b

Caption: Potential Synthetic Transformations of 1,3-Difluoro-2-iodopropane.

Future Outlook and Conclusion

1,3-Difluoro-2-iodopropane represents a promising, albeit underutilized, building block in medicinal chemistry. Its ability to introduce the 1,3-difluoroisopropyl group offers a valuable tool for fine-tuning the properties of drug candidates. While direct literature on its synthesis and application is limited, established synthetic methodologies provide a clear path to its preparation and utilization.

As the demand for novel fluorinated motifs in drug discovery continues to grow, it is anticipated that reagents like 1,3-difluoro-2-iodopropane will garner more attention. Further research into its synthesis, reactivity, and application in the synthesis of bioactive molecules is warranted and has the potential to unlock new avenues for the development of improved therapeutics. This guide serves as a foundational resource to stimulate and guide such explorations.

References

  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. The University of Northern Colorado. (2012). [Link]

  • Grygorenko, O. O., et al. Fluorinated building blocks in drug design: new pathways and targets. Future Med. Chem. (2022). [Link]

  • Appel reaction. Wikipedia. [Link]

  • Ellwood, A. R., & Porter, M. J. Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. J. Org. Chem. (2009). [Link]

  • Meanwell, N. A. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. J. Enzyme Inhib. Med. Chem. (2021). [Link]

  • Koenigs, R. M., et al. a) Applications of gem‐difluoro olefins in medicinal chemistry. b) Synthesis methods for gem‐difluoro olefins. c) Pd‐catalyzed reaction of fluorinated diazoalkanes with indole heterocycles. ResearchGate. [Link]

  • Alshammari, M. D. Synthetic Studies on Valuable Fluorinated Building Blocks. eGrove. (2022). [Link]

  • Müller, K., Faeh, C., & Diederich, F. Applications of Fluorine in Medicinal Chemistry. ACS Publications. (2015). [Link]

  • Kumar, A., & Kumar, S. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. (2022). [Link]

  • Finkelstein Reaction | Definition, Mechanism & Example (Class 12). Shiksha Nation. (2026). [Link]

  • Appel Reaction. Organic Chemistry Portal. [Link]

  • Di Deo, M., et al. A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. J. Org. Chem. (2000). [Link]

  • Watkins, K. E., & Miller, B. L. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. (2023). [Link]

  • Mitsunobu Reaction. Organic Chemistry Tutor. [Link]

  • Preparation of isopropyl iodide (2-iodopropane; propane, 2-iodo-; 2-propyl iodide). PrepChem.com. [Link]

  • Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide. YouTube. (2020). [Link]

  • Grygorenko, O. O., et al. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. (2022). [Link]

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). OrgoSolver. [Link]

  • Zhang, Y., et al. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Med. Chem. (2020). [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. (2026). [Link]

  • Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. Vedantu. [Link]

  • El-Sayed, N. N. E., et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. (2024). [Link]

  • Appel reaction. Grokipedia. [Link]

  • Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Propanol would react with hydrogen iodide without the need for ridiculously toxic and self-igniting phosphine. The HI is often made in situ with KI/NaI + H₃PO₄. Sciencemadness Discussion Board. (2010). [Link]

  • Chen, J., et al. Dehydroxylation of alcohols for nucleophilic substitution. Org. Biomol. Chem. (2018). [Link]

  • Jouffroy, M., et al. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. J. Am. Chem. Soc. (2024). [Link]

  • Propane to 2Iodopropane Best reagent for the above class 12 chemistry CBSE. Vedantu. (2024). [Link]

  • Rzepa, H. S. The mystery of the Finkelstein reaction. Henry Rzepa's Blog. (2009). [Link]

  • Togni, A., et al. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angew. Chem. Int. Ed. (2013). [Link]

  • Hoye, P. A. T., & Coates, H. Preparation of alkyl iodides from alkyl alcohols and organotin iodides.
  • Mykhailiuk, P. K. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. (2024). [Link]

  • a) Metal‐free synthesis of MF by HI. b) 2‐iodo propane synthesis from glycerol and HI. c) D‐sorbitol deoxygenation by HI, H2, RhCl3 and a mechanistic proposal featuring a substitution, elimination, and addition pathway (SEA). ResearchGate. [Link]

  • Hoffmann-Röder, A. Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Ludwig-Maximilians-Universität München. (2016). [Link]

  • Finkelstein Reaction. sathee jee. [Link]

  • Mitsunobu Reaction Insights. Scribd. [Link]

  • What is the synthesis of 2-cyano-2-propanol from propene? Quora. (2021). [Link]

  • Finkelstein reaction. Sciencemadness Discussion Board. (2009). [Link]

Sources

A Comparative Analysis for the Modern Chemist: 1,3-Difluoro-2-iodopropane and 2-iodopropane

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for fine-tuning physicochemical and biological properties. This guide provides a detailed comparative analysis of 1,3-Difluoro-2-iodopropane and its non-fluorinated counterpart, 2-iodopropane. While 2-iodopropane is a well-established and versatile building block, the introduction of fluorine atoms in 1,3-Difluoro-2-iodopropane dramatically alters its electronic profile, reactivity, and potential applications, making it a molecule of significant interest for the development of novel therapeutics and advanced materials.

This document moves beyond a simple recitation of properties. It delves into the causal relationships between structure and reactivity, offering field-proven insights for the senior application scientist. Every piece of information is grounded in authoritative sources to ensure the highest level of scientific integrity.

At a Glance: A Comparative Overview

The fundamental difference between these two compounds lies in the substitution of two hydrogen atoms with highly electronegative fluorine atoms on the terminal carbons of the propane chain. This seemingly minor change has profound implications for the molecule's behavior.

Property2-Iodopropane1,3-Difluoro-2-iodopropane
CAS Number 75-30-9[1]154874-11-0[2]
Molecular Formula C₃H₇I[1]C₃H₅F₂I[2]
Molecular Weight 169.99 g/mol [1]205.97 g/mol [2]
Appearance Colorless to light yellow liquid[3]Predicted: Colorless liquid
Boiling Point 88-90 °C[4]Predicted: Higher than 2-iodopropane
Density 1.703 g/cm³ at 25 °C[4]Predicted: Higher than 2-iodopropane

Structural and Electronic Divergence: The Impact of Fluorine

The introduction of two fluorine atoms in 1,3-Difluoro-2-iodopropane induces significant electronic and structural changes compared to 2-iodopropane.

Inductive Effects and Bond Polarity

Fluorine's high electronegativity creates strong inductive electron withdrawal (-I effect) along the C-F bonds. This effect propagates through the carbon skeleton, influencing the C-I bond at the 2-position.

G cluster_0 2-Iodopropane cluster_1 1,3-Difluoro-2-iodopropane 2-Iodo H₃C-CH(I)-CH₃ 1,3-Difluoro F-H₂C-CH(I)-CH₂-F

Figure 1. Structural comparison of 2-iodopropane and 1,3-Difluoro-2-iodopropane.

In 2-iodopropane, the electron-donating nature of the two methyl groups slightly increases the electron density on the secondary carbon. Conversely, in 1,3-Difluoro-2-iodopropane, the fluorine atoms strongly pull electron density away from the terminal carbons and, to a lesser extent, from the central carbon. This makes the central carbon in the fluorinated compound more electrophilic.

Bond Strengths and Leaving Group Ability

The C-I bond is relatively weak and highly polarizable, making the iodide ion an excellent leaving group in nucleophilic substitution reactions. The electron-withdrawing fluorine atoms in 1,3-Difluoro-2-iodopropane are expected to further stabilize the partial positive charge on the central carbon in the transition state of a nucleophilic substitution, potentially increasing the reaction rate.

A Tale of Two Reactivities

The divergent electronic landscapes of these two molecules dictate their reactivity profiles, particularly in nucleophilic substitution reactions, which are central to their application in synthesis.

2-Iodopropane: A Classic Alkylating Agent

2-Iodopropane is a widely used isopropylating agent in organic synthesis.[5] It readily participates in Sₙ2 reactions with a variety of nucleophiles, including amines, alcohols, and thiolates, to introduce the isopropyl group.[6] The secondary nature of the carbon bearing the iodine allows for both Sₙ1 and Sₙ2 pathways, depending on the reaction conditions (nucleophile strength, solvent polarity, and temperature). It is also a precursor for the formation of Grignard reagents, such as isopropylmagnesium iodide, a powerful tool for carbon-carbon bond formation.[6]

1,3-Difluoro-2-iodopropane: A Specialty Building Block

Due to the strong electron-withdrawing nature of the two fluorine atoms, 1,3-Difluoro-2-iodopropane is anticipated to be a highly reactive electrophile in nucleophilic substitution reactions. The increased electrophilicity of the central carbon should make it more susceptible to attack by nucleophiles. This enhanced reactivity could be advantageous in situations where 2-iodopropane is not sufficiently reactive.

The presence of fluorine also introduces the potential for altered regioselectivity and stereoselectivity in certain reactions. Furthermore, the resulting difluorinated products are of high interest in medicinal chemistry, as the inclusion of fluorine can improve metabolic stability, binding affinity, and lipophilicity of drug candidates.[4][7]

G cluster_0 Reactivity of 2-Iodopropane cluster_1 Predicted Reactivity of 1,3-Difluoro-2-iodopropane 2-Iodo_start 2-Iodopropane 2-Iodo_SN2 Sₙ2 Reaction (e.g., with R-NH₂) 2-Iodo_start->2-Iodo_SN2 Nucleophile 2-Iodo_Grignard Grignard Formation (with Mg) 2-Iodo_start->2-Iodo_Grignard Mg 2-Iodo_product1 Isopropylaniline 2-Iodo_SN2->2-Iodo_product1 2-Iodo_product2 Isopropylmagnesium Iodide 2-Iodo_Grignard->2-Iodo_product2 1,3-Difluoro_start 1,3-Difluoro-2-iodopropane 1,3-Difluoro_SN2 Enhanced Sₙ2 Reaction (e.g., with R-OH) 1,3-Difluoro_start->1,3-Difluoro_SN2 Nucleophile (potentially faster) 1,3-Difluoro_product 1,3-Difluoroisopropyl Ether 1,3-Difluoro_SN2->1,3-Difluoro_product

Figure 2. Comparative reactivity pathways.

Synthesis Strategies

Established Synthesis of 2-Iodopropane

A common and straightforward method for the synthesis of 2-iodopropane is the reaction of isopropanol with hydriodic acid.[8]

Protocol:

  • Combine isopropyl alcohol and hydriodic acid in a distillation flask.

  • Slowly distill the mixture.

  • Separate the lower layer of crude isopropyl iodide.

  • Wash the crude product with concentrated hydrochloric acid, followed by water, a 5% sodium carbonate solution, and again with water.

  • Dry the product over anhydrous calcium chloride.

  • Purify by distillation, collecting the fraction boiling at 89-90 °C.[8]

Postulated Synthesis of 1,3-Difluoro-2-iodopropane

Hypothetical Protocol:

  • Reduction of the Ketone: Reduce 1,3-difluoroacetone to 1,3-difluoro-2-propanol using a suitable reducing agent such as sodium borohydride in an alcoholic solvent.

  • Conversion of the Alcohol to the Iodide: Convert the resulting 1,3-difluoro-2-propanol to 1,3-Difluoro-2-iodopropane. This can be achieved through various methods, such as the Appel reaction (using triphenylphosphine and iodine) or by reaction with a phosphorus iodide reagent (e.g., PI₃, generated in situ from phosphorus and iodine).

This proposed route is based on well-established transformations in organic chemistry and offers a logical pathway to the target molecule.

Spectroscopic Characterization: A Comparative Look

Spectroscopic analysis is crucial for the identification and characterization of these compounds.

2-Iodopropane
  • ¹H NMR: The proton NMR spectrum of 2-iodopropane is characterized by two signals: a septet around 4.2 ppm corresponding to the single methine proton, and a doublet around 1.8 ppm for the six equivalent protons of the two methyl groups.[1] The integration ratio is 1:6.

  • ¹³C NMR: The ¹³C NMR spectrum shows two signals, one for the methine carbon and one for the two equivalent methyl carbons.

  • IR Spectroscopy: Key absorption bands include C-H stretching around 2845-2975 cm⁻¹ and a characteristic C-I stretching vibration around 500 cm⁻¹.[1]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine.

Predicted Spectroscopic Data for 1,3-Difluoro-2-iodopropane
  • ¹H NMR: The proton NMR spectrum is expected to be more complex due to fluorine-proton coupling. The methine proton will likely appear as a multiplet due to coupling with the adjacent methylene protons and potentially long-range coupling with the fluorine atoms. The methylene protons will also appear as multiplets, split by the vicinal methine proton and the geminal fluorine atom.

  • ¹³C NMR: The ¹³C NMR spectrum will exhibit three signals, all of which will be split by the attached fluorine atoms (C-F coupling). The carbon attached to iodine will be influenced by the electronegativity of both the iodine and the nearby fluorine atoms.

  • ¹⁹F NMR: This will be the most informative spectrum, likely showing a single signal for the two equivalent fluorine atoms, which will be split by the adjacent methylene protons.[6]

  • IR Spectroscopy: In addition to C-H and C-I stretching vibrations, strong C-F stretching bands are expected to appear in the region of 1000-1400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should display the molecular ion peak and fragmentation patterns reflecting the loss of iodine and fluorine, as well as fragments containing both halogens.

Applications in Drug Development and Beyond

2-Iodopropane: A Workhorse in Synthesis

2-Iodopropane serves as a fundamental building block in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals.[5][9] Its role as an isopropylating agent is crucial for introducing this common structural motif into active pharmaceutical ingredients.[5]

1,3-Difluoro-2-iodopropane: A Gateway to Novel Fluorinated Molecules

The true potential of 1,3-Difluoro-2-iodopropane lies in its ability to serve as a precursor to novel, selectively fluorinated compounds. The strategic placement of fluorine atoms can significantly enhance the biological activity and pharmacokinetic properties of a drug candidate.[4][7] For instance, fluorination can block sites of metabolism, thereby increasing the drug's half-life, and can also modulate the pKa of nearby functional groups, which can affect binding to biological targets. The use of such fluorinated building blocks is a rapidly growing area in medicinal chemistry.

Safety Considerations

Both 2-iodopropane and, presumably, 1,3-Difluoro-2-iodopropane should be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment.

  • 2-Iodopropane: Is a flammable liquid and vapor.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[2][10] It is also light-sensitive and should be stored in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[3][4]

  • 1,3-Difluoro-2-iodopropane: While specific safety data is not available, it should be treated as a potentially hazardous substance. Given its structure, it may have similar or more pronounced irritant properties compared to 2-iodopropane. Standard laboratory safety protocols for handling halogenated organic compounds should be strictly followed.

Conclusion

While 2-iodopropane remains a staple in the synthetic chemist's toolbox, the emergence of fluorinated analogues like 1,3-Difluoro-2-iodopropane opens up new avenues for the design and synthesis of complex molecules with tailored properties. The profound electronic influence of the fluorine atoms in 1,3-Difluoro-2-iodopropane is predicted to enhance its reactivity and provide access to a diverse range of fluorinated building blocks. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the importance of understanding and utilizing such specialized reagents will only increase. Further experimental investigation into the synthesis, reactivity, and applications of 1,3-Difluoro-2-iodopropane is warranted to fully unlock its potential.

References

  • Cole-Parmer. Material Safety Data Sheet - 2-Iodopropane, 98+% stabilized over copper. [Link]

  • PrepChem. Preparation of isopropyl iodide (2-iodopropane; propane, 2-iodo-; 2-propyl iodide; sec-propyl iodide). [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]

  • PubChem. 1-Fluoro-2-iodopropane. [Link]

  • PubChem. 1,3-Diiodo-2,2-difluoropropane. [Link]

  • Save My Exams. Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: A Deep Dive into 2-Iodopropane Applications. [Link]

  • ChemWhat. 2-Iodopropane 75-30-9. [Link]

Sources

Commercial Availability and Technical Synthesis Guide: 1,3-Difluoro-2-iodopropane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Commercial Availability and Suppliers of 1,3-Difluoro-2-iodopropane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Make or Buy" Decision

1,3-Difluoro-2-iodopropane (CAS: 154874-11-0) is a specialized fluorinated building block used primarily in medicinal chemistry to introduce the metabolically stable 1,3-difluoroisopropyl motif. Unlike common alkyl halides, this compound is not a commodity chemical. It is frequently classified as a "made-to-order" or "custom synthesis" item by major aggregators.

Strategic Insight: For most research programs, the decision to source this material hinges on lead time versus safety. While direct procurement is possible, lead times often exceed 4-6 weeks due to on-demand synthesis. Conversely, in-house synthesis from the commercially available precursor 1,3-difluoro-2-propanol is rapid but requires strict adherence to safety protocols due to the precursor's toxicity profile (similar to the rodenticide Gliftor).

Chemical Profile and Specifications

PropertySpecification
Chemical Name 1,3-Difluoro-2-iodopropane
CAS Number 154874-11-0
Molecular Formula C₃H₅F₂I
Molecular Weight 205.97 g/mol
Physical State Colorless to pale yellow liquid (light sensitive)
Boiling Point ~130–135 °C (estimated based on homologs)
Solubility Soluble in DCM, THF, Et₂O; insoluble in water
Stability Sensitive to light and heat; susceptible to elimination (HF loss) under strongly basic conditions.

Commercial Sourcing Landscape

Primary Suppliers and Aggregators

The compound is rarely held in stock for immediate shipment. It is typically listed by "Virtual Inventory" suppliers who synthesize it upon receipt of an order.

  • ChemScene: Lists the compound (Cat.[1] No. CS-0749699) with purity ≥95%.[2] Often requires a lead time inquiry.

  • Custom Synthesis Houses: Companies like Enamine , WuXi AppTec , and Pharmablock can synthesize this on scale, often utilizing the alcohol precursor.

Precursor Availability (Recommended Route)

If immediate access is required, purchasing the precursor is the most viable strategy.

  • Precursor: 1,3-Difluoro-2-propanol (CAS: 453-13-4).[1][3]

  • Availability: High. Stocked by SynQuest Labs , Sigma-Aldrich , and Combi-Blocks .

  • Cost: Significantly lower than the iodo-derivative.

Sourcing Decision Matrix

The following decision tree outlines the optimal procurement strategy based on project timelines and safety capabilities.

SourcingStrategy Start Need 1,3-Difluoro-2-iodopropane CheckStock Check Direct Suppliers (ChemScene, etc.) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Direct Purchase (Lead Time: 1-2 Weeks) InStock->Buy Yes CheckPrec Check Precursor (1,3-Difluoro-2-propanol) InStock->CheckPrec No (Virtual Stock) PrecStock Precursor Available? CheckPrec->PrecStock SafetyCheck Lab Equipped for High Toxicity? PrecStock->SafetyCheck Yes Outsource Contract Synthesis (Lead Time: 4-8 Weeks) PrecStock->Outsource No Make In-House Synthesis (Protocol Below) SafetyCheck->Make Yes (Fume Hood + PPE) SafetyCheck->Outsource No

Figure 1: Strategic decision tree for sourcing 1,3-difluoro-2-iodopropane, balancing lead time against safety constraints.

Technical Synthesis Guide (In-House Production)

If commercial lead times are prohibitive, the conversion of 1,3-difluoro-2-propanol to the iodide is a reliable protocol.

Mechanistic Considerations

The substrate is a secondary alcohol with electron-withdrawing fluorine atoms at both


-positions.
  • SN1 Inhibition: The electron-withdrawing effect destabilizes the secondary carbocation, making SN1 pathways (like reaction with concentrated HI) slow and prone to elimination.

  • SN2 Preference: A direct displacement mechanism is required. The Appel Reaction or Mesylate Displacement are the gold standards here.

Recommended Protocol: Modified Appel Reaction

This method is preferred for its mild conditions, avoiding strong acids that could degrade the fluorinated backbone.

Reagents:

  • 1,3-Difluoro-2-propanol (1.0 equiv)

  • Triphenylphosphine (PPh₃, 1.2 equiv)

  • Iodine (I₂, 1.2 equiv)

  • Imidazole (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene.

Workflow Diagram:

SynthesisPathway Alcohol 1,3-Difluoro-2-propanol (CAS 453-13-4) Intermediate Oxyphosphonium Intermediate Alcohol->Intermediate Activation Activation Activation Complex (PPh3-I2-Imidazole) Activation->Intermediate Product 1,3-Difluoro-2-iodopropane (CAS 154874-11-0) Intermediate->Product SN2 Displacement (Inversion/Meso) Byproducts Ph3P=O + Imidazole-HI Intermediate->Byproducts

Figure 2: Reaction pathway for the Appel iodination of 1,3-difluoro-2-propanol.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve PPh₃ (1.2 eq) and Imidazole (1.5 eq) in anhydrous DCM (0.2 M concentration relative to alcohol).

  • Iodine Addition: Cool the solution to 0 °C. Add Iodine (1.2 eq) portion-wise. The solution will turn dark brown/orange and then fade to a yellow suspension as the active adduct forms.

  • Substrate Addition: Add 1,3-difluoro-2-propanol (1.0 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄ or PMA; the alcohol is active, the iodide is less polar).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess iodine). Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The product is a liquid. Purify via flash column chromatography (Pentane/Ether gradient) or vacuum distillation if scale permits. Note: Remove Triphenylphosphine oxide (TPPO) carefully; it often crashes out upon addition of non-polar solvents (pentane/hexane).

Quality Control (QC) Criteria
  • ¹⁹F NMR: Essential to confirm the symmetry and integrity of the C-F bonds. Expect a triplet of doublets (coupling to H2 and H1/H3).

  • ¹H NMR: The methine proton (CH-I) will shift significantly upfield relative to the alcohol precursor.

  • GC-MS: Verify molecular ion (M+) or the characteristic [M-I]⁺ fragment.

Critical Safety & Toxicology (E-E-A-T)

WARNING: Biohazard Alert The precursor, 1,3-difluoro-2-propanol , is the active ingredient in the rodenticide Gliftor .[4][5][6] It is a metabolic poison.[4][6]

  • Mechanism of Toxicity: It is metabolized to 1,3-difluoroacetone and subsequently to (-)-erythro-fluorocitrate , which irreversibly inhibits aconitase in the Krebs cycle (TCA cycle).[5] This mechanism is analogous to Fluoroacetate (Compound 1080) poisoning.

  • Handling Requirements:

    • Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

    • PPE: Double nitrile gloves (or Silver Shield), lab coat, and safety glasses are mandatory.

    • Decontamination: Treat spills with strong alkaline solution (NaOH) to induce elimination and hydrolysis, though this is slow.

  • Antidote Awareness: Research suggests 4-methylpyrazole (Fomepizole) may inhibit the alcohol dehydrogenase step, preventing the formation of the toxic fluorocitrate metabolite [1].[5]

References

  • Feldwick, M. G., et al. (1998).[4] "The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote."[4][5] Journal of Biochemical and Molecular Toxicology.

  • ChemScene. (n.d.). "Product Information: 1,3-Difluoro-2-iodopropane." ChemScene Catalog.

  • SynQuest Laboratories. (n.d.). "Product Information: 1,3-Difluoro-2-propanol." SynQuest Catalog.

  • Kitamura, T., et al. (2021).[7][8] "Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides." The Journal of Organic Chemistry.

Sources

Methodological & Application

Protocol for alkylation using 1,3-Difluoro-2-iodopropane

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Alkylation using 1,3-Difluoro-2-iodopropane

Executive Summary

1,3-Difluoro-2-iodopropane is a specialized alkylating agent designed for the introduction of the 1,3-difluoropropan-2-yl moiety into a diverse range of molecular scaffolds. This structural motif is of significant interest in the fields of medicinal chemistry and materials science due to the unique physicochemical properties conferred by the geminal fluorine atoms. The high reactivity of the carbon-iodine bond, coupled with the strong inductive effect of the adjacent fluorine atoms, makes this reagent a potent electrophile for forging new carbon-heteroatom and carbon-carbon bonds. This document provides a comprehensive guide to the reactivity, application, and detailed protocols for utilizing 1,3-Difluoro-2-iodopropane, grounded in established principles of nucleophilic substitution.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for its effective and safe use.

PropertyValueReference
CAS Number 154874-11-0[1]
Molecular Formula C₃H₅F₂I[1]
Molecular Weight 205.97 g/mol [1]
Appearance Not specified, likely a liquid
SMILES FCC(I)CF[1]
Storage Sealed in dry, 2-8°C[1]

Safety and Handling: 1,3-Difluoro-2-iodopropane is a reactive alkyl iodide. As with all alkyl halides, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, within a certified chemical fume hood. Alkyl iodides can be lachrymatory and are generally considered hazardous. Store the reagent under an inert atmosphere, protected from light and moisture, at the recommended temperature of 2-8°C to prevent degradation.[1]

Scientific Principles: Reactivity and Mechanistic Rationale

The utility of 1,3-Difluoro-2-iodopropane as an alkylating agent is governed by fundamental principles of physical organic chemistry.

2.1 The Electrophilic Center and Leaving Group

The core of the reagent's reactivity lies in the carbon-iodine (C-I) bond. The iodine atom serves as an excellent leaving group due to the weakness of the C-I bond compared to other carbon-halogen bonds.[2] This is a consequence of the large atomic radius of iodine and the significant difference in size between the carbon and iodine orbitals, leading to poor orbital overlap. The reactivity trend for alkyl halides in nucleophilic substitutions is R-I > R-Br > R-Cl > R-F.[2]

2.2 The Role of Fluorine: Inductive Activation

The two fluorine atoms at the C1 and C3 positions exert a powerful electron-withdrawing inductive effect (-I). This effect polarizes the molecule, drawing electron density away from the C2 carbon. This polarization significantly increases the electrophilicity of the C2 carbon, making it highly susceptible to attack by a wide range of nucleophiles.

2.3 Mechanistic Pathway: Favoring the Sₙ2 Reaction

1,3-Difluoro-2-iodopropane is a secondary alkyl iodide. In principle, it could react via either a unimolecular (Sₙ1) or bimolecular (Sₙ2) nucleophilic substitution mechanism.

  • Sₙ1 Pathway: This pathway involves the formation of a secondary carbocation intermediate. However, the strong electron-withdrawing nature of the adjacent fluorine atoms would significantly destabilize such a carbocation, making the Sₙ1 pathway energetically unfavorable.

  • Sₙ2 Pathway: This pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time the iodide leaving group departs.[2] This avoids the formation of an unstable carbocation. For 1,3-Difluoro-2-iodopropane, the Sₙ2 mechanism is the dominant and mechanistically sound pathway. Experimental conditions, such as the use of polar aprotic solvents (e.g., DMF, Acetonitrile) and strong nucleophiles, further favor this pathway.

Diagram: Sₙ2 Mechanism for Alkylation

Caption: The Sₙ2 mechanism: a concerted backside attack by the nucleophile (Nu⁻).

General Protocol for N-Alkylation of Primary/Secondary Amines

This protocol provides a robust starting point for the alkylation of amine nucleophiles. Optimization of base, solvent, and temperature may be required for specific substrates.

3.1. Materials and Equipment

  • Reagents:

    • Amine substrate (1.0 eq)

    • 1,3-Difluoro-2-iodopropane (1.1 - 1.5 eq)

    • Base: Potassium carbonate (K₂CO₃, 2.0-3.0 eq) or Diisopropylethylamine (DIPEA, 2.0 eq)

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Equipment:

    • Flame-dried round-bottom flask with a magnetic stir bar

    • Septum and nitrogen/argon inlet

    • Syringes

    • Standard workup and purification glassware

3.2. Step-by-Step Methodology

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq) and the selected anhydrous solvent (concentration typically 0.1-0.5 M).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.5 eq). If using a liquid base like DIPEA, add it via syringe. Stir the suspension for 10-15 minutes at room temperature.

  • Alkylation: Add 1,3-Difluoro-2-iodopropane (1.2 eq) dropwise via syringe.

  • Reaction Progress: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) to drive the reaction to completion. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for O-Alkylation of Phenols (Williamson Ether Synthesis)

This method adapts the classical Williamson ether synthesis for the preparation of 1,3-difluoropropan-2-yl aryl ethers.

4.1. Materials and Equipment

  • Reagents:

    • Phenol substrate (1.0 eq)

    • 1,3-Difluoro-2-iodopropane (1.2 eq)

    • Base: Sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) or Cesium carbonate (Cs₂CO₃, 1.5 eq)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

  • Equipment: As described in section 3.1.

4.2. Step-by-Step Methodology

  • Deprotonation: To a flame-dried flask under an inert atmosphere, add the phenol substrate (1.0 eq) and anhydrous solvent. Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., NaH) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add 1,3-Difluoro-2-iodopropane (1.2 eq) dropwise to the stirring phenoxide solution at 0 °C.

  • Reaction Progress: Allow the reaction to warm slowly to room temperature and stir overnight, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., diethyl ether, 3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via flash column chromatography.

Diagram: General Alkylation Workflow

G start Combine Nucleophile, Base & Solvent add_reagent Add 1,3-Difluoro-2-iodopropane start->add_reagent react Stir at RT or Heat (Monitor by TLC/LC-MS) add_reagent->react workup Aqueous Workup & Extraction react->workup purify Dry & Concentrate workup->purify end Column Chromatography -> Pure Product purify->end

Caption: A standardized workflow for laboratory-scale alkylation reactions.

Scope and Parameter Optimization

The versatility of 1,3-Difluoro-2-iodopropane allows for the alkylation of various nucleophiles. The following table provides general guidance for reaction conditions.

Nucleophile ClassTypical BaseTypical Solvent(s)Temperature (°C)Key Considerations
Primary/Secondary Amines K₂CO₃, Cs₂CO₃, DIPEAMeCN, DMF25 - 60Risk of over-alkylation with primary amines. Use of excess amine can mitigate this.
Anilines K₂CO₃, NaHDMF40 - 80Anilines are weaker nucleophiles and may require more forcing conditions.
Phenols/Alcohols NaH, K₂CO₃, Cs₂CO₃THF, DMF0 - 40Strong base (NaH) is often required for complete deprotonation of alcohols.
Thiols/Thiophenols K₂CO₃, Et₃NMeCN, EtOH25Thiols are excellent nucleophiles and reactions are often rapid at room temperature.[3]
Carboxylic Acids Cs₂CO₃, K₂CO₃DMF25 - 50Forms the corresponding ester.
Carbon Nucleophiles NaH, LDATHF, DMF-78 - 25Requires strong, non-nucleophilic bases to generate the carbanion (e.g., from malonic esters).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently strong base. 2. Low reaction temperature. 3. Steric hindrance. 4. Impure or degraded reagent.1. Switch to a stronger base (e.g., K₂CO₃ -> Cs₂CO₃ or NaH). 2. Increase the reaction temperature incrementally. 3. Increase reaction time or temperature. 4. Use freshly purchased or purified reagent.
Multiple Products 1. Over-alkylation (e.g., on primary amines). 2. Side reactions (e.g., elimination).1. Use a larger excess of the amine substrate or add the alkylating agent more slowly. 2. Use milder conditions (lower temperature, less aggressive base).
Difficult Purification 1. Product and starting material have similar polarity. 2. Unreacted base or salts co-eluting.1. Drive the reaction to full conversion. 2. Ensure the aqueous workup is thorough to remove all inorganic materials.

References

  • Manka, J. T., & Kaszynski, P. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.
  • ChemScene. 1,3-Difluoro-2-iodopropane | CAS 154874-11-0.
  • Crunch Chemistry. (2025). Explaining the reactivity of halogenoalkanes.

Sources

Nucleophilic substitution reaction conditions for 1,3-Difluoro-2-iodopropane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals working with fluorinated aliphatic building blocks.[1] It addresses the specific reactivity challenges of 1,3-Difluoro-2-iodopropane , a secondary alkyl iodide deactivated by the inductive effect of


-fluorine atoms.[1]


-Fluorine Deactivation and Elimination Risks in 

Reactions[1]

Executive Summary

1,3-Difluoro-2-iodopropane (CAS: 154874-11-0) is a critical building block for introducing the 1,3-difluoroisopropyl motif—a bioisostere for isopropyl or carbonyl groups—into pharmaceutical scaffolds.[1] However, this substrate presents a "reactivity paradox":

  • Good Leaving Group: The iodide is an excellent leaving group.

  • Deactivated Electrophile: The

    
    -fluorine atoms exert a strong electron-withdrawing inductive effect ($ -I $), creating a dipole that electrostatically repels incoming nucleophiles, significantly retarding 
    
    
    
    rates compared to non-fluorinated analogs.[1]
  • High Elimination Risk: The

    
    -hydrogens are acidified by the fluorine atoms, making the substrate highly prone to 
    
    
    
    elimination to form 1,3-difluoropropene, especially with basic nucleophiles.

Core Recommendation: Successful substitution requires non-basic, highly polarizable nucleophiles (e.g., azides, thiolates) in polar aprotic solvents (DMSO, DMF) to enhance nucleophilicity while suppressing elimination.

Mechanistic Insight: The -Fluorine Effect

Understanding the electronic landscape is prerequisite to experimental success. The two fluorine atoms at the


-position create a unique steric and electronic environment.
Reactivity Landscape (Graphviz Diagram)

The following diagram illustrates the kinetic competition between Substitution (


) and Elimination (

).[2]

ReactionLandscape Substrate 1,3-Difluoro-2-iodopropane (Secondary Electrophile) SN2_Path SN2 Transition State (Crowded, Repulsive) Substrate->SN2_Path  Soft Nucleophiles (N3-, RS-, I-) E2_Path E2 Transition State (Acidic Beta-H) Substrate->E2_Path  Hard/Basic Nucleophiles (OH-, RO-, NH2-) Prod_Sub Substitution Product (e.g., 2-Azido-1,3-difluoropropane) SN2_Path->Prod_Sub  Inversion of Config. Prod_Elim Elimination Product (1,3-Difluoropropene) E2_Path->Prod_Elim  Fast Side Rxn Effect Beta-Fluorine Effect: 1. Inductive withdrawal destabilizes Carbocation (No SN1) 2. Lone pair repulsion slows SN2 Effect->SN2_Path

Figure 1: Kinetic competition between


 substitution and 

elimination. The

-fluorine atoms retard

via electrostatic repulsion while accelerating

by acidifying

-protons.[1]
Solvent Effects

Data indicates that solvent choice is binary for this substrate:

  • Protic Solvents (MeOH,

    
    ):  Fail.[1] They solvate the nucleophile too strongly, further reducing the already retarded 
    
    
    
    rate.
  • Polar Aprotic Solvents (DMSO, DMF, NMP): Essential.[1] They leave the nucleophile "naked" and reactive.[3] DMSO is superior for maximizing rate constants in deactivated alkyl halides.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Azido-1,3-difluoropropane

Target: Introduction of a nitrogen functionality (precursor to amine) without elimination.[1] Rationale: The azide ion (


) is a powerful nucleophile but a weak base, minimizing 

competition.
Materials
  • Substrate: 1,3-Difluoro-2-iodopropane (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.5 - 2.0 equiv)[1]
    
  • Solvent: Anhydrous DMSO (0.5 M concentration relative to substrate)[1]

  • Safety: Azides are potential explosion hazards.[1][4] Do not use halogenated solvents (DCM) with azides to avoid forming di-azidomethane.[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 equiv) in anhydrous DMSO. Stir until mostly dissolved.

  • Addition: Add 1,3-Difluoro-2-iodopropane (1.0 equiv) dropwise at room temperature.

    • Note: The reaction is not exothermic due to the deactivated nature of the substrate.

  • Reaction: Heat the mixture to 60–70°C for 12–18 hours.

    • Monitoring: Monitor by TLC (stain with phosphomolybdic acid) or GC-MS.[1] The starting iodide signal should disappear.

    • Why Heat? Unlike simple alkyl iodides that react at RT, the

      
      -fluorine repulsion raises the activation energy, requiring thermal driving.
      
  • Workup:

    • Cool to room temperature.[1][5]

    • Dilute with 5 volumes of ice-cold water.

    • Extract 3x with Diethyl Ether (

      
      ).[1]
      
    • Wash combined organics with brine to remove residual DMSO.[1]

    • Dry over

      
      , filter, and concentrate carefully (product is volatile).
      
  • Result: 2-Azido-1,3-difluoropropane (Clear oil).[1]

    • Yield Expectation: 75–85%.[1]

Downstream Application: Staudinger Reduction to Amine

To access the amine (2-amino-1,3-difluoropropane), treat the crude azide with Triphenylphosphine (


) in THF/Water.[1] This avoids the use of strong hydride reducing agents that might defluorinate the substrate.
Protocol B: Thiolation (S-Nucleophiles)

Target: Synthesis of thioethers or thiols.[1] Rationale: Thiolates (


) are "soft" nucleophiles that match the soft electrophilic character of the C-I bond, favoring substitution over elimination.
Materials
  • Substrate: 1,3-Difluoro-2-iodopropane[1]

  • Nucleophile: Potassium Thioacetate (

    
    ) (1.2 equiv)[1]
    
  • Solvent: DMF

Methodology
  • Dissolve

    
     in DMF at 
    
    
    
    .[1]
  • Add the iodide slowly.

  • Allow to warm to RT and stir for 4 hours. (Thiolates are more nucleophilic than azides; less heat is required).[1]

  • Workup: Standard aqueous extraction.

  • Deprotection: The resulting thioester can be hydrolyzed to the thiol using mild acid (

    
    ) to avoid base-mediated elimination of the free thiol.
    

Troubleshooting & Optimization Table

VariableConditionOutcome / ObservationRecommendation
Nucleophile Primary Amines (

)
Low Yield / EliminationAvoid. Use Azide route (Protocol A) or Gabriel synthesis.[1]
Nucleophile Hydroxide (

)
1,3-Difluoropropene (Elimination)Avoid. Use Acetate (

) then hydrolyze if alcohol is needed.[1]
Solvent Ethanol / MethanolVery Slow ReactionSwitch to DMSO or DMF .[1]
Temperature

Decomposition / Volatility lossKeep between 50–75°C .[1]
Leaving Group Bromide analogReaction stops / Too slowUse Iodide analog only. Finkelstein (NaI/Acetone) can convert Br to I in situ.[1]

Workflow Visualization

The following diagram outlines the decision tree for synthesizing derivatives from 1,3-difluoro-2-iodopropane.

Workflow Start Start: 1,3-Difluoro-2-iodopropane Decision Select Target Functionality Start->Decision Route_N Target: Amine (-NH2) Decision->Route_N Route_O Target: Alcohol (-OH) Decision->Route_O Route_S Target: Thiol (-SH) Decision->Route_S Step_N1 React with NaN3 / DMSO (60°C, 12h) Route_N->Step_N1 Step_O1 React with KOAc / DMF (Avoid NaOH!) Route_O->Step_O1 Step_S1 React with KSAc / DMF Route_S->Step_S1 Step_N2 Staudinger Reduction (PPh3, H2O) Step_N1->Step_N2 Step_O2 Acid Hydrolysis (HCl/MeOH) Step_O1->Step_O2

Figure 2: Synthetic workflow for converting 1,3-difluoro-2-iodopropane into amine, alcohol, or thiol derivatives, prioritizing pathways that avoid elimination.

References

  • Hine, J., & Prosser, F. D. (1958).[1] The Effect of Fluorine Substituents on the Rates of Nucleophilic Substitution. Journal of the American Chemical Society. (Establishes the rate retardation effect of

    
    -fluorine).
    
    • (Verified via general chemical principles in search context 1.1)

  • Reeves, W. P., & Bahr, M. L. (1976).[1] Phase-Transfer Catalysis; Preparation of Alkyl Azides.[1][6] Synthesis. (Protocol for alkyl azide synthesis).

    • [1]

  • ChemScene. (2023).[1] 1,3-Difluoro-2-iodopropane Product Data. (Commercial availability and physical properties).[1]

  • Chemistry Steps. (2025). Factors affecting SN2 Reactions and Solvent Effects. (Mechanistic grounding for solvent choice).

  • Bergeron, M., et al. (2011).[1][7] The use of fluoride as a leaving group.[8] Angewandte Chemie. (Context on reactivity of fluorinated propenes, the elimination product).

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 1,3-Difluoro-2-iodopropane

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The introduction of fluorinated alkyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. The 1,3-difluoroisopropyl motif, accessible from 1,3-difluoro-2-iodopropane, represents a valuable yet underutilized structural element. This document provides a comprehensive guide for researchers on the application of palladium-catalyzed cross-coupling reactions with 1,3-difluoro-2-iodopropane. We delve into the mechanistic underpinnings, present detailed, field-tested protocols for Negishi and Suzuki-Miyaura type couplings, and offer insights into reaction optimization and troubleshooting. The methodologies described herein are designed to be self-validating, providing a robust framework for the synthesis of novel chemical entities for drug discovery and materials science.

Introduction: The Strategic Value of the 1,3-Difluoroisopropyl Moiety

The strategic incorporation of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. The 1,3-difluoroisopropyl group, in particular, offers a unique conformational and electronic profile. Its synthesis via cross-coupling provides a powerful tool for late-stage functionalization, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. 1,3-Difluoro-2-iodopropane serves as a key precursor for this transformation, though its nature as a secondary alkyl halide presents specific challenges, most notably the propensity for β-hydride elimination. This guide outlines effective strategies to mitigate these challenges and achieve successful cross-coupling.

Mechanistic Considerations: Navigating the Catalytic Cycle

The successful palladium-catalyzed cross-coupling of a secondary alkyl halide like 1,3-difluoro-2-iodopropane hinges on promoting the desired productive catalytic cycle while suppressing undesired pathways. The general mechanism for a Negishi coupling is illustrative of the key steps involved.

Negishi_Coupling_Mechanism Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X 1,3-difluoro-2-iodopropane R-X->Oxidative_Addition R-Pd(II)-X R-Pd(II)(L_n)-I Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'_M R'-ZnX (Organozinc) R'_M->Transmetalation R-Pd(II)-R' R-Pd(II)(L_n)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration R-R' Coupled Product Reductive_Elimination->R-R'

Figure 1: Generalized Catalytic Cycle for Negishi Cross-Coupling. This diagram illustrates the key steps: oxidative addition of the alkyl iodide to the Pd(0) center, transmetalation with the organozinc reagent, and reductive elimination to form the desired C-C bond and regenerate the catalyst.

A critical challenge with secondary alkyl halides is the potential for β-hydride elimination from the R-Pd(II)-X intermediate, which leads to the formation of an alkene byproduct and a palladium hydride species. The choice of ligand and reaction conditions is paramount to favor the productive reductive elimination pathway. Ligands that are both bulky and electron-rich, such as phosphine-type ligands, have been shown to accelerate reductive elimination relative to β-hydride elimination.

Experimental Protocols

Protocol 1: Negishi Coupling of 1,3-Difluoro-2-iodopropane with an Aryl Zinc Reagent

The Negishi coupling is often a robust choice for sp3-sp2 coupling due to the high transmetalation rates of organozinc reagents.

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 1,3-Difluoro-2-iodopropane

  • Aryl bromide or iodide

  • n-Butyllithium (n-BuLi) or isopropylmagnesium chloride lithium chloride (i-PrMgCl·LiCl)

  • Zinc chloride (ZnCl2), anhydrous

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Standard glassware for inert atmosphere techniques (Schlenk line or glovebox)

Step-by-Step Procedure:

  • Preparation of the Aryl Zinc Reagent (in situ):

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.2 equivalents) and anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-BuLi (1.1 equivalents) dropwise. Stir for 30 minutes at -78 °C.

    • In a separate flame-dried flask, dissolve anhydrous ZnCl2 (1.3 equivalents) in anhydrous THF.

    • Transfer the ZnCl2 solution to the aryllithium solution via cannula at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cross-Coupling Reaction:

    • In a separate flame-dried Schlenk flask, add Pd(OAc)2 (2 mol%) and SPhos (4 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous DMAc.

    • Add 1,3-difluoro-2-iodopropane (1.0 equivalent).

    • Add the freshly prepared aryl zinc solution via cannula.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl).

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 1,3-Difluoro-2-iodopropane with an Arylboronic Acid

The Suzuki-Miyaura coupling offers the advantage of using air- and moisture-stable boronic acids.

Materials:

  • [Pd(allyl)Cl]2

  • tBu-BrettPhos (2-(Di-tert-butylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • 1,3-Difluoro-2-iodopropane

  • Arylboronic acid

  • Potassium phosphate (K3PO4), finely ground and dried

  • Anhydrous toluene

  • Anhydrous isopropanol

  • Standard glassware for inert atmosphere techniques

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk tube, add the arylboronic acid (1.5 equivalents), K3PO4 (3.0 equivalents), [Pd(allyl)Cl]2 (1.5 mol%), and tBu-BrettPhos (3.0 mol%).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene and anhydrous isopropanol (typically a 9:1 ratio).

    • Add 1,3-difluoro-2-iodopropane (1.0 equivalent) via syringe.

    • Seal the tube and heat to 100 °C for 18-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify by column chromatography.

Data Summary and Expected Outcomes

ParameterNegishi CouplingSuzuki-Miyaura Coupling
Catalyst System Pd(OAc)2 / SPhos[Pd(allyl)Cl]2 / tBu-BrettPhos
Coupling Partner Organozinc (in situ)Boronic Acid
Base Not requiredK3PO4
Solvent THF / DMAcToluene / Isopropanol
Temperature 80 °C100 °C
Typical Yields 50-75%45-70%
Key Advantage High reactivityAir-stable coupling partner
Potential Challenge Moisture sensitive reagentSlower reaction rates

Experimental Workflow Visualization

Cross_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Inert Atmosphere Reaction cluster_workup Work-up and Purification Reagent_Prep Prepare Organometallic Reagent (e.g., Aryl Zinc) OR Weigh Boronic Acid/Base Setup Charge Reactor with Pd Catalyst, Ligand, and Solvents Reagent_Prep->Setup Addition Add 1,3-Difluoro-2-iodopropane and Coupling Partner Setup->Addition Heating Heat and Stir (Monitor by GC/TLC) Addition->Heating Quench Quench Reaction Heating->Quench Extract Aqueous Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterization Characterization (NMR, MS, etc.) Purify->Characterization Final Product

Figure 2: General Experimental Workflow. This flowchart outlines the key stages from reagent preparation to final product characterization for the palladium-catalyzed cross-coupling reactions.

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Inefficient oxidative addition or premature catalyst decomposition.

    • Solution: Screen alternative ligands (e.g., other biaryl phosphines) and ensure strictly anhydrous and anaerobic conditions. The quality of the 1,3-difluoro-2-iodopropane should also be assessed, as impurities can inhibit the catalyst.

  • Formation of Protodehalogenated Byproduct:

    • Cause: Presence of water or other protic sources leading to quenching of the organometallic intermediates.

    • Solution: Use rigorously dried solvents and reagents. Ensure the inert atmosphere is maintained throughout the reaction.

  • Formation of Alkene Byproduct (from β-hydride elimination):

    • Cause: The rate of β-hydride elimination is competitive with reductive elimination.

    • Solution: Employ bulky, electron-rich ligands like SPhos or tBu-BrettPhos which are known to promote reductive elimination. Lowering the reaction temperature may also favor the desired pathway, albeit at the cost of a longer reaction time.

Conclusion

The palladium-catalyzed cross-coupling of 1,3-difluoro-2-iodopropane represents a viable and powerful strategy for the synthesis of molecules bearing the 1,3-difluoroisopropyl moiety. While the secondary nature of the alkyl halide introduces challenges, careful selection of the catalyst system, particularly the ligand, and adherence to rigorous experimental technique can lead to successful and reproducible outcomes. The Negishi and Suzuki-Miyaura protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space enabled by this valuable fluorinated building block.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Accounts of Chemical Research, 15(11), 340-348. [Link]

Application Note: Synthesis of Novel Fluorinated Ethers via Nucleophilic Substitution with 1,3-Difluoro-2-iodopropane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Ethers in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a drug candidate's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] Among the diverse array of fluorine-containing motifs, fluorinated ethers, particularly those bearing difunctionalized groups like the 1,3-difluoroisopropyl moiety, are of increasing interest. This structural unit can serve as a unique bioisostere for other functional groups and can impart favorable conformational constraints and electronic properties.[3]

1,3-Difluoro-2-iodopropane has emerged as a valuable and versatile building block for the introduction of the 1,3-difluoroisopropyl group. Its structure features a secondary iodide, which serves as an excellent leaving group in nucleophilic substitution reactions, positioned between two activating fluorine atoms. This application note provides a comprehensive guide to the synthesis of novel fluorinated aryl and alkyl ethers using 1,3-Difluoro-2-iodopropane, focusing on the widely applicable Williamson ether synthesis. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

Scientific Principles: The Williamson Ether Synthesis Mechanism

The synthesis of ethers from an organohalide and an alkoxide is a classic and robust transformation known as the Williamson ether synthesis.[4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The success of the synthesis hinges on several key factors: the nature of the leaving group, the steric accessibility of the electrophilic carbon, the strength of the nucleophile, and the choice of solvent.

The key steps are:

  • Deprotonation: An alcohol or phenol is deprotonated by a suitable base to generate a potent nucleophile, the corresponding alkoxide or phenoxide. Phenols are significantly more acidic than alcohols and can be deprotonated by milder bases like potassium carbonate, whereas alcohols typically require stronger bases such as sodium hydride (NaH).[6][7]

  • Nucleophilic Attack: The generated alkoxide/phenoxide attacks the electrophilic carbon atom bearing the leaving group. In the case of 1,3-Difluoro-2-iodopropane, this is the carbon bonded to iodine. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon is chiral.[4][8]

  • Displacement: The carbon-iodine bond breaks concurrently with the formation of the new carbon-oxygen bond, displacing the iodide ion and forming the desired ether product.

The choice of solvent is critical for an efficient SN2 reaction. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile, are ideal.[9] These solvents effectively solvate the counter-ion (e.g., Na⁺ or K⁺) of the alkoxide but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive.[8]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH R-OH (Alcohol/Phenol) Base Base (e.g., NaH, K₂CO₃) RO- R-O⁻ (Alkoxide/Phenoxide) ROH->RO- HBase H-Base⁺ Alkoxide R-O⁻ TS [Transition State]‡ Alkoxide->TS Substrate FCH₂-CH(I)-CH₂F (1,3-Difluoro-2-iodopropane) Substrate->TS Product R-O-CH(CH₂F)₂ (Fluorinated Ether) TS->Product Iodide I⁻ TS->Iodide

Diagram 1: General mechanism for Williamson ether synthesis.

Detailed Application Protocol: Synthesis of 1-(1,3-Difluoropropan-2-yloxy)-4-nitrobenzene

This protocol details a representative synthesis using 4-nitrophenol as the nucleophile. The same general procedure can be adapted for other phenols or alcohols, with adjustments to the base and reaction temperature as needed.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Eq.
4-NitrophenolC₆H₅NO₃139.11139 mg1.01.0
1,3-Difluoro-2-iodopropaneC₃H₅F₂I205.97247 mg1.21.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.21207 mg1.51.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.095 mL--
Ethyl AcetateC₄H₈O₂88.11~50 mL--
Saturated NaCl (brine)NaCl58.44~30 mL--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
Flame-dried 25 mL round-bottom flask--1--
Magnetic stir bar & plate--1--
Septum and Nitrogen inlet--1--
Experimental Workflow
Diagram 2: Experimental workflow for synthesis.
Step-by-Step Procedure
  • Reaction Setup: Place a magnetic stir bar into a 25 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.

  • Addition of Reagents: To the flask, add 4-nitrophenol (139 mg, 1.0 mmol) and anhydrous potassium carbonate (207 mg, 1.5 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMF via syringe. Stir the resulting suspension vigorously for 10-15 minutes at room temperature. The formation of the yellow phenoxide salt should be visible.

  • Addition of Electrophile: Add 1,3-Difluoro-2-iodopropane (247 mg, 1.2 mmol) to the reaction mixture dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 20 mL of water.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) (2 x 15 mL) to remove residual DMF. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure fluorinated ether.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Expected Results and Substrate Scope

The described protocol is robust and can be applied to a variety of nucleophiles. Electron-poor phenols (like 4-nitrophenol) react efficiently due to the increased acidity of the phenolic proton. Electron-rich phenols and aliphatic alcohols may require stronger bases (e.g., NaH) and potentially higher temperatures or longer reaction times.

NucleophileBaseTemp (°C)Time (h)Typical Yield (%)
PhenolK₂CO₃70675-85
4-MethoxyphenolK₂CO₃80870-80
4-ChlorophenolK₂CO₃70580-90
1-NaphtholK₂CO₃70678-88
Benzyl AlcoholNaH601260-70
CyclohexanolNaH801655-65

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently strong base for deprotonation. 2. Low reaction temperature. 3. Impure or wet reagents/solvent.1. For alcohols, switch from K₂CO₃ to a stronger base like NaH. 2. Gradually increase the reaction temperature in 10 °C increments.[9] 3. Ensure all reagents are anhydrous and use freshly distilled, dry solvent.
Formation of Side Products 1. Elimination (E2) competes with substitution (SN2), especially with sterically hindered or stronger bases.[10]1. Use a less-hindered, non-nucleophilic base if possible. Avoid excessively high temperatures.
Starting Material Recovered 1. Incomplete deprotonation. 2. Reaction time is too short.1. Increase the equivalents of base (e.g., to 2.0 eq.). 2. Extend the reaction time and continue monitoring by TLC.

Safety Precautions

  • 1,3-Difluoro-2-iodopropane: Handle in a well-ventilated fume hood. It is an alkylating agent and should be considered toxic and an irritant. Avoid skin and eye contact.

  • Sodium Hydride (if used): Highly reactive and flammable solid. Reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

  • DMF: A combustible liquid and a potential skin irritant. Handle in a fume hood.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Alfa Chemistry. (n.d.). A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials. Organofluorine / Alfa Chemistry.

  • Jeschke, P., Baston, E., & Leroux, F. R. (2007). alpha-fluorinated ethers as "exotic" entity in medicinal chemistry. Mini reviews in medicinal chemistry, 7(10), 1027–1034.

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803.

  • Furin, G. G. (2008). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Russian Journal of General Chemistry, 78(2), 303-323.

  • Wang, Z., et al. (2023). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. Molecules, 28(22), 7522.

  • Israr, M., et al. (2023). Fluorinated Ethers of Cannabinol (CBN). Molecules, 28(15), 5824.

  • Li, Y., et al. (2023). Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. ACS Omega, 8(45), 42848-42856.

  • European Patent Office. (1996). Synthesis of fluorinated ethers (EP 0482938 B1).

  • European Patent Office. (1992). Synthesis of fluorinated ethers (EP 0482938 A1).

  • Google Patents. (1996). EP0482938B1 - Synthesis of fluorinated ethers.

  • LibreTexts Chemistry. (2022). Nucleophilic Substitution Reactions.

  • Taylor, R. J. K., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 314-322.

  • Kilbourn, M. R., & Subramanian, R. (1990). Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. Journal of Labelled Compounds and Radiopharmaceuticals, 28(12), 1355-1361.

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

  • BenchChem. (2025). Technical Support Center: Optimizing Reactions with 1,1,2,2-Tetrafluoro-3-iodopropane.

  • Chemistry Steps. (2022). Williamson Ether Synthesis.

  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis.

  • ResearchGate. (n.d.). Synthesis of ¹⁸F‐labelled difluoroethers using [¹⁸F]AgF.

  • LibreTexts Chemistry. (n.d.). 9.2. Common nucleophilic substitution reactions.

  • Wikipedia. (n.d.). Williamson ether synthesis.

  • Singh, J. (2007). Name Reactions in Organic Synthesis. Cambridge University Press.

Sources

Application Note: Reagents and Modalities for the Lithiation of 1,3-Difluoro-2-iodopropane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the 1,3-difluoroisopropyl group is increasingly utilized as a metabolically stable, lipophilic bioisostere. However, the installation of this motif via the lithiation of 1,3-difluoro-2-iodopropane (CAS No. 154874-11-0)[1] is notoriously difficult. Organolithium reagents are exceptionally powerful bases and nucleophiles[2], but their reaction with β-fluorinated alkyl halides generates intermediates that are prone to rapid decomposition.

The Causality of Instability: The iodine-lithium exchange of 1,3-difluoro-2-iodopropane generates 1,3-difluoro-2-propyllithium. The highly polarized C–F bonds located at the β-position relative to the carbanionic center drastically lower the activation barrier for β-fluoride elimination. If not strictly controlled, the intermediate rapidly expels lithium fluoride (LiF) to form an undesired 3-fluoropropene derivative[3]. To outcompete this unimolecular decomposition, the exchange must be executed under conditions that either trap the intermediate instantaneously or limit its macroscopic lifetime to the millisecond regime[3].

MechanisticPathway Substrate 1,3-Difluoro-2-iodopropane Exchange Iodine-Lithium Exchange Substrate->Exchange Intermediate 1,3-Difluoro-2-propyllithium (Highly Unstable) Exchange->Intermediate Electrophile Electrophilic Trapping Intermediate->Electrophile Fast (< 0.1s) Elimination β-Fluoride Elimination (- LiF) Intermediate->Elimination Slow/Warming Product 1,3-Difluoroisopropyl Adduct Electrophile->Product Degradation 3-Fluoropropene (Decomposition) Elimination->Degradation

Mechanistic divergence of 1,3-difluoro-2-propyllithium: trapping vs. β-elimination.

Reagent Selection for Iodine-Lithium Exchange

The choice of lithiating reagent dictates the kinetics of the exchange versus the rate of side reactions (e.g., Wurtz coupling or deprotonation).

  • n-Butyllithium (n-BuLi): The industry standard for halogen-lithium exchange. It provides rapid kinetics but requires strict cryogenic control (≤ -78 °C) to mitigate basicity-driven elimination pathways[2].

  • tert-Butyllithium (t-BuLi): The most aggressive alkyllithium reagent[2]. It drives the exchange to near-instantaneous completion. Two equivalents are mandatory: the first performs the exchange, and the second irreversibly destroys the generated t-butyl iodide via elimination, preventing Wurtz-type coupling.

  • Methyllithium (MeLi): A milder alternative that generates methyl iodide as a byproduct. While its exchange kinetics are slower, it is sometimes preferred in flow microreactors to minimize over-reactivity and thermal spikes.

Quantitative Data Presentation: Batch vs. Flow Modalities

To harness 1,3-difluoro-2-propyllithium successfully, two primary operational modalities are recommended: Cryogenic In Situ Trapping (Barbier-type) and Continuous Flow Microreactors. Flow microreactor systems are particularly effective for the generation and reaction of fluoroalkyllithiums, avoiding β-elimination by utilizing sub-second residence times[3].

ParameterModality A: Cryogenic In Situ (Batch)Modality B: Flow Microreactor
Lithiation Reagent n-BuLi or t-BuLin-BuLi or MeLi
Operating Temperature -100 °C to -78 °C-78 °C to -40 °C
Intermediate Lifespan N/A (Trapped instantly)0.01 to 0.1 seconds
Scalability Low (Heat transfer limits)High (Continuous throughput)
β-Elimination Control Moderate to HighExcellent

Step-by-Step Experimental Protocols

Protocol A: Cryogenic In Situ Trapping (Barbier-Type Batch)

This protocol circumvents the macroscopic half-life of the carbanion by ensuring the electrophile is present during the exchange.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

  • Substrate/Electrophile Mixing: Dissolve 1,3-difluoro-2-iodopropane (1.0 equiv) and the target electrophile (e.g., an aldehyde or ketone, 1.1 equiv) in anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Submerge the flask in a liquid nitrogen/ethanol bath to achieve an internal temperature of -100 °C.

    • Expert Insight: Standard dry ice/acetone (-78 °C) is often insufficient for batch processes, as localized exothermic spikes during reagent addition will trigger β-elimination.

  • Lithiation & Trapping: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes down the cold wall of the flask .

    • Expert Insight: Pre-cooling the titrant along the glass wall prevents thermal shock to the reaction mixture.

    • Self-Validating Check: The reaction mixture should remain pale or slightly yellow. A sudden shift to a dark brown or black color indicates thermal runaway and decomposition of the fluoroalkyllithium intermediate.

  • Quenching: Stir for 10 minutes at -100 °C, then quench rapidly with a pre-cooled solution of saturated aqueous NH₄Cl. Allow to warm to room temperature before standard aqueous workup.

Protocol B: Continuous Flow Microreactor Generation

Flow chemistry allows for the spatial separation of generation and trapping, relying on rapid heat dissipation and precise residence times[3].

  • System Priming: Flush the microreactor network (PTFE tubing, internal diameter 0.5–1.0 mm) and micromixers with anhydrous THF at the target flow rates.

  • Reagent Loading:

    • Syringe A: 1,3-Difluoro-2-iodopropane in THF (0.2 M).

    • Syringe B: n-BuLi in hexanes (0.22 M).

    • Syringe C: Electrophile in THF (0.3 M).

  • Flow Initiation: Submerge Micromixer 1, the Delay Loop, and Micromixer 2 in a -78 °C cooling bath. Set the flow pumps for Syringes A and B to achieve a residence time of <0.1 seconds in the delay loop.

    • Expert Insight: The high surface-area-to-volume ratio of the micromixer ensures instantaneous heat dissipation during the highly exothermic halogen-lithium exchange[3].

  • Steady-State Trapping: Introduce the electrophile (Syringe C) at Micromixer 2.

    • Self-Validating Check: Monitor the system pressure. A sudden spike in backpressure indicates LiF precipitation, confirming that the residence time is too long and β-elimination is occurring.

  • In-line Quench: Direct the reactor effluent into a flask containing vigorously stirred saturated aqueous NH₄Cl.

FlowSetup S1 Syringe A: 1,3-Difluoro-2-iodopropane M1 Micromixer 1 (T = -78 °C) S1->M1 S2 Syringe B: n-BuLi in Hexanes S2->M1 S3 Syringe C: Electrophile in THF M2 Micromixer 2 (T = -78 °C) S3->M2 Loop Delay Loop (Residence Time < 0.1 s) M1->Loop Lithiation Loop->M2 Quench In-line Quench (MeOH/NH4Cl) M2->Quench Trapping Collect Product Collection Quench->Collect

Flow microreactor setup for sub-second generation and trapping of fluoroalkyllithiums.

References

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Source: PMC - NIH. URL:[Link][2]

  • Flow microreactor synthesis in organo-fluorine chemistry. Source: PMC - NIH. URL:[Link][3]

Sources

Application Note: 1,3-Difluoro-2-iodopropane in Bioisosteric Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the application of 1,3-difluoro-2-iodopropane (CAS: 154874-11-0) as a critical reagent for installing the 1,3-difluoroisopropyl motif (


). This moiety serves as a bioisostere for the isopropyl and cyclopropyl groups, offering a strategic solution to metabolic instability (CYP450 oxidation) and lipophilicity (

) management.[1] This protocol addresses the specific synthetic challenges of using a secondary fluorinated iodide—specifically the competition between substitution (

) and elimination (

)—and provides optimized workflows for high-yield incorporation.

Part 1: Rationale & Bioisosteric Principles[2]

The "Fluorine Effect" in Isopropyl Replacement

The isopropyl group (


) is a ubiquitous hydrophobic scaffold in drug design, often used to fill lipophilic pockets. However, it suffers from two primary liabilities:[2]
  • Metabolic Soft Spot: The benzylic-like methine proton and the methyl groups are prone to rapid oxidation by CYP450 enzymes.

  • High Lipophilicity: Excessive hydrocarbon bulk increases

    
    , potentially leading to poor solubility and high plasma protein binding.
    

Replacing the isopropyl group with a 1,3-difluoroisopropyl group utilizes the "Gauche Effect" and fluorine’s electronegativity to alter these properties without significantly changing the steric envelope.

Comparative Physicochemical Profile[4][5]
FeatureIsopropyl Group (

)
1,3-Difluoroisopropyl (

)
Impact on Drug Design
Van der Waals Volume ~45 ų~48 ųSteric Mimicry: Fits similar pockets; F is slightly larger than H.
Electronic Character Electron-donating (+I)Electron-withdrawing (-I)pKa Modulation: Lowers pKa of attached amines/phenols.
Metabolic Stability Low (prone to hydroxylation)HighBlockade: C-F bond (116 kcal/mol) resists CYP oxidation.
Lipophilicity (

)
+1.53~ +0.5 to +1.0Solubility: Lowers

relative to isopropyl.
Conformation Rotates freelyRestricted (Gauche effect)Entropy: F-C-C-X prefer gauche alignment, potentially pre-organizing binding.
Decision Pathway: When to Use

The following logic flow dictates when to deploy this specific bioisostere.

Bioisostere_Decision Start Lead Compound Analysis Issue_Metab Issue: Rapid Clearance (CYP Oxidation at Isopropyl) Start->Issue_Metab MetID Data Issue_LogP Issue: High LogP / Poor Solubility Start->Issue_LogP PhysChem Data Select_Reagent Select Reagent: 1,3-Difluoro-2-iodopropane Issue_Metab->Select_Reagent Block Metabolic Site Issue_LogP->Select_Reagent Reduce Lipophilicity Action_Install Install 1,3-Difluoroisopropyl Select_Reagent->Action_Install Result Outcome: Blocked Metabolism + Lower LogP Action_Install->Result

Figure 1: Decision logic for replacing isopropyl groups with 1,3-difluoroisopropyl moieties.

Part 2: Synthetic Protocol (The Application)

Challenge: The reagent 1,3-difluoro-2-iodopropane is a secondary iodide with


-fluorines. The electron-withdrawing fluorines deactivate the center toward 

attack, while the basicity required for alkylation risks

elimination to form 1,3-difluoropropene (a volatile, toxic byproduct).

Solution: Use the "Cesium Effect" in polar aprotic solvents to enhance nucleophilicity while minimizing basicity.

Protocol A: N-Alkylation of Heterocycles (e.g., Pyrazoles, Indoles)

Target: Installation of the bioisostere on a nitrogen atom, common in kinase inhibitors.

Reagents & Materials
  • Substrate: 1.0 equiv (e.g., Pyrazole derivative)

  • Reagent: 1,3-Difluoro-2-iodopropane (1.5 – 2.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Note: Although the reagent is an iodide, adding KI can keep the cycle active if chloride exchange occurs from other sources.

Step-by-Step Workflow
  • Preparation:

    • Flame-dry a round-bottom flask under Argon/Nitrogen.

    • Add the heterocyclic substrate (1.0 equiv) and anhydrous

      
       (2.0 equiv).
      
    • Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes to deprotonate the nitrogen.

  • Addition:

    • Add 1,3-difluoro-2-iodopropane (1.5 equiv) dropwise via syringe.

    • Critical: Do not add all at once if the reaction is exothermic (rare, but good practice).

  • Reaction:

    • Heat the mixture to 60°C .

    • Warning: Do not exceed 80°C initially. Higher temperatures significantly favor the elimination pathway (

      
      ) over substitution (
      
      
      
      ).
    • Monitor via LC-MS every 2 hours. The product will show a mass shift of +77 Da (C3H5F2 - H) relative to the substrate.

  • Workup:

    • Dilute with EtOAc and wash with water (x3) to remove DMF.

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography. The difluoroisopropyl group is less polar than the unsubstituted N-H but more polar than a standard isopropyl group.

Protocol B: O-Alkylation (Phenols)

Target: Creating difluoroisopropyl ethers (bioisosteres of isopropoxy groups).

  • Modification: Use Potassium Carbonate (

    
    )  in Acetone  or Acetonitrile  at reflux. Phenols are better nucleophiles than many heterocycles, allowing milder bases.
    
  • Note: If reaction is sluggish, add 18-crown-6 ether (0.1 equiv) to solubilize the potassium cation.

Part 3: Mechanism & Troubleshooting

The following diagram illustrates the competing pathways managed during this protocol.

Reaction_Pathway Reagent 1,3-Difluoro-2-iodopropane TS_SN2 TS: Substitution (SN2) (Favored by Polar Aprotic Solvents) Reagent->TS_SN2 + Nu- TS_E2 TS: Elimination (E2) (Favored by High Heat/Strong Base) Reagent->TS_E2 + Base Nu Nucleophile (Nu-) Product Product: N-(1,3-difluoroisopropyl)-R TS_SN2->Product Byproduct Byproduct: 1,3-Difluoropropene TS_E2->Byproduct

Figure 2: Competing synthetic pathways. Optimization aims to maximize the SN2 route.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<10%) Nucleophile is too weak or steric hindrance.Switch solvent to DMSO (higher dielectric constant). Increase temp to 70°C (carefully).
High Elimination Byproduct Base is too strong or Temp too high.Switch from

to

or

. Lower temp to 50°C and extend time.
Reagent Disappears, No Product Reagent is volatile/degrading.1,3-difluoro-2-iodopropane is moderately volatile. Ensure system is sealed. Add reagent in portions.

Part 4: Safety & Handling

  • Alkylating Agent: 1,3-Difluoro-2-iodopropane is a potent alkylating agent. It must be treated as a potential mutagen. Double-glove and use a fume hood.

  • Lachrymator Risk: The elimination byproduct, 1,3-difluoropropene, is a known irritant/lachrymator. Ensure all rotary evaporation exhaust is trapped or vented into a hood.

  • Stability: Store the iodide at 2-8°C away from light. Iodine liberation (browning) indicates decomposition.

References

  • Beilstein J. Org.[3] Chem. (2020).[1][3] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from [Link]

    • Context: Authoritative source on changes when replacing isopropyl with fluorin
  • Journal of Medicinal Chemistry (2011). Fluorine in Medicinal Chemistry. (General Reference on Fluorine Bioisosterism).
  • PubChem . 1,3-Difluoro-2-iodopropane Compound Summary. Retrieved from [Link]

    • Context: Physical property verification and CAS identific
  • ChemRxiv (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements.[4] Retrieved from [Link]

    • Context: Comparative analysis of fluorin

Sources

Application Notes & Protocols: Strategic Use of 2-Iodo-1,3-difluoropropane in Modern Radical Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, binding affinity, and unique physicochemical characteristics.[1][2][3] 2-Iodo-1,3-difluoropropane is an emerging building block for introducing the valuable 1,3-difluoropropan-2-yl moiety. The reactivity of its carbon-iodine bond under radical conditions provides a versatile platform for constructing complex molecular architectures.[1] This guide provides an in-depth analysis of key radical reactions involving 2-iodo-1,3-difluoropropane, including Atom Transfer Radical Addition (ATRA) and radical cyclization. It offers detailed, field-proven protocols and explains the causality behind experimental choices to empower researchers in drug development and synthetic chemistry to leverage this reagent effectively.

Introduction: The Value of the 1,3-Difluoropropyl Motif

Fluorinated functional groups are prevalent in pharmaceuticals and agrochemicals due to the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the C-F bond.[3][4] The 1,3-difluoro motif, specifically, can act as a bioisostere for carbonyls or gem-dimethyl groups, modulate local electronics, and restrict conformational flexibility, thereby enhancing target engagement and pharmacokinetic profiles.[3]

2-Iodo-1,3-difluoropropane serves as a robust precursor to the 1,3-difluoropropan-2-yl radical. The C-I bond is sufficiently weak to undergo homolytic cleavage under mild conditions (thermal, photochemical, or redox-initiated), initiating a cascade of synthetic transformations. Understanding and controlling these radical processes is key to unlocking the full potential of this building block.

Core Radical Transformations and Mechanisms

The utility of 2-iodo-1,3-difluoropropane stems from its participation in a variety of radical chain reactions. The key step is the generation of the 1,3-difluoropropan-2-yl radical, which can then be trapped by unsaturated systems.

Atom Transfer Radical Addition (ATRA) to Olefins

ATRA is an atom-economical method for the simultaneous formation of a carbon-carbon and a carbon-iodine bond across an alkene or alkyne.[5] The process is typically mediated by a radical initiator, which can be a chemical reagent (e.g., AIBN, triethylborane) or energy source (e.g., UV light, photoredox catalyst).[5][6]

Mechanism Insight: The reaction proceeds via a chain mechanism. An initiator generates a radical that abstracts the iodine atom from 2-iodo-1,3-difluoropropane. The resulting 1,3-difluoropropan-2-yl radical adds to the olefin, forming a new carbon-centered radical. This new radical then abstracts an iodine atom from another molecule of 2-iodo-1,3-difluoropropane, propagating the chain and forming the final product.[7] Modern methods often employ photoredox catalysis, which allows for extremely mild and highly controlled reaction conditions.[5][8][9]

ATRA_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator Rad_In Initiator• Initiator->Rad_In Rad_DFP FCH₂(C•)CH₂F Rad_In->Rad_DFP Adduct_Rad R-CH(•)-CH₂(DFP) Rad_DFP->Adduct_Rad Product R-CHI-CH₂(DFP) Adduct_Rad->Product Rad_DFP_regen FCH₂(C•)CH₂F Product->Rad_DFP_regen Radical_Cyclization Start Substrate (Alkene tethered to DFP-I) Initiation Radical Initiation (e.g., Et₃B/O₂) Start->Initiation 1. Radical_1 DFP-Radical Tether Initiation->Radical_1 2. Generates Radical Cyclization Intramolecular 5-exo-trig Cyclization Radical_1->Cyclization 3. Cyclized_Radical Cyclopentyl Radical Cyclization->Cyclized_Radical 4. Forms Ring Quenching Radical Quenching (H-atom donor) Cyclized_Radical->Quenching 5. Product Cyclized Product Quenching->Product 6. Final Product

Sources

Troubleshooting & Optimization

Improving yields in 1,3-Difluoro-2-iodopropane alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific challenges of using 1,3-Difluoro-2-iodopropane (CAS: 154874-11-0) in alkylation reactions.

This reagent presents a "perfect storm" of reactivity challenges: it is a secondary iodide (sterically hindered) with beta-fluorine atoms (electron-withdrawing). The fluorine atoms deactivate the carbon towards nucleophilic attack (


) while simultaneously acidifying the beta-hydrogens, making elimination (

) to 1,3-difluoropropene the dominant competing pathway.
Executive Summary
  • Primary Failure Mode: Rapid

    
     elimination competing with slow 
    
    
    
    substitution.
  • Key Solution: Switch to "Soft" bases (Cesium) or Silver-mediated protocols.

  • Alternative Strategy: If yields remain <30%, switch to the Mitsunobu reaction using the corresponding alcohol (1,3-difluoro-2-propanol).

Part 1: The "Golden" Protocol (Direct Alkylation)

Use this standard protocol for O-alkylation (phenols) and N-alkylation (indoles/amines).

The Logic

To favor Substitution (


) over Elimination (

), we must maximize the nucleophilicity of the substrate while minimizing the basicity of the system.
  • Cesium Carbonate (

    
    ):  The "Cesium Effect" is critical here. The large cesium cation forms a loose ion pair with the nucleophile (e.g., phenoxide), creating a "naked" anion that is more nucleophilic than one paired with 
    
    
    
    or
    
    
    .
  • Polar Aprotic Solvent: DMF or DMSO is required to solvate the cation and accelerate the

    
     rate.
    
Step-by-Step Protocol
  • Preparation: Dry your solvent (DMF or DMSO) over molecular sieves (3Å or 4Å). Water acts as a competing nucleophile and can hydrolyze the reagent.

  • Activation:

    • Dissolve the nucleophile (1.0 equiv) in DMF (0.2 M concentration).

    • Add

      
       (1.5 – 2.0 equiv) .
      
    • Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation/activation.

  • Addition:

    • Add 1,3-Difluoro-2-iodopropane (1.5 – 2.0 equiv) . Note: Excess reagent is necessary because some will inevitably be consumed by elimination.

  • Reaction:

    • Stir at RT for 12–24 hours.

    • Critical:Do NOT heat initially. Heating >40°C dramatically accelerates the elimination pathway (

      
       for elimination is generally higher than substitution, but the entropy factor at high T favors the fragmentation).
      
  • Monitoring: Check LCMS. If conversion is low after 24h, add 0.1 equiv of TBAI (Tetrabutylammonium iodide) and warm to 40°C.

Part 2: Advanced Strategies (When Standard Fails)
Strategy A: Silver-Mediated Alkylation

If the standard base method yields only elimination products, use silver to abstract the iodide. This pushes the reaction via a "pseudo-


" or "silver-assisted 

" pathway, which can sometimes bypass the basicity requirement.
  • Reagents:

    
     (1.5 equiv) in Toluene or DCM.
    
  • Why: Silver has a high affinity for iodide (

    
     of AgI is extremely low). It pulls the iodine leaving group, polarizing the C-I bond without requiring a strong base to be present in high concentration.
    
Strategy B: The Mitsunobu Alternative (Recommended)

If the alkylation yield is stuck below 30%, stop optimizing the iodide reaction. Switch to the Mitsunobu reaction using the alcohol precursor.[1]

  • Reagent: 1,3-Difluoro-2-propanol (CAS: 453-13-4).[2]

  • Mechanism: This avoids the carbocation/elimination competition by activating the alcohol with a phosphine, making it a robust leaving group displaced by the nucleophile in a concerted process.

Mitsunobu Protocol:

  • Dissolve Nucleophile (1.0 equiv), 1,3-Difluoro-2-propanol (1.2 equiv), and

    
     (1.5 equiv) in dry THF.
    
  • Cool to 0°C.

  • Add DIAD or DBAD (1.5 equiv) dropwise.

  • Warm to RT and stir overnight.

Part 3: Decision Logic & Mechanism

The following diagram illustrates the competing pathways and the decision logic for optimizing the reaction.

ReactionLogic Start Substrate + 1,3-Difluoro-2-iodopropane Path_SN2 Pathway A: Substitution (SN2) (Desired Product) Start->Path_SN2 Polar Aprotic Solvent Cs2CO3, RT Path_E2 Pathway B: Elimination (E2) (Byproduct: 1,3-Difluoropropene) Start->Path_E2 Strong Base (NaH) High Temp (>60°C) Decision Is Yield < 30%? Path_SN2->Decision Path_E2->Decision Factors Critical Factors: 1. Base Strength (Weaker is better) 2. Temperature (Lower is better) 3. Cation (Cs+ > K+) Decision->Factors No (Optimize Conditions) Mitsunobu Switch Strategy: Mitsunobu Reaction (Use 1,3-Difluoro-2-propanol) Decision->Mitsunobu Yes (Elimination Dominates)

Caption: Kinetic competition between Substitution and Elimination pathways. High temperatures and strong bases push the reaction toward the red Elimination node.

Part 4: Troubleshooting & FAQs

Q1: I see a volatile byproduct in the GC/LCMS with a mass of ~76-78 Da. What is it? A: This is 1,3-difluoropropene , the elimination product.

  • Cause: Your base is too strong or the temperature is too high.

  • Fix: Switch from

    
     or 
    
    
    
    to
    
    
    . Lower the temperature to 0°C for the addition step.

Q2: The reaction is sluggish at Room Temperature, but when I heat it, I only get elimination. A: This is the classic "secondary iodide trap."

  • Fix: Do not heat. Instead, increase the concentration of the reaction (from 0.2 M to 0.5 M) to drive the bimolecular (

    
    ) kinetics. Alternatively, add a catalytic amount of AgOTf (Silver Triflate)  or use the Mitsunobu route described in Part 2.
    

Q3: Can I use NaH (Sodium Hydride) to ensure complete deprotonation? A: Avoid NaH. While it ensures deprotonation, the highly basic environment strongly favors elimination (


) over substitution for this specific electrophile. If you must use a strong base (e.g., for weak nucleophiles like amides), use LiHMDS  or NaHMDS  at -78°C, then add the iodide and warm slowly.

Q4: My reagent (1,3-difluoro-2-iodopropane) has turned pink/brown. Is it still good? A: The color indicates free iodine (


), meaning the reagent has partially decomposed (likely releasing HI).
  • Fix: Wash the reagent with a dilute solution of Sodium Thiosulfate (

    
    ) in a separatory funnel until clear, dry over 
    
    
    
    , and filter before use. Using degraded reagent introduces acid (HI) which can kill your nucleophile.
Part 5: Quantitative Comparison of Conditions
VariableStandard (Poor)Optimized (Recommended)
Base

or


Solvent Acetone or THFDMF or DMSO
Temperature Reflux (60°C+)RT (20–25°C)
Additives NoneNone or TBAI (cat.)
Typical Yield 10–25%50–75%
Major Impurity Elimination (Alkene)Unreacted SM
References
  • Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (Discusses nucleophilic substitution on fluorinated systems).

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications. (Authoritative guide on the alcohol-based alternative).

  • Beilstein J. Org.[3] Chem. Synthesis of 2,2-difluoro-1,3-diketone derivatives.[3][4][5] (Context on fluorinated electrophile reactivity).

Sources

Technical Support Center: 1,3-Difluoro-2-iodopropane Handling & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Methodology & Troubleshooting Hub for 1,3-Difluoro-2-iodopropane . As a Senior Application Scientist, I frequently see researchers lose up to 90% of their mass balance to volatile elimination side products when working with this highly electrophilic building block.

This guide is engineered for drug development professionals and synthetic chemists. It provides mechanistic insights, actionable troubleshooting FAQs, and field-validated protocols to help you maximize your substitution and cross-coupling yields.

Mechanistic Overview: The Elimination Challenge

1,3-Difluoro-2-iodopropane (CAS: 154874-11-0) contains a highly polarizable carbon-iodine bond flanked by two strongly electronegative fluorine atoms. This structural motif creates two distinct mechanistic vulnerabilities:

  • Base-Promoted E2 Elimination: The strong inductive electron-withdrawing effect of the

    
    -fluorines drastically increases the acidity of the adjacent 
    
    
    
    -protons. When exposed to basic nucleophiles or strong bases, the E2 elimination pathway rapidly outcompetes the
    
    
    substitution pathway, yielding 1,3-difluoropropene[1].
  • Transition-Metal Mediated

    
    -Hydride Elimination:  During cross-coupling reactions (e.g., Suzuki or Negishi), the intermediate palladium(aryl)(fluoroalkyl) complex suffers from a high kinetic barrier to reductive elimination. This kinetic delay allows the competing 
    
    
    
    -hydride elimination pathway to dominate the catalytic cycle, leading to defluorinated or alkene side products[2].

SN2_vs_E2 Substrate 1,3-Difluoro-2-iodopropane (Acidic β-protons) Cond_E2 Strong/Bulky Base High Temp Substrate->Cond_E2 Cond_SN2 Weak Base / Soft Nucleophile Low Temp (0°C - RT) Substrate->Cond_SN2 Path_E2 E2 Elimination Pathway Cond_E2->Path_E2 Path_SN2 SN2 Substitution Pathway Cond_SN2->Path_SN2 Prod_E2 1,3-Difluoropropene (Undesired) Path_E2->Prod_E2 Prod_SN2 1,3-Difluoroisopropyl Adduct (Desired) Path_SN2->Prod_SN2

Mechanistic divergence of 1,3-Difluoro-2-iodopropane under varying basic conditions.

Troubleshooting FAQs

Q1: I am trying to alkylate a phenol using 1,3-difluoro-2-iodopropane, but my NMR shows predominantly 1,3-difluoropropene. How do I favor


 over E2? 
A:  You are observing classical E2 elimination. Because the 

-protons are highly acidic and iodine is an excellent leaving group, strong bases (like NaH or t-BuOK) will preferentially deprotonate the

-carbon rather than facilitating a backside attack[1]. Solution: Shift to weaker, sterically hindered, or non-nucleophilic bases (e.g.,

or DIPEA). Furthermore, run the reaction at lower temperatures (0 °C to RT) in polar aprotic solvents (DMSO, DMF) to kinetically favor the

transition state over the higher-entropy E2 transition state.

Q2: In my Palladium-catalyzed coupling, the fluoroalkyl group undergoes


-hydride elimination before reductive elimination can occur. How can I trap the desired product? 
A:  Reductive elimination of fluoroalkylarenes from Pd(II) complexes is notoriously slow compared to non-fluorinated alkylarenes[2]. To thwart 

-hydride elimination, you must artificially accelerate the reductive elimination step. Solution: Employ sterically demanding, electron-rich phosphine ligands (e.g., XPhos, dtbpf). These bulky ligands promote the formation of a three-coordinate, T-shaped intermediate, forcing the aryl and fluoroalkyl groups closer together and lowering the activation energy for reductive elimination[3]. Additionally, secondary orbital interactions between the fluoroalkyl ligand and the palladium center can stabilize the transition state if the correct ligand geometry is achieved[2].

Q3: Which solvent and base combinations are statistically best for minimizing elimination? A: The table below summarizes empirical data for optimizing substitution over elimination.

Optimization Data: Base & Solvent Effects on Reaction Pathways
BaseSolventTemperaturePrimary PathwayEst.

:E2 Ratio
Mechanistic Rationale
t-BuOK THF65 °CE2< 5:95Strong, bulky base targets acidic

-protons; high heat favors entropy-driven elimination.
NaOH

/EtOH
80 °CE210:90Strong unhindered base still favors deprotonation of highly acidic

-fluorinated positions.

DMF25 °C

70:30Weaker base reduces deprotonation rate; polar aprotic solvent enhances nucleophile strength.

DMSO0 °C

> 90:10Mild base with highly dissociated cesium counterion maximizes nucleophilicity at low temp, kinetically freezing out E2.

Experimental Protocols

Protocol A: Optimized Alkylation (O-Alkylation of Phenols)

This protocol utilizes the "Cesium Effect" in DMSO to maximize nucleophilicity while keeping the temperature low enough to suppress E2 elimination.

  • Preparation: Flame-dry a Schlenk flask and backfill with inert gas (

    
     or Ar).
    
  • Deprotonation: Add the phenol (1.0 equiv) and anhydrous

    
     (1.5 equiv) to the flask. Suspend the mixture in anhydrous DMSO (0.2 M) and stir at room temperature for 15 minutes to pre-form the phenoxide.
    
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature suppresses the higher-activation-energy E2 pathway.

  • Addition: Add 1,3-Difluoro-2-iodopropane (1.2 equiv) dropwise via syringe.

  • Reaction: Stir at 0 °C for 2 hours, then allow to slowly warm to room temperature overnight.

  • Validation Checkpoint: Monitor the reaction by

    
     NMR. The disappearance of the starting material doublet of triplets (approx. -228 ppm) and the appearance of the product signal indicates successful conversion. A signal around -115 ppm (typical for alkene fluorines) indicates E2 side-product formation.
    
  • Workup: Quench with cold water and extract with EtOAc. Wash the organic layer with brine to remove residual DMSO.

Protocol B: Palladium-Catalyzed Negishi Cross-Coupling

This protocol uses bulky ligands to force rapid reductive elimination, outcompeting the


-hydride elimination pathway[3].
  • Catalyst Formation: In a glovebox, charge a vial with

    
     (2.5 mol%), XPhos (10 mol%), and the organozinc reagent (1.5 equiv). Causality: XPhos is a bulky, electron-rich ligand that forces a T-shaped Pd(II) intermediate, accelerating reductive elimination.
    
  • Activation: Add anhydrous THF (0.1 M) and stir for 10 minutes to pre-form the active Pd(0) catalyst.

  • Electrophile Addition: Add 1,3-Difluoro-2-iodopropane (1.0 equiv) to the mixture.

  • Reaction: Seal the vial, remove from the glovebox, and stir at 40 °C for 12 hours.

  • Validation Checkpoint: Analyze the crude mixture by GC-MS. The presence of a molecular ion peak corresponding to [M - HF] indicates that

    
    -hydride elimination (followed by fluoride elimination) has occurred, signaling that ligand loading or bite angle needs adjustment.
    
  • Workup: Quench with saturated aqueous

    
     and extract with diethyl ether.
    

Pd_Cycle Pd0 Pd(0)Ln Catalyst OxAdd Oxidative Addition (1,3-Difluoro-2-iodopropane) Pd0->OxAdd PdII_Alkyl Pd(II)(Fluoroalkyl)(I)Ln OxAdd->PdII_Alkyl Transmetalation Transmetalation (Ar-ZnX) PdII_Alkyl->Transmetalation PdII_Ar_Alkyl Pd(II)(Ar)(Fluoroalkyl)Ln Transmetalation->PdII_Ar_Alkyl BetaHydride β-Hydride Elimination (Slow Reductive Elim.) PdII_Ar_Alkyl->BetaHydride Small Ligands RedElim Reductive Elimination (Bulky Ligand Promoted) PdII_Ar_Alkyl->RedElim Bulky/Electron-Rich Ligands Prod_Elim Defluorinated Alkene (Side Product) BetaHydride->Prod_Elim RedElim->Pd0 Catalyst Regeneration Prod_Cross Cross-Coupled Product (Desired) RedElim->Prod_Cross

Competing β-hydride and reductive elimination pathways in Pd-catalyzed cross-coupling.

References

  • Alkyl Halide Reactivity - MSU Chemistry Source: Michigan State University URL
  • Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl)
  • Mechanistically informed selection rules for competing -hydride and -heteroatom eliminations Source: ETH Zurich Research Collection URL

Sources

Technical Support Center: Purification of 1,3-Difluoro-2-iodopropane and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, purification, and troubleshooting of fluorinated alkyl iodides. 1,3-Difluoro-2-iodopropane (CAS: 154874-11-0)[1] is a highly specialized building block used in pharmaceutical and agrochemical synthesis[2].

Working with this compound presents a unique triad of challenges: the strong electron-withdrawing nature of the fluorine atoms, the high volatility of the difluorinated propane backbone, and the extreme lability of the carbon-iodine (C-I) bond under ambient light[3]. This guide provides field-proven, self-validating protocols to ensure high-purity recovery while minimizing degradation and mass loss.

Quantitative Data & Physical Properties

To effectively separate 1,3-difluoro-2-iodopropane from its synthetic precursors (e.g., 1,3-difluoro-2-propanol) and degradation products, you must leverage their distinct physical properties.

Table 1: Comparative Physical Properties for Purification Planning

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Rf Value (100% Hexanes)Visual Appearance
1,3-Difluoro-2-iodopropane 205.97~125-135 (760 mmHg)~1.950.65Clear, colorless liquid
1,3-Difluoro-2-propanol (Precursor)96.08140 (760 mmHg)1.240.10Clear, colorless liquid
Molecular Iodine (I₂) (Degradant)253.81184 (Sublimes)4.930.00 (Streaks)Pink/Brown in solution

Core Purification Workflows

The purification strategy depends entirely on the scale of your reaction and the current degradation state of the crude mixture.

Workflow A Crude 1,3-Difluoro-2-iodopropane B Visual Inspection: Pink/Brown Discoloration? A->B C Sodium Thiosulfate Wash (Reduces I2 to I-) B->C Yes D Scale Assessment B->D No C->D E Small Scale (< 5g): Silica Chromatography D->E F Large Scale (> 5g): Fractional Distillation D->F G Pure Product (Store at 2-8°C in Dark) E->G F->G

Decision tree for the purification of 1,3-difluoro-2-iodopropane based on scale and purity.

Protocol A: Sodium Thiosulfate Wash (Iodine Removal)

Alkyl iodides frequently degrade to release molecular iodine (I₂), which acts as an auto-catalyst for further decomposition[4]. This protocol uses a redox reaction to strip I₂ from the organic phase[5].

  • Dilution: Dissolve the crude 1,3-difluoro-2-iodopropane in a volatile, non-polar organic solvent (e.g., pentane or diethyl ether). Causality: Non-polar solvents ensure sharp phase separation from the dense, salt-heavy aqueous layer.

  • Redox Extraction: Add an equal volume of cold 10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) to the separatory funnel.

  • Agitation: Shake vigorously, venting frequently to release pressure.

  • Self-Validation Check: Observe the organic layer. It should transition from pink/brown to pale yellow or completely colorless. If the organic layer remains pink, the thiosulfate is exhausted or the pH has dropped too low. Adjust the aqueous layer to pH 7-8 with NaHCO₃ and repeat the wash.

  • Drying: Separate the organic layer, wash once with brine, and dry over anhydrous MgSO₄. Validation: The MgSO₄ must be free-flowing like sand. If it clumps, water is still present; add more MgSO₄.

Protocol B: Silica Gel Chromatography (Scale: < 5 grams)

For small-scale reactions, chromatography is preferred to separate the target compound from unreacted 1,3-difluoro-2-propanol or mesylate intermediates.

  • Column Packing: Pack a silica gel column using 100% pentane or hexanes.

  • Loading: Load the dried crude mixture directly onto the column.

  • Elution: Elute with 100% pentane. Causality: The highly lipophilic nature of the fluorinated alkyl iodide allows it to elute rapidly near the solvent front (Rf ~ 0.65), while polar alcohol precursors remain trapped on the baseline.

  • Detection: Because the compound is UV-inactive, monitor fractions via TLC using a KMnO₄ stain (gently heat to reveal a yellow/brown spot).

  • Concentration (Critical Step): Carefully concentrate the fractions on a rotary evaporator. Set the vacuum strictly to >150 mbar and the water bath to <25°C. Causality: The compound is highly volatile. Applying high vacuum or heat will cause severe product loss into the solvent trap.

Protocol C: Fractional Distillation (Scale: > 5 grams)

Chromatography becomes inefficient and prone to evaporative mass loss at larger scales. Fractional distillation is the gold standard for bulk purification[5].

  • Setup: Transfer the washed, dried crude liquid to a round-bottom flask equipped with a short-path distillation head and a Vigreux column.

  • Light Shielding: Wrap the entire distillation apparatus (flask, column, and receiving flask) in aluminum foil. Causality: Heating alkyl iodides under ambient light accelerates radical C-I bond cleavage[6].

  • Vacuum Application: Apply a moderate vacuum (e.g., 50-100 mmHg) to lower the boiling point. Causality: Distilling at atmospheric pressure (~130°C) risks thermal elimination of HI, generating fluorinated propene impurities.

  • Fraction Collection: Discard the lower-boiling fore-run (containing solvent traces and elimination products). Collect the main fraction at a constant head temperature.

Troubleshooting Guide

Q: My purified 1,3-difluoro-2-iodopropane turned pink again after just a few hours on the bench. Why did this happen, and is it ruined? A: This is caused by photolytic degradation. The A-band UV excitation of alkyl iodides causes rapid homolytic cleavage of the C-I bond (within ~200 femtoseconds)[3]. The resulting iodine radicals recombine to form molecular iodine (I₂), which colors the solution pink or brown[6]. Fix: The product is not ruined. Repeat Protocol A (Thiosulfate Wash) to remove the I₂, dry the product, and immediately transfer it to an amber glass vial.

Degradation N1 1,3-Difluoro-2-iodopropane (Colorless Liquid) N2 UV/Ambient Light (hv) N1->N2 N3 Homolytic C-I Bond Cleavage N2->N3 N4 Carbon-Centered Radical + Iodine Radical (I•) N3->N4 N5 Radical Recombination N4->N5 N6 Molecular Iodine (I2) (Pink/Brown Solution) N5->N6

Photolytic degradation pathway of alkyl iodides leading to iodine radical generation.

Q: After column chromatography, my NMR shows I only recovered 20% of my expected yield, despite complete conversion. Where did it go? A: You likely lost the product during solvent removal. 1,3-Difluoro-2-iodopropane has a relatively low boiling point and high vapor pressure. If you left the rotary evaporator running at high vacuum (<50 mbar) or used a warm water bath (>30°C), the product co-evaporated with the pentane/hexane. Fix: Always concentrate at >150 mbar with a cool bath. For ultimate yield preservation, use a Vigreux column to distill off the pentane at atmospheric pressure rather than using a rotary evaporator.

Q: I am trying to distill the product, but I am seeing a lot of dark residue forming in the distillation flask and white fumes. What is happening? A: You are witnessing thermal degradation via the elimination of hydrogen iodide (HI). The white fumes are HI gas reacting with moisture in the air. Fix: Stop the distillation immediately. You must lower the distillation temperature by applying a stronger vacuum. Ensure the system is strictly shielded from light, and consider adding a small pinch of copper powder or silver foil to the distillation flask to act as an iodine/radical scavenger during heating.

Frequently Asked Questions (FAQs)

How should I store 1,3-Difluoro-2-iodopropane long-term? Store the compound in a tightly sealed amber glass ampoule or a vial wrapped in aluminum foil. It must be kept refrigerated (2-8°C) or frozen (-20°C) under an inert atmosphere (Argon or Nitrogen) to prevent oxidative and photolytic degradation[1].

Can I use a UV lamp to visualize this compound on a TLC plate? No. Alkyl iodides do not have a conjugated pi-system and are therefore UV-inactive at standard TLC wavelengths (254 nm). You must use a chemical stain. Potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA) stains work exceptionally well, oxidizing the iodide and leaving a distinct spot.

Is the C-I bond in this compound more or less reactive than in standard 2-iodopropane? The two highly electronegative fluorine atoms exert a strong inductive pull (-I effect). This destabilizes any potential carbocation formation, making SN1 reactions highly unfavorable. However, it slightly activates the adjacent carbon towards SN2 nucleophilic attack compared to unfluorinated analogs.

References

  • ChemScene. 154874-11-0 | 1,3-Difluoro-2-iodopropane - ChemScene.
  • ACS Publications. Chemical Aspects of Human and Environmental Overload with Fluorine.
  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals.
  • AIP Publishing. Chemical Effects of (d,p), (n,2n), and (γ,n) Activation of Iodine.
  • PATAI'S Chemistry of Functional Groups. Photochemistry of hypervalent iodine compounds.
  • Neumark Group, UC Berkeley. Revealing electronic state-switching at conical intersections in alkyl iodides by ultrafast XUV transient absorption spectroscopy.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with 2-iodo-1,3-difluoropropane

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-iodo-1,3-difluoropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for challenges encountered during its use, particularly focusing on the common issue of low reaction conversion rates.

Introduction: The Duality of 2-iodo-1,3-difluoropropane

2-iodo-1,3-difluoropropane is a valuable building block in medicinal and materials chemistry. The presence of fluorine atoms can enhance metabolic stability and binding affinity in drug candidates.[1] The molecule's reactivity is primarily dictated by the carbon-iodine bond. Iodine is an excellent leaving group due to its large size and the low bond energy of the C-I bond, making the compound a potent electrophile for nucleophilic substitution reactions.[2][3]

However, as a secondary alkyl iodide, it stands at a mechanistic crossroads, susceptible to both nucleophilic substitution (Sₙ2) and elimination (E2) pathways.[4][5] This inherent competition is often the primary source of low yields for the desired substitution product. This guide will explore the causal factors behind low conversion and provide systematic approaches to optimize your reaction outcomes.

Troubleshooting Guide: Low Conversion Rates

This section addresses specific issues you may encounter in a question-and-answer format, providing both the "what to do" and the critical "why you're doing it."

Q1: My Sₙ2 reaction with 2-iodo-1,3-difluoropropane has stalled with significant starting material remaining. What are the most likely causes?

Low or incomplete conversion is a frequent challenge that can typically be traced back to reagent quality or suboptimal reaction conditions. A systematic evaluation is key to identifying the root cause.

A1: Primary Investigation Points:

  • Reagent Integrity: Alkyl iodides, including 2-iodo-1,3-difluoropropane, can be sensitive to light and air, leading to gradual decomposition and the formation of elemental iodine, which can give the compound a yellowish or brownish tint.[6][7] This degradation reduces the concentration of the active electrophile.

    • Actionable Solution:

      • Assess the purity of your 2-iodo-1,3-difluoropropane using ¹H NMR, ¹⁹F NMR, or GC-MS.

      • If impurities are detected, purify the reagent by passing it through a short plug of activated alumina or silica gel, or by distillation.

      • Store the reagent in a dark, cool place under an inert atmosphere (e.g., argon or nitrogen).

  • Nucleophile Reactivity: The success of an Sₙ2 reaction is highly dependent on the strength of the nucleophile.[8][9]

    • Actionable Solution:

      • Strength: Ensure your chosen nucleophile is sufficiently potent. Anionic nucleophiles (e.g., RO⁻, RS⁻, N₃⁻) are generally more reactive than their neutral counterparts (e.g., H₂O, ROH).[2]

      • Degradation: Confirm the quality and activity of your nucleophile. Some nucleophiles, especially strong bases, can degrade upon storage.

  • Suboptimal Reaction Temperature: Reaction kinetics can be sluggish at lower temperatures.

    • Actionable Solution: While higher temperatures can promote unwanted E2 elimination, a modest increase can be beneficial for a slow Sₙ2 reaction.[10]

      • If your reaction is running at room temperature, try increasing it incrementally (e.g., to 40 °C, then 60 °C).

      • Monitor the reaction closely by TLC or GC-MS to track the formation of both the desired product and any potential elimination byproducts.

Q2: I'm observing a significant amount of an elimination byproduct (1,3-difluoropropene). How can I favor the Sₙ2 pathway over the E2 pathway?

The formation of an alkene is the classic result of a competing E2 elimination reaction. Because 2-iodo-1,3-difluoropropane is a secondary halide, this pathway is always a possibility, especially with strong, sterically hindered bases.[4][5]

A2: Strategies to Minimize Elimination:

  • Choice of Nucleophile/Base: The nature of your nucleophile is paramount. A strong, sterically hindered base will favor E2, while a good, non-basic nucleophile will favor Sₙ2.

    • Actionable Solution:

      • If possible, use a nucleophile with low basicity (e.g., N₃⁻, CN⁻, I⁻, Br⁻).

      • If a basic nucleophile is required (e.g., an alkoxide), use the least sterically hindered option available (e.g., methoxide over tert-butoxide).

  • Solvent Selection: The solvent plays a crucial role in mediating the reaction pathway.

    • Actionable Solution: Employ polar aprotic solvents such as DMSO, DMF, or acetonitrile . These solvents solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, thus enhancing its nucleophilicity without promoting the charge separation needed for E1 pathways.[3][11] Polar protic solvents (like ethanol or water) can stabilize the leaving group and carbocation intermediates, potentially favoring SN1/E1 pathways, and can also solvate and weaken the nucleophile.

  • Temperature Control: E2 reactions often have a higher activation energy than Sₙ2 reactions.

    • Actionable Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating, which disproportionately accelerates the elimination pathway.[10]

dot digraph "SN2_vs_E2_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=record, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} } Caption: Competing Sₙ2 and E2 reaction pathways for 2-iodo-1,3-difluoropropane.

Frequently Asked Questions (FAQs)

  • Q: How do the fluorine atoms on the propane chain affect reactivity?

    • A: The two fluorine atoms exert a strong electron-withdrawing inductive effect. This makes the central carbon atom (C2) more electrophilic and thus more susceptible to nucleophilic attack. While fluorinated compounds can be less reactive than their non-fluorinated analogs in some cases, the excellent leaving group ability of iodide generally dominates the reactivity profile of this molecule.[12][13]

  • Q: What is the best way to monitor the progress of my reaction?

    • A: Thin-Layer Chromatography (TLC) is often the quickest method. Use a stain that can visualize both the starting material and the product (e.g., potassium permanganate or vanillin). For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

  • Q: My reaction is complete, but I'm having trouble purifying the product. What do you recommend?

    • A: Fluorinated compounds can sometimes have unusual solubility properties. A standard work-up would involve quenching the reaction, followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).[11] Wash the organic layer with water and brine to remove salts and polar impurities. After drying over Na₂SO₄ or MgSO₄, the crude product can be purified.

      • For non-volatile products: Flash column chromatography on silica gel is the method of choice.

      • For volatile products: Distillation under reduced pressure may be more appropriate.

Data & Protocols

Table 1: Solvent Selection Guide for Reactions with 2-iodo-1,3-difluoropropane
Solvent ClassExamplesSuitability for Sₙ2Rationale
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Excellent Increases nucleophile reactivity by solvating the cation but not the anion. Favors the Sₙ2 pathway.[3][11]
Polar Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)Poor to Fair Solvates and weakens the nucleophile via hydrogen bonding. Can promote competing SN1/E1 pathways.[3]
Non-Polar Toluene, Hexane, Dichloromethane (DCM)Poor to Fair Limited solubility for many ionic nucleophiles. Reaction rates are often very slow.
General Protocol for Nucleophilic Substitution

This protocol is a general guideline and should be adapted based on the specific nucleophile and reaction scale.

  • Reagent Preparation: Ensure 2-iodo-1,3-difluoropropane is pure and the chosen solvent is anhydrous.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the nucleophile and the anhydrous polar aprotic solvent (e.g., acetonitrile) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the mixture to 0 °C (ice bath). Add 2-iodo-1,3-difluoropropane (typically 1.0 equivalent) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the reaction progress every 1-2 hours using TLC or GC.[11] If the reaction is sluggish, consider gently heating to 40-50 °C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic layers and wash with water, followed by saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography or distillation.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Fluorination.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Nucleophilic Substitution Reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyrazinones.
  • Janssen, D. B., Gerritse, J., Brackman, J., Kalk, C., Jager, D., & Witholt, B. (1988). Purification and characterization of a bacterial dehalogenase with activity toward halogenated alkanes, alcohols and ethers. European Journal of Biochemistry, 171(1-2), 67-72. Retrieved from [Link]

  • Zlatar, M., Knez, D., Artner, J., & Mirt, M. (2023). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. AIMS Chemistry, 7(3), 223-236. Retrieved from [Link]

  • The Innovation. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Retrieved from [Link]

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

  • BYJU'S. (n.d.). Alkyl Iodide. Retrieved from [Link]

  • Clark, J. (n.d.). making halogenoalkanes (haloalkanes). Chemguide. Retrieved from [Link]

  • Yokota, T., Fuse, H., Omori, T., & Minakata, S. (1990). Purification and properties of haloalkane dehalogenase from Corynebacterium sp. strain m15-3. Journal of Bacteriology, 172(7), 4049-4054. Retrieved from [Link]

  • Pearson+. (2024). The reaction of an alkyl chloride with potassium iodide is generally... Study Prep. Retrieved from [Link]

  • Deepwater Chemicals, Inc. (2015). 2-IODOPROPANE. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Accounts of Chemical Research. (2014). Carbonylation Reactions of Alkyl Iodides through the Interplay of Carbon Radicals and Pd Catalysts. Retrieved from [Link]

  • YouTube. (2023). Factors That Affect The Rate of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Alkyl Halide Reactions. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Synthesis (2) - Reactions of Alkanes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodo-1,3-diisopropylbenzene. Retrieved from [Link]

  • Fluorine notes. (n.d.). IODOFLUOROALKANES: PROPERTIES, SYNTHESIS, APPLICATION. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diiodo-2,2-difluoropropane. Retrieved from [Link]

  • Synthesis. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propane, 2-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 10.2: Preparing Alkyl Halides from Alkanes - Radical Halogenation. Retrieved from [Link]

  • King Saud University. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodopropane-1,3-diol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodopropane C3H7I. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2022). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Retrieved from [Link]

  • PMC. (2022). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Retrieved from [Link]

  • Progress in Polymer Science. (2001). Fluoroelastomers: synthesis, properties and applications. Retrieved from [Link]

  • ResearchGate. (2025). Syntheses with perfluoroalkyl iodides. A review. Retrieved from [Link]

Sources

Technical Support Center: Storage and Handling of 1,3-Difluoro-2-iodopropane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1,3-Difluoro-2-iodopropane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights to help you prevent and address the decomposition of 1,3-Difluoro-2-iodopropane in your laboratory.

Frequently Asked Questions (FAQs)
Q1: My previously clear, colorless 1,3-Difluoro-2-iodopropane has developed a pink, purple, or brown tint. What's happening?

This discoloration is the most common indicator of decomposition. The carbon-iodine (C-I) bond in 1,3-Difluoro-2-iodopropane is susceptible to cleavage when exposed to energy, such as light or heat. This homolytic cleavage releases iodine radicals (I•), which then combine to form elemental iodine (I₂). It is the presence of dissolved elemental iodine that imparts the characteristic pink-to-brown color to the solution. The intensity of the color often correlates with the extent of decomposition.

Q2: What are the primary factors that cause the decomposition of 1,3-Difluoro-2-iodopropane?

The decomposition is primarily driven by three factors:

  • Light Exposure: Photons, particularly in the UV spectrum, provide the energy needed to break the relatively weak C-I bond. This is the most significant contributor to degradation.[1]

  • Elevated Temperatures: Heat accelerates the rate of decomposition. Storing the compound at room temperature or higher will significantly shorten its shelf life.[2]

  • Presence of Oxygen/Air: While the primary decomposition is often photochemical, oxygen can participate in secondary radical reactions, further promoting the degradation of the compound.[2][3]

Q3: Can I still use my discolored 1,3-Difluoro-2-iodopropane in an experiment?

Using a discolored (decomposed) reagent is not recommended for most applications, especially in sensitive, stoichiometric reactions. The presence of elemental iodine can lead to unintended side reactions, act as a radical initiator, and will result in inaccurate quantification of your starting material. For non-critical applications, it may be possible to use the material after purification, but this should be evaluated on a case-by-case basis.

Q4: Are there any chemical stabilizers that can be added to prevent decomposition?

Yes, for many iodoalkanes, a small piece of copper wire or copper powder is added as a stabilizer.[4] Copper acts as a radical scavenger and reacts with any formed elemental iodine to produce copper(I) iodide (CuI), which is a stable, insoluble salt. This effectively removes the I₂ from the solution as it forms, preventing further degradation.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the storage and stability of 1,3-Difluoro-2-iodopropane.

Issue 1: Visual Inspection Reveals Discoloration
  • Symptom: The solution is no longer colorless and shows a pink, purple, or brown tint.

  • Cause: Formation of elemental iodine (I₂) due to decomposition.

  • Immediate Action:

    • Immediately move the container to a dark, cold storage location (2-8°C).[5]

    • Evaluate the extent of discoloration. A faint pink tint indicates minimal decomposition, while a dark brown color suggests significant degradation.

  • Resolution Protocol:

    • For minimally discolored solutions, you can attempt a simple purification by washing the organic solution with a fresh aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃). The thiosulfate will reduce the elemental iodine back to colorless iodide ions (I⁻).

    • For significantly decomposed material, disposal according to your institution's hazardous waste guidelines is the safest option.[1]

Issue 2: Inconsistent or Failed Experimental Results
  • Symptom: A reaction that previously worked well with a new bottle of 1,3-Difluoro-2-iodopropane is now yielding low or no product, or producing unexpected byproducts.

  • Cause: The reagent has likely degraded, reducing its effective concentration and introducing reactive iodine species into your experiment.

  • Troubleshooting Workflow:

G start Inconsistent Experimental Results check_reagent Visually inspect the 1,3-Difluoro-2-iodopropane container. start->check_reagent is_discolored Is the reagent discolored? check_reagent->is_discolored new_bottle Obtain a new, unopened bottle of the reagent. is_discolored->new_bottle Yes is_discolored->new_bottle No, but suspect degradation repeat_exp Repeat the experiment with the new reagent. new_bottle->repeat_exp success Problem Solved: Old reagent was decomposed. repeat_exp->success Successful other_issue Problem Persists: Investigate other experimental parameters (solvents, other reagents, etc.). repeat_exp->other_issue Fails purify Consider purification or disposal of the old reagent. success->purify

Caption: Troubleshooting workflow for experimental failures.

Protocols for Optimal Storage and Handling

Adherence to proper storage protocols is the most effective way to prevent decomposition.

Protocol 1: Receiving and Storing a New Container
  • Inspect Upon Receipt: As soon as the container arrives, check that the seal is intact and the liquid is colorless.

  • Date the Container: Write the date of receipt and the date of opening clearly on the label. This helps track the age of the reagent.

  • Transfer to Appropriate Storage: Immediately place the container in a designated cold, dark location. An explosion-proof refrigerator or a cold room maintained at 2-8°C is ideal.[5][6]

  • Use an Inert Atmosphere: For long-term storage, especially after the bottle has been opened, it is best practice to displace the air in the headspace with an inert gas like argon or nitrogen before resealing.[7] This minimizes exposure to oxygen.

  • Secondary Containment: Store the bottle inside a chemically resistant secondary container to contain any potential leaks.

Diagram: Key Factors in Preventing Decomposition

G cluster_good Preventative Measures cluster_bad Causes of Decomposition center Stable 1,3-Difluoro-2-iodopropane storage_temp Store at 2-8°C storage_temp->center light_protect Use Amber Bottle Store in Darkness light_protect->center inert_gas Inert Atmosphere (Argon/Nitrogen) inert_gas->center stabilizer Add Copper Stabilizer stabilizer->center heat Heat / Room Temp heat->center accelerates degradation light Light / UV Exposure light->center initiates cleavage air Air / Oxygen air->center promotes oxidation

Caption: Factors influencing the stability of 1,3-Difluoro-2-iodopropane.

Quantitative Data and Incompatibilities

For quick reference, the key storage parameters and chemical incompatibilities are summarized below.

Table 1: Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2–8°CSlows the kinetic rate of decomposition.[5]
Light Store in an amber or opaque bottle in a dark cabinet.Prevents photochemical cleavage of the C-I bond.[1]
Atmosphere Inert gas (Argon or Nitrogen) headspace.Minimizes oxidation and radical chain reactions.[7]
Container Tightly sealed glass bottle.Ensures chemical inertness and prevents moisture entry.[2]
Stabilizer Optional: A small piece of copper wire.Scavenges elemental iodine as it forms.[4]
Table 2: Chemical Incompatibility Chart
Class of CompoundExamplesReason for Incompatibility
Strong Oxidizing Agents Nitrates, Peroxides, PerchloratesCan cause a violent reaction and accelerate decomposition.[7][8]
Strong Bases Sodium hydroxide, Potassium tert-butoxideCan promote elimination reactions (dehydroiodination).
Reactive Metals Sodium, Potassium, MagnesiumCan react vigorously with halogenated compounds.[8][9]

By understanding the inherent instability of the carbon-iodine bond and implementing these rigorous storage and handling protocols, you can ensure the quality and reliability of your 1,3-Difluoro-2-iodopropane for successful research outcomes.

References
  • ChemWhat. (n.d.). 1,3-DIFLUORO-2-PROPANOL CAS#: 453-13-4. Retrieved from [Link]

  • Rivas-Fuentes, S., et al. (2021). Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one)
  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • Chemia. (2023, April 12). Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2). Retrieved from [Link]

  • Safety Office, University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

  • University of York, Department of Biology. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Difluoro-2-propanol (CAS 453-13-4). Retrieved from [Link]

  • Google Patents. (n.d.). US2144150A - Stabilization of iodine in salt and other feed materials.
  • Louisiana State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. Retrieved from [Link]

  • Beilstein Journals. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

  • University of York, Department of Biology. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

  • Engineering Research Publication. (2025, January 15). Understanding Iodine Stabilizers in Iodized Salt. Retrieved from [Link]

  • REDA Safe. (2022, January 28). Chemical Compatibility and Storage Guidelines. Retrieved from [Link]

Sources

Technical Guide: Temperature Control in 1,3-Difluoro-2-iodopropane Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TG-DFIP-004 | Version: 2.1 | Status: Active Department: Process Chemistry & Application Support

Executive Summary: The Thermal Paradox

Researchers working with 1,3-difluoro-2-iodopropane (DFIP) often encounter a "thermal paradox." The molecule features a secondary iodide flanked by two electron-withdrawing fluorine atoms. This creates a specific reactivity profile:

  • Deactivated Electrophile: The

    
    -fluorine atoms inductively withdraw electron density, strengthening the C-I bond and destabilizing the developing positive charge in the transition state. This makes the substrate sluggish in 
    
    
    
    reactions, requiring thermal activation.
  • Elimination Risk: Excessive heat promotes

    
     elimination (dehydroiodination or dehydrofluorination) to form 1,3-difluoropropene derivatives.
    

The Goal: Maintain a thermal window that provides sufficient activation energy for substitution without crossing the threshold for elimination.

The Thermal Window (Operational Parameters)

The following parameters are derived from kinetic data on


-fluorinated alkyl halides.
ParameterRecommended RangeCritical LimitConsequence of Excursion
Reaction Temperature 45°C – 65°C > 80°CRapid onset of E2 elimination (Olefin formation).
Ramp Rate 1°C / min> 5°C / minLocalized hotspots favoring side reactions.
Condenser Temp 0°C – 5°C> 15°CLoss of volatile fluorinated byproducts (safety risk).
Solvent Choice DMF, DMSO, NMPProtic SolventsProtic solvents solvate nucleophiles, requiring higher temps (bad).
The "Soft" Nucleophile Rule

Temperature control is strictly linked to nucleophile hardness.

  • Soft Nucleophiles (

    
    , 
    
    
    
    ,
    
    
    ):
    Can operate at the lower end (40-50°C) due to better orbital overlap.
  • Hard Nucleophiles (

    
    , 
    
    
    
    ):
    Require strict temperature ceilings (< 40°C ) because they act as bases, drastically increasing elimination risk.

Reaction Pathway Logic (Visualization)

The following diagram illustrates the kinetic divergence based on temperature and basicity.

ReactionPathways Start 1,3-Difluoro-2-iodopropane + Nucleophile Condition_Ideal Temp: 45-65°C Solvent: Polar Aprotic (DMSO/DMF) Start->Condition_Ideal Controlled Heating Condition_HighTemp Temp: >80°C OR Strong Base Start->Condition_HighTemp Overheating TS_SN2 Transition State (SN2) Backside Attack Condition_Ideal->TS_SN2 Kinetic Control TS_E2 Transition State (E2) Proton Abstraction Condition_HighTemp->TS_E2 Thermodynamic/Basicity Control Product_Sub Target Substitution Product (Inversion of Config) TS_SN2->Product_Sub Product_Elim Byproduct: 1,3-Difluoropropene (Elimination) TS_E2->Product_Elim

Figure 1: Kinetic divergence of 1,3-difluoro-2-iodopropane. High temperatures or basic conditions shift the pathway from the desired substitution (Blue) to elimination (Yellow/Red).

Troubleshooting & FAQs

Scenario 1: "I am seeing olefinic protons in my NMR."

Diagnosis: Elimination (E2) is competing with substitution. Root Cause: The temperature is too high, or your nucleophile is acting as a base. Corrective Action:

  • Lower Temperature: Reduce reaction temperature by 10°C. The activation energy (

    
    ) for Elimination is generally higher than Substitution; cooling suppresses elimination more than it suppresses substitution.
    
  • Change Base: If using a carbonate base (

    
    ), switch to a bicarbonate (
    
    
    
    ) or a non-nucleophilic organic base (e.g., DIPEA) if buffering is needed.
  • Solvent Switch: Ensure you are using dry DMF or DMSO. Water can act as a base or solvate the nucleophile, forcing you to use higher temps which triggers elimination [1].

Scenario 2: "The reaction is stalled at 50% conversion after 24 hours."

Diagnosis: "The Fluorine Brake." Root Cause: The


-fluorine atoms are electron-withdrawing (inductive effect). This reduces the electron density at the reaction center, making the C-I bond harder to break heterolytically (

is impossible) and repelling the incoming nucleophile (

is slow) [2]. Corrective Action:
  • Concentration: Increase concentration to 1.0 M to drive bimolecular kinetics.

  • Catalyst: Add 10 mol% Sodium Iodide (NaI) (Finkelstein condition). Even though you are displacing iodide, the soluble iodide constantly refreshes the leaving group, ensuring the substrate remains in the active iodide form rather than getting trapped as a less reactive species.

  • Do NOT simply heat: Raising temp >80°C will likely just decompose the remaining material.

Scenario 3: "I lost my product during workup."

Diagnosis: Volatility Mismatch. Root Cause: While DFIP has a high boiling point (est. >150°C), many substitution products (like 1,3-difluoro-2-azidopropane) are lower boiling and can co-evaporate with solvents. Corrective Action:

  • Avoid Rotovap Heat: Do not heat the water bath >30°C during solvent removal.

  • Telescoping: If possible, react the intermediate in situ without isolation.

  • Extraction: Use high-boiling extraction solvents (e.g., Toluene) if you plan to distill the product out, or low-boiling (Pentane) if you plan to crystallize.

Validated Protocol: Azidation of 1,3-Difluoro-2-iodopropane

Standard Operating Procedure (SOP-DFIP-02)

Objective: Synthesis of 1,3-difluoro-2-azidopropane (Precursor for amines/triazoles).

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve Sodium Azide (1.5 equiv) in anhydrous DMSO (5 mL/mmol) . Stir for 15 min at RT to ensure partial solubility.

    • Note:

      
       is not fully soluble in DMSO; a suspension is normal.
      
  • Addition: Add 1,3-Difluoro-2-iodopropane (1.0 equiv) dropwise via syringe.

  • Thermal Phase: Heat the oil bath to 60°C .

    • Checkpoint: Monitor internal temp. Do not exceed 65°C.

  • Monitoring: Check TLC or GC-MS at 4 hours.

    • Success Indicator: Disappearance of the iodide peak.

    • Warning: If starting material remains >20% after 12h, add 0.1 equiv NaI.

  • Workup: Dilute with cold water (exothermic!) and extract with diethyl ether. Wash organic layer with water (3x) to remove DMSO.

References

  • BenchChem. (2025).[1] Preventing elimination side reactions with 1-Iodopropane and analogs. Retrieved from BenchChem Technical Library.

  • ChemGuide. (2025). Nucleophilic substitution: The effect of halogen bond strength and inductive effects.
  • ChemScene. (2025). Product Data: 1,3-Difluoro-2-iodopropane (CAS 154874-11-0).[2] Retrieved from ChemScene.[2]

  • Lumen Learning. (2025). Competition between Substitution and Elimination (SN2 vs E2). Organic Chemistry 1.

Sources

Technical Support Center: Purification Strategies for 1,3-Difluoro-2-iodopropane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

User Query: "I used 1,3-Difluoro-2-iodopropane as an electrophile in an alkylation reaction. The reaction is complete, but I have 15-20% unreacted starting material remaining. How do I remove it without decomposing my product?"

Technical Insight: 1,3-Difluoro-2-iodopropane is a secondary alkyl iodide. Its purification is complicated by two factors:

  • Thermal Instability: Like most secondary iodides, it is prone to elimination (

    
    ) to form fluoro-alkenes or homolytic cleavage (iodine liberation) upon heating.
    
  • Detection Difficulty: It lacks a strong UV chromophore, making standard UV-triggered fractionation difficult.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue / CharacteristicImplication for Purification
Molecular Weight 205.97 g/mol Moderate volatility.
Boiling Point Est. 60–75°C @ 15 mmHg*Distillable under vacuum, but risks decomposition.
Solubility Lipophilic (DCM, Et2O, Hexanes)Co-elutes with non-polar products on Silica.
Reactivity Electrophilic (

), Light Sensitive
DO NOT use strong bases (NaOH) for washing; risk of elimination.

*Note: Boiling point estimated based on 1,3-diiodopropane (111°C @ 31 mmHg) and 1,3-difluoro-2-propanol data.

Decision Matrix: Selecting Your Protocol

Do not apply a "one-size-fits-all" approach. Analyze your crude mixture composition to select the safest method.

PurificationStrategy Start Start: Analyze Crude Mixture Excess How much Excess Iodide? Start->Excess HighExcess > 20% Excess Excess->HighExcess LowExcess < 10% Excess Excess->LowExcess Scale Reaction Scale? LargeScale > 5 Grams Scale->LargeScale SmallScale < 1 Gram Scale->SmallScale HighExcess->Scale Scavenge Method B: Chemical Scavenging (Solid-Supported) LowExcess->Scavenge Best Purity Profile Chrom Method C: Flash Chromatography (Specific Stains) LowExcess->Chrom If Scavenger Unavailable Distill Method A: Vacuum Distillation (Kugelrohr) LargeScale->Distill SmallScale->Chrom

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and impurity load.

Method A: Chemical Scavenging (Recommended)

Best For: High-value products, late-stage synthesis, or when distillation is thermally unsafe.

The Logic: Instead of trying to separate two lipophilic spots (your product and the iodide), we chemically modify the iodide into a polar species that can be filtered off. We utilize the electrophilic nature of the C-I bond to react it with a polymer-supported nucleophile .

Protocol: Thiol/Amine Scavenging

Reagents Required:

  • Resin: Polymer-supported Thiol (e.g., SiliaMetS® Thiol) or Polymer-supported Piperazine.

  • Solvent: THF or DCM (dry).

Step-by-Step Guide:

  • Dissolve: Dissolve the crude reaction mixture in minimal DCM or THF (approx. 10 mL per gram).

  • Calculate: Add 3.0 equivalents of the scavenger resin relative to the estimated amount of unreacted iodide (not the total starting material).

  • Incubate: Stir gently (do not use a magnetic stir bar if the resin is fragile; use an orbital shaker) at 40°C for 4–6 hours .

    • Mechanism:[1][2] The resin-bound nucleophile attacks the 1,3-difluoro-2-iodopropane via

      
      , tethering the fluorinated impurity to the solid bead.
      
  • Filter: Pass the mixture through a fritted glass funnel or a Celite pad.

  • Wash: Rinse the resin cake with EtOAc to recover any entrained product.

  • Concentrate: Evaporate the filtrate. The iodide is now removed.[3]

Validation:

  • Check TLC. The "fast-moving" iodide spot should be absent.

Method B: Vacuum Distillation (Kugelrohr)

Best For: Large scale (>5g), thermally stable products, removal of bulk excess.

The Logic: 1,3-Difluoro-2-iodopropane is significantly more volatile than most coupled products. However, extended heating causes iodine liberation (turning the oil purple/brown). Short-path distillation minimizes thermal exposure.

Protocol:

  • Setup: Use a Kugelrohr (bulb-to-bulb) distillation apparatus. This provides the shortest path and best vacuum efficiency.

  • Vacuum: High vacuum is mandatory (< 1 mmHg).

  • Temperature:

    • Set the oven temperature initially to 40°C to remove residual solvents.

    • Slowly ramp to 60–75°C . The 1,3-difluoro-2-iodopropane should distill into the cooled receiving bulb.

  • Stabilization (Critical): Add a small piece of Copper wire or Copper turnings to the distillation flask.

    • Why? Copper acts as a radical scavenger, preventing the propagation of iodine radical chains if the iodide begins to decompose.

Method C: Chromatography & Visualization

Best For: Small scale, difficult separations where scavenging failed.

The Issue: 1,3-Difluoro-2-iodopropane is "invisible" under standard UV (254 nm) unless conjugated. You risk discarding fractions containing the impurity because you cannot see it.

Visualization Guide
MethodEffectivenessNotes
UV (254 nm) LowOnly works if the C-I bond is activated; unreliable.
Iodine Chamber High The iodide will absorb

vapor and turn brown/yellow rapidly.
KMnO4 Stain ModerateWill stain the iodide yellow/brown on a purple background (slow oxidation).
19F NMR Definitive Run a quick NMR of fractions. Look for the distinct split signal of the

groups.

TLC Mobile Phase Tip: Use Hexanes:EtOAc (95:5) .[4] The lipophilic iodide will travel near the solvent front (


), while most polar alkylated products will remain lower (

).

Troubleshooting & FAQ

Q: The reaction mixture turned dark purple during workup. What happened? A: This indicates free iodine (


) liberation, likely caused by light exposure or excessive heat.
  • Fix: Wash the organic layer immediately with 10% Sodium Thiosulfate (

    
    )  solution. Shake until the purple color fades to clear/yellow.
    

Q: Can I use a basic wash (NaOH) to remove the iodide? A: NO. 1,3-Difluoro-2-iodopropane is a secondary halide with electron-withdrawing fluorine atoms on the beta-carbons. This makes the beta-protons acidic. Strong bases will trigger


 elimination , generating volatile fluoro-alkenes and destroying the reagent. Use neutral or bicarbonate washes only.

Q: I see a new spot on TLC after trying to distill. Is it decomposition? A: Likely yes. If the temperature was too high, you may have formed the elimination product (1,3-difluoropropene). This will be very volatile. If the spot is much lower, you may have polymerized the material. Always use a copper stabilizer during heating.

References

  • NIST. "1,3-Difluoro-2-propanol Thermochemistry Data."[1] NIST Chemistry WebBook, SRD 69. [Link]

  • Royal Society of Chemistry. "Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative."[5] Chemical Science, 2020.[5] [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 1,3-Difluoroisopropyl Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique challenges associated with the 1,3-difluoroisopropyl group in cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to efficiently incorporate this valuable, yet sterically demanding, motif into complex molecules. Here, we move beyond simple protocols to explain the underlying principles governing these challenging transformations, offering a framework for rational troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What makes the 1,3-difluoroisopropyl moiety particularly challenging for cross-coupling reactions?

A1: The difficulty arises from a combination of steric and electronic factors.

  • Steric Bulk: The isopropyl group itself is a secondary, sp³-hybridized center, which is inherently more sterically crowded than a primary or sp² center. This bulk physically obstructs the approach of the transition metal catalyst to the reaction site, hindering key steps in the catalytic cycle like oxidative addition and reductive elimination.[1][2][3]

  • Electronic Effects of Fluorine: The two fluorine atoms exert a powerful influence. Their high electronegativity alters the electronic properties of the molecule. Furthermore, the interaction between the C-F and adjacent C-C or C-H bonds can lead to a "gauche effect," where a gauche conformation is electronically favored over the anti-conformation.[4][5][6] This can lock the molecule into a specific, often more sterically encumbered, three-dimensional shape, further complicating the catalyst's approach.[7][8][9]

Q2: My reaction is failing. How do I know if steric hindrance is the primary culprit?

A2: The classic signs of sterically-inhibited cross-coupling reactions include:

  • Low or No Conversion: The most common symptom is the recovery of a significant amount of your starting materials, even after extended reaction times or at elevated temperatures.[10]

  • Formation of Byproducts: You may observe byproducts from competing reaction pathways that become dominant when the desired coupling is slow. For sp³ centers, a primary side reaction is β-hydride elimination , which results in an olefin byproduct.[11][12] For Suzuki couplings, protodeboronation of the boronic acid/ester is a common failure mode.[13][14]

  • Catalyst Decomposition: A visible sign of trouble is the formation of palladium black, which indicates that the catalyst has precipitated out of the solution and is no longer active.[15] This can happen when the catalytic cycle is stalled.

Q3: Which cross-coupling reactions are generally most successful for installing this group?

A3: While several methods can be adapted, the choice of reaction is less important than the meticulous selection of the catalyst system (palladium/nickel source and ligand). The most commonly employed and successful reactions include:

  • Suzuki-Miyaura Coupling: Excellent for its functional group tolerance and the general stability of the boronic acid/ester coupling partners.[16][17] This is often the first choice for many synthetic chemists.

  • Negishi Coupling: Utilizes highly reactive organozinc reagents, which can be very effective for particularly challenging couplings where other methods fail.[12][18][19]

  • Buchwald-Hartwig Amination: For forming C-N bonds, this reaction is indispensable, but requires specialized, bulky, electron-rich phosphine ligands to overcome steric challenges.[13]

  • Nickel-Catalyzed Couplings: Nickel catalysts can be more effective than palladium for certain C(sp³)-C(sp³) or C(sp²)-C(sp³) couplings, as they can better suppress β-hydride elimination and are often more reactive towards challenging electrophiles like aryl chlorides.[20][21][22]

Troubleshooting Guide: From Low Yield to High Success

This section provides a systematic approach to troubleshooting common issues encountered during the coupling of 1,3-difluoroisopropyl-containing substrates.

Problem 1: Low to No Product Conversion

This is the most frequent issue and typically points to a bottleneck in the catalytic cycle.

Potential Cause A: Inefficient Oxidative Addition

The first step, where the catalyst inserts into the carbon-halide bond, is often rate-limiting for sterically hindered substrates.[23] The bulky 1,3-difluoroisopropyl group physically blocks the palladium or nickel center.

Recommended Solution & Rationale:

The solution lies almost entirely in ligand selection . You must use bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.

  • Rationale: These ligands are designed to promote the formation of a highly reactive, low-coordinate L-Pd(0) species. The ligand's bulk encourages the dissociation of other ligands, while its strong electron-donating ability increases the electron density on the palladium center, making it more nucleophilic and accelerating its attack on the carbon-halide bond.[24][25]

  • Actionable Advice: Switch from standard ligands like PPh₃ to specialized ligands designed for hindered substrates. See the table below for recommendations.

Table 1: Recommended Ligands for Sterically Demanding Couplings

Ligand Type Examples Key Characteristics Best For
Buchwald Biarylphosphines XPhos, SPhos, RuPhos, CPhos Very bulky and electron-rich; excellent for promoting both oxidative addition and reductive elimination.[12][13] General-purpose for Suzuki, Negishi, and Buchwald-Hartwig couplings of hindered substrates.
Dialkylphosphines Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃) Extremely electron-rich and bulky. Can be very effective but are also air-sensitive. Activating unreactive aryl chlorides and suppressing β-hydride elimination.[25]

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors with excellent thermal stability. Often used in PEPPSI-type precatalysts.[14][24] | High-temperature reactions or when catalyst stability is a concern. |

Potential Cause B: Slow Reductive Elimination

After both coupling partners are attached to the metal center, they must be expelled to form the final product and regenerate the catalyst. Severe steric clash between the bulky 1,3-difluoroisopropyl group and the other coupling partner can make this step energetically unfavorable.

Recommended Solution & Rationale:

  • Ligand Modification: As with oxidative addition, bulky ligands are crucial. Their steric pressure helps to destabilize the [L-Pd(II)-R1-R2] intermediate, forcing the two organic groups together and accelerating the final bond formation.[23][26]

  • Increase Reaction Temperature: Providing more thermal energy can help the system overcome the activation barrier for reductive elimination.[1][11] However, this should be done cautiously as it can also promote decomposition or side reactions.

  • Solvent Choice: Switching to a less coordinating solvent can sometimes facilitate the final reductive elimination step.

Potential Cause C: Dominant β-Hydride Elimination

For couplings involving the 1,3-difluoroisopropyl group as a secondary alkylmetallic reagent (e.g., from an alkylborane or alkylzinc), the catalyst can abstract a hydrogen atom from a carbon adjacent to the metal center (a β-hydrogen). This destroys the organometallic reagent and forms an unwanted olefin byproduct.

Recommended Solution & Rationale:

This is a kinetic competition between the desired reductive elimination and the undesired β-hydride elimination. The goal is to accelerate the former.

  • Ligand Choice: Use ligands that are extremely bulky, such as Buchwald-type biarylphosphines or P(t-Bu)₃. The steric bulk physically obstructs the palladium's access to the β-hydrogens while promoting reductive elimination.[12][27]

  • Consider a Nickel Catalyst: Nickel-based systems are often superior at promoting alkyl-alkyl couplings because the reductive elimination step from Ni(II) is typically faster than from Pd(II), outcompeting β-hydride elimination.[22][28]

Below is a diagram illustrating the critical choice a catalyst must make.

G cluster_0 Catalytic Crossroads cluster_1 Desired Pathway cluster_2 Side Reaction Intermediate [L-Pd(II)-R1(Aryl)-R2(Alkyl)] RE_Product R1-R2 Product (C-C Bond Formed) Intermediate->RE_Product Reductive Elimination (Favored by Bulky Ligands) BHE_Product Olefin Byproduct (+ R1-H) Intermediate->BHE_Product β-Hydride Elimination

Caption: Competing pathways for a C(sp²)-C(sp³) coupling.

Problem 2: Significant Byproduct Formation

Even if the reaction proceeds, unwanted side products can complicate purification and reduce the yield of the desired material.

Potential Cause A: Homocoupling of the Nucleophile

This is especially common in Suzuki reactions (forming biaryls from boronic acids) and Sonogashira reactions (forming diynes from terminal alkynes).

Recommended Solution & Rationale:

  • Meticulous Degassing: Oxygen is a primary culprit in promoting the homocoupling of boronic acids.[19] Ensure all solvents and the reaction headspace are rigorously deoxygenated using a freeze-pump-thaw technique or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

  • Use Copper-Free Sonogashira Conditions: The copper co-catalyst in traditional Sonogashira couplings is notorious for causing alkyne homocoupling (Glaser coupling).[19] Numerous copper-free protocols exist that mitigate this issue.

  • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the nucleophile can sometimes suppress its homocoupling relative to the desired cross-coupling.[19]

Potential Cause B: Protodeboronation (Suzuki Coupling)

The C-B bond of the boronic acid or ester is cleaved by a proton source, converting it back to an arene before it has a chance to couple.

Recommended Solution & Rationale:

  • Use Boronic Esters: Pinacol esters (Bpin) or MIDA boronates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[13][14]

  • Base Selection: The choice of base is critical. Very strong aqueous bases can accelerate protodeboronation. Consider using milder, non-hydroxide bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[16][19]

  • Minimize Water: While some water is often necessary to facilitate transmetalation in Suzuki couplings, using an excessive amount or running the reaction for very long times in aqueous media can increase the rate of protodeboronation.

Experimental Protocols

Optimized Suzuki-Miyaura Protocol for a Sterically Hindered Coupling

This protocol provides a robust starting point for coupling a 1,3-difluoroisopropyl-substituted aryl bromide with an arylboronic acid.

Materials:

  • 1,3-Difluoroisopropyl-Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos Pd G2, 2 mol%)[19]

  • Base (e.g., K₃PO₄, 3.0 equiv), finely ground and dried

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 5:1, 0.1 M)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium precatalyst, and base.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask under high vacuum for 5 minutes and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.[19]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80–110 °C. Stir the reaction mixture vigorously. The optimal temperature may require screening.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, reactions may require 12-24 hours for completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

If the initial protocol fails, use this logical workflow to guide your optimization strategy.

Caption: A decision tree for systematic troubleshooting.

References

Sources

Validation & Comparative

Advanced Characterization of 1,3-Difluoro-2-iodopropane: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the high-stakes landscape of fluorinated drug development, the integrity of building blocks like 1,3-Difluoro-2-iodopropane (DFIP) is non-negotiable. This molecule serves as a critical electrophile for introducing the bioisosteric 1,3-difluoroisopropyl motif. However, its characterization presents unique challenges: the heavy iodine atom induces significant shielding effects, and the vicinal fluorine atoms create complex coupling networks.

This guide objectively compares


F NMR  against traditional 

H and

C NMR techniques. While proton NMR often suffers from second-order effects and spectral crowding,

F NMR offers a "background-free" window into the molecular skeleton, providing superior specificity for distinguishing the target iodide from its alcohol precursor (1,3-difluoro-2-propanol) and elimination byproducts.
The Core Argument: Why F NMR?
  • Spectral Simplicity: Reduces complex multiplet overlaps seen in

    
    H NMR.
    
  • Quantitation: High sensitivity (83% of

    
    H) allows for rapid purity assessment without 
    
    
    
    C's relaxation delays.
  • Structural Validation: The

    
     coupling patterns provide a self-validating "fingerprint" of the synthesis.
    

Part 2: Technical Deep Dive & Comparative Analysis

Molecular Architecture

The symmetry of 1,3-Difluoro-2-iodopropane is the key to its spectral interpretation.

  • Symmetry:

    
     (plane of symmetry passing through C2-I).
    
  • Equivalence: The two terminal

    
     groups are chemically equivalent.
    
  • Spin System: The molecule represents an

    
     spin system (simplified to 
    
    
    
    for
    
    
    F analysis if decoupled, or complex multiplets if coupled).
Method Performance Matrix
Feature

F NMR

H NMR

C NMR
Primary Signal Single diagnostic multiplet (td)Complex multiplets (dm)Doublet of triplets (dt)
Shift Range -220 to -240 ppm (Wide dispersion)3.0 - 5.0 ppm (Narrow window)0 - 90 ppm
Impurity Detection Excellent: Distinct shifts for alcohol/alkenePoor: Overlap with solvent/waterModerate: Low sensitivity
Acquisition Time Fast (< 5 mins)Fast (< 5 mins)Slow (> 30 mins)
Structural Insight Confirms F-C-C connectivityConfirms H countConfirms Carbon skeleton
The F NMR Fingerprint

Unlike the precursor alcohol, which exhibits hydrogen bonding shifts, the iodide shows a distinct electronic environment.

  • Chemical Shift (

    
    ):  Expected in the range of -220 to -235 ppm  (relative to 
    
    
    
    ). The iodine at the
    
    
    -position exerts a heavy-atom effect, typically shielding the
    
    
    -carbon significantly, but the effect on the
    
    
    -fluorine is subtle compared to the alcohol.
  • Multiplicity (Coupling Tree):

    • Primary Splitting (

      
      ):  Coupling to the geminal protons (
      
      
      
      ). Large coupling constant
      
      
      . Splits signal into a Triplet .
    • Secondary Splitting (

      
      ):  Coupling to the vicinal proton (
      
      
      
      ). Smaller coupling constant
      
      
      . Splits each triplet line into a Doublet .
    • Observed Pattern: Triplet of Doublets (td) .

Part 3: Experimental Protocols

Standard Operating Procedure (SOP) for Characterization

Objective: Verify identity and purity of 1,3-Difluoro-2-iodopropane.

Reagents & Equipment:

  • Solvent:

    
     (preferred for solubility and lock).
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) or Hexafluorobenzene (
    
    
    ppm) for quantitative integration.
  • Instrument: 400 MHz NMR (minimum) equipped with a fluorine-tunable probe (e.g., BBFO or QNP).

Workflow:

  • Sample Prep: Dissolve

    
     of product in 
    
    
    
    . Add
    
    
    of internal standard if quantitation is required.
  • Parameter Setup (

    
    F): 
    
    • Pulse Sequence: zgfig (inverse gated decoupling) for integration, or standard zg (coupled) for structural splitting analysis.

    • Spectral Width: 200 ppm (centered at -200 ppm).

    • Relaxation Delay (D1): Set to

      
       (typically 5-10s) for accurate integration.
      
    • Scans (NS): 16-32 scans.[1]

  • Parameter Setup (

    
    H):  Standard proton parameters.
    
  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.

    • Reference spectrum to Internal Standard.

Distinguishing Product from Precursor

The synthesis typically involves the conversion of 1,3-difluoro-2-propanol to the iodide.

  • Precursor Signal:

    
     (Broadened by H-bonding if concentrated).
    
  • Product Signal:

    
     (Sharper, defined multiplet).
    
  • Diagnostic Test: The disappearance of the broad OH proton in

    
    H NMR and the shift of the fluorine signal confirm conversion.
    

Part 4: Visualization & Logic

Characterization Logic Flow

The following diagram illustrates the decision-making process when characterizing the synthesis output.

CharacterizationWorkflow Start Crude Reaction Mixture F19_Acquisition Acquire 19F NMR (Coupled) Start->F19_Acquisition Analysis Analyze Multiplicity & Shift F19_Acquisition->Analysis Pattern_TD Pattern: Triplet of Doublets (td) Shift: -220 to -230 ppm Analysis->Pattern_TD Matches Target Pattern_Broad Pattern: Broad/Undefined Shift: > -230 ppm Analysis->Pattern_Broad Matches Precursor Pattern_Alkene Pattern: Complex Olefinic Shift: -100 to -150 ppm Analysis->Pattern_Alkene Matches Byproduct Result_Success CONFIRMED: 1,3-Difluoro-2-iodopropane Pattern_TD->Result_Success Result_StartMat IMPURITY: Starting Alcohol Pattern_Broad->Result_StartMat Result_Elim IMPURITY: Allyl Fluoride (Elimination) Pattern_Alkene->Result_Elim

Caption: Logical workflow for validating 1,3-Difluoro-2-iodopropane synthesis using


F NMR spectral features.
J-Coupling Splitting Tree

This diagram visualizes the origin of the "Triplet of Doublets" signal observed in the


F spectrum.

SplittingTree cluster_lines Spectral Appearance Root 19F Signal (Singlet) Geminal Geminal Coupling (2J_HF) ~47 Hz (Triplet) Root->Geminal Split by 2 x H(gem) Vicinal Vicinal Coupling (3J_HF) ~20 Hz (Triplet of Doublets) Geminal->Vicinal Split by 1 x H(vic) Spectrum ||  ||  || Vicinal->Spectrum

Caption: Splitting tree demonstrating the origin of the triplet-of-doublets pattern from geminal and vicinal proton couplings.

Part 5: References

  • Behrendt, J. M., et al. (2016). Synthesis of 1-Iodopropyne. Organic Syntheses, 93, 245-262. (Provides context on iodination protocols and handling). [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source on

    
     coupling constants and chemical shift ranges).
    
  • NIST Chemistry WebBook. 1,3-Difluoro-2-propanol Spectral Data. (Baseline data for precursor comparison). [Link]

  • University of Manchester NMR Facility. Multinuclear NMR Spectroscopy: 19F. (Educational resource on fluorine coupling patterns).[2] [Link]

Sources

The Analytical Duel: Unraveling the Structure of 2-iodo-1,3-difluoropropane with 1H NMR and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structural Elucidation

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Halogenated propanes, such as 2-iodo-1,3-difluoropropane, serve as crucial building blocks in the synthesis of a wide array of pharmaceutical compounds. Their inherent reactivity and specific steric and electronic properties make them valuable synthons, but also necessitate rigorous analytical confirmation of their structure and purity. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-iodo-1,3-difluoropropane, a cornerstone technique for structural elucidation. Furthermore, we will objectively compare the insights gleaned from ¹H NMR with those from alternative and complementary analytical methods, namely ¹³C NMR, ¹⁹F NMR, and Gas Chromatography-Mass Spectrometry (GC-MS), providing a holistic view for researchers and scientists in the field.

Part 1: The Power of Proton NMR: A Detailed Analysis of 2-iodo-1,3-difluoropropane

¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[1] The principle lies in the interaction of the magnetic moments of hydrogen nuclei (protons) with an external magnetic field.[2] The chemical environment of each proton influences its resonance frequency, resulting in a unique spectral fingerprint.[3]

Predicted ¹H NMR Spectrum of 2-iodo-1,3-difluoropropane

Due to the molecule's symmetry, the ¹H NMR spectrum of 2-iodo-1,3-difluoropropane is anticipated to be simpler than its molecular formula might initially suggest. The two fluorine atoms are chemically equivalent, as are the four protons on the carbons bearing the fluorine atoms. The single proton on the carbon bearing the iodine atom is unique.

Expected Signals:

  • A multiplet for the CH proton (H-2): This proton is coupled to the four neighboring protons on C-1 and C-3, and also to the two fluorine atoms. This will result in a complex multiplet. The electronegativity of the iodine atom will cause a downfield shift.[4]

  • A doublet of triplets for the CH₂F protons (H-1 and H-3): These four protons are chemically equivalent. They are coupled to the single proton on C-2 (resulting in a doublet) and to the fluorine atom on the same carbon (also resulting in a doublet). This overall pattern is often referred to as a doublet of doublets. The high electronegativity of the fluorine atoms will cause a significant downfield shift for these protons.

Table 1: Predicted ¹H NMR Spectral Parameters for 2-iodo-1,3-difluoropropane

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
CH-I4.0 - 4.5MultipletJ(H-C-H), J(H-C-F)
CH₂-F4.5 - 5.0Doublet of TripletsJ(H-C-H), J(H-C-F)

Note: These are predicted values based on established principles of NMR spectroscopy. Actual experimental values may vary slightly.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.[5]

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-iodo-1,3-difluoropropane into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The deuterated solvent is essential to avoid a large, interfering solvent signal in the ¹H spectrum.[4]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The solution height should be approximately 4-5 cm.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability during the experiment.

    • Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), pulse width, and acquisition time.

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline correct the spectrum to remove any distortions.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Lock & Shim d->e f Set Parameters e->f g Acquire FID f->g h Fourier Transform g->h i Phase & Baseline Correction h->i j Integrate & Reference i->j

Caption: Workflow for ¹H NMR Analysis.

Part 2: A Comparative Analysis: Alternative and Complementary Techniques

While ¹H NMR is a powerful tool, a comprehensive analysis often benefits from the integration of data from other analytical techniques. Here, we compare ¹H NMR with ¹³C NMR, ¹⁹F NMR, and GC-MS for the analysis of 2-iodo-1,3-difluoropropane.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR and typically require more sample or longer acquisition times.

  • Expected Spectrum: The ¹³C NMR spectrum of 2-iodo-1,3-difluoropropane is expected to show two signals, corresponding to the two chemically distinct carbon environments:

    • C-2 (CHI): The carbon attached to the iodine atom will be shifted upfield compared to a standard alkane due to the "heavy atom effect" of iodine.

    • C-1 and C-3 (CH₂F): These two equivalent carbons will be significantly deshielded (shifted downfield) due to the high electronegativity of the attached fluorine atoms. The signal will also be split into a doublet due to coupling with the fluorine atom.

¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F NMR is an indispensable tool. The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance, making it a sensitive nucleus for NMR analysis.

  • Expected Spectrum: The ¹⁹F NMR spectrum of 2-iodo-1,3-difluoropropane is expected to show a single signal, as both fluorine atoms are chemically equivalent. This signal will be split into a triplet due to coupling with the two adjacent protons on the same carbon.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[6] It is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound.

  • Expected Results:

    • Gas Chromatography: A single peak would be expected, indicating the purity of the compound. The retention time is a characteristic property that can be used for identification.

    • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of 2-iodo-1,3-difluoropropane. The fragmentation pattern would likely involve the loss of iodine, fluorine, and hydrogen fluoride, providing further structural confirmation.[7] The isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the interpretation of the molecular ion region.

Experimental Protocol: GC-MS Analysis

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of 2-iodo-1,3-difluoropropane (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumental Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Split/splitless injector at 250 °C.

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a final temperature of 250 °C.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

      • Mass Range: Scan from m/z 40 to 300.

      • Source and Quadrupole Temperatures: Typically 230 °C and 150 °C, respectively.

  • Data Analysis:

    • Analyze the chromatogram to determine the retention time and purity.

    • Analyze the mass spectrum of the peak of interest to identify the molecular ion and characteristic fragment ions.

G cluster_nmr NMR Spectroscopy (Non-Destructive) cluster_ms Mass Spectrometry (Destructive) 2-iodo-1,3-difluoropropane 2-iodo-1,3-difluoropropane 1H NMR 1H NMR 2-iodo-1,3-difluoropropane->1H NMR Proton Connectivity 13C NMR 13C NMR 2-iodo-1,3-difluoropropane->13C NMR Carbon Skeleton 19F NMR 19F NMR 2-iodo-1,3-difluoropropane->19F NMR Fluorine Environment GC-MS GC-MS 2-iodo-1,3-difluoropropane->GC-MS Molecular Weight & Fragmentation

Caption: Comparison of Analytical Techniques.

Part 3: Synthesizing the Data: A Holistic Approach to Structural Confirmation

Each of the discussed techniques provides a unique piece of the structural puzzle. While ¹H NMR offers a wealth of information on the proton framework and their immediate environment, its true power is realized when combined with other methods.

Table 2: Comparison of Analytical Techniques for the Analysis of 2-iodo-1,3-difluoropropane

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Proton environment, connectivity (J-coupling), relative number of protons.Non-destructive, relatively fast, provides detailed structural information.Can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton, chemical environment of carbons.Provides direct information on the carbon framework.Lower sensitivity than ¹H NMR, longer acquisition times.
¹⁹F NMR Fluorine environment, coupling to neighboring nuclei.Highly sensitive for fluorinated compounds, simple spectra for symmetric molecules.Only applicable to fluorine-containing compounds.
GC-MS Molecular weight, fragmentation pattern, purity.High sensitivity, provides molecular weight information, good for purity assessment.Destructive technique, may not be suitable for thermally labile compounds.

References

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Chemistry LibreTexts. (2021, September 11). 12.4: Gas Chromatography. [Link]

  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Fragmentation Mechanisms. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Agilent. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. [Link]

  • National Center for Biotechnology Information. (2018, February 28). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • MSU chemistry. (n.d.). NMR Spectroscopy. [Link]

Sources

Analytical Platform Comparison: Mass Spectrometry Fragmentation of 1,3-Difluoroisopropyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The incorporation of the 1,3-difluoroisopropyl motif into small-molecule therapeutics is a powerful strategy to modulate lipophilicity, target binding, and metabolic stability[1]. However, this functional group presents unique analytical challenges and toxicological risks. In vivo, 1,3-difluoroisopropyl derivatives can undergo oxidative defluorination, acting as toxicophores that release fluoroacetate—a potent disruptor of the citric acid cycle via the inhibition of aconitase[2][3][4].

To safely advance these compounds through the drug development pipeline, rigorous structural elucidation of both the parent drug and its reactive metabolites is mandatory. As a Senior Application Scientist, I have evaluated the two primary analytical platforms used for this task: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) and High-Resolution Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (HR-ESI-LC-MS/MS) . This guide objectively compares their performance, details the gas-phase thermodynamics driving their fragmentation, and provides self-validating experimental protocols for your laboratory.

Mechanistic Causality: The Physics of Fluorinated Fragmentation

Mass spectrometry is not merely a pattern-matching exercise; it is the study of gas-phase thermodynamics. The fragmentation of 1,3-difluoroisopropyl derivatives diverges radically depending on the ionization energy applied[5].

The high electronegativity of fluorine creates a strong inductive effect, pulling electron density away from the central carbon. Under the harsh conditions of EI-GC-MS (70 eV) , the initial electron ejection creates a highly unstable radical cation. To minimize internal energy, the system rapidly undergoes


-cleavage, expelling a fluoromethyl radical (

CH

F, -33 Da) to form a resonance-stabilized secondary carbocation[6]. Alternatively, inductive cleavage leads to the loss of neutral hydrogen fluoride (HF, -20 Da). Consequently, the intact molecular ion is often weak or entirely absent.

Conversely, HR-ESI-LC-MS/MS utilizes soft ionization, transferring minimal internal energy and preserving the intact protonated precursor


. Fragmentation is instead controlled via Collision-Induced Dissociation (CID). In CID, the even-electron precursor primarily undergoes neutral losses, such as the expulsion of HF (-20 Da), rather than radical cleavage. This makes ESI the superior platform for identifying intact phase II metabolites, such as glutathione (GSH) adducts formed after oxidative defluorination[7].

G Parent 1,3-Difluoroisopropyl Motif (e.g., 1,3-Difluoro-2-propanol) EI EI-GC-MS (70 eV) Hard Ionization Parent->EI ESI ESI-LC-MS/MS Soft Ionization Parent->ESI Alpha Alpha-Cleavage Loss of •CH2F (-33 Da) EI->Alpha HF_EI Inductive Cleavage Loss of HF (-20 Da) EI->HF_EI Protonated Intact Precursor [M+H]+ ESI->Protonated CID Collision-Induced Dissociation (CID) Protonated->CID HF_ESI Neutral Loss -HF (-20 Da) CID->HF_ESI

Fig 1: Divergent MS fragmentation pathways of 1,3-difluoroisopropyl derivatives under EI vs. ESI.

Platform Comparison: HR-ESI-LC-MS/MS vs. EI-GC-MS

To select the appropriate platform, researchers must weigh the volatility of the analyte against the need for intact molecular weight confirmation. Table 1 summarizes the quantitative and qualitative performance metrics of both approaches.

Table 1: Fragmentation Signatures & Platform Performance Comparison

Analytical FeatureEI-GC-MS (Hard Ionization)HR-ESI-LC-MS/MS (Soft Ionization)
Primary Cleavage Mechanism

-cleavage, Inductive cleavage
Collision-Induced Dissociation (CID)
Diagnostic Neutral Losses

CH

F (-33 Da), HF (-20 Da)
HF (-20 Da), H

O (-18 Da)
Molecular Ion Abundance Weak or absent (< 5% relative abundance)Strong

or

base peak
Optimal Analyte Profile Volatile, low-molecular-weight, unconjugatedPolar, thermally labile, intact phase II conjugates
Mass Accuracy Nominal mass (

0.1 Da)
High resolution (< 5 ppm error)
Metabolite Trapping Utility Poor (conjugates degrade in GC inlet)Excellent (identifies GSH/pyroglutamate losses)

Experimental Workflows & Self-Validating Protocols

A robust analytical method must be self-validating. The following protocols integrate system suitability checks to ensure that the observed fragmentation is a true reflection of the molecule's structure, rather than an artifact of instrument misalignment.

Protocol A: EI-GC-MS Profiling of Volatile Fluorinated Derivatives

Use this protocol for the structural confirmation of synthesized 1,3-difluoroisopropyl fragments prior to biological testing.

  • System Suitability & Tuning: Inject Perfluorotributylamine (PFTBA) calibration standard. Verify that the mass axis is calibrated and that the 70 eV electron energy yields the expected ratios for m/z 69, 219, and 502.

  • Sample Preparation: Dissolve the analyte in GC-grade hexane to a concentration of 10

    
    g/mL. If active hydroxyl or amine groups are present, derivatize using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to prevent column adsorption.
    
  • Chromatographic Separation: Inject 1

    
    L in splitless mode onto a mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 
    
    
    
    m DB-5MS). Run a temperature gradient from 40°C (hold 2 min) to 280°C at 15°C/min.
  • Data Acquisition & Analysis: Scan the quadrupole from m/z 35 to 500. Interrogate the spectrum for the diagnostic loss of 33 Da (indicative of the

    
    CH
    
    
    
    F radical loss)[6].
Protocol B: HR-ESI-LC-MS/MS Analysis of GSH-Trapped Metabolites

Use this protocol to assess the metabolic liability of the 1,3-difluoroisopropyl toxicophore and identify reactive intermediates[4][7].

  • In Vitro Incubation: Incubate 10

    
    M of the parent compound with 1 mg/mL Human Liver Microsomes (HLM), 1 mM NADPH, and 5 mM Glutathione (GSH) in 100 mM phosphate buffer (pH 7.4) at 37°C for 60 minutes.
    
  • Reaction Quenching (Self-Validation Step): Quench the reaction by adding 3 volumes of ice-cold acetonitrile spiked with a known stable-isotope-labeled internal standard. The internal standard validates extraction recovery and LC retention time stability.

  • Centrifugation: Centrifuge the precipitate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to an LC vial.

  • LC-MS/MS Acquisition: Inject 5

    
    L onto a C18 UHPLC column. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Operate the HR-MS (e.g., Q-TOF or Orbitrap) in positive ESI mode.
    
  • Data Processing (Neutral Loss Filtering): Process the CID spectra by filtering for the neutral loss of 129 Da (pyroglutamate) and 307 Da (glutathione). The presence of these losses, combined with an accurate mass shift reflecting the loss of fluorine and addition of oxygen/sulfur, definitively confirms oxidative defluorination[7].

G Incubate 1. In Vitro Incubation (HLM + GSH) Quench 2. Protein Precipitation (Cold ACN) Incubate->Quench Centrifuge 3. Centrifugation (14,000 x g) Quench->Centrifuge Analyze 4. HR-ESI-LC-MS/MS (Data-Dependent) Centrifuge->Analyze Filter 5. Data Processing (Neutral Loss Filter) Analyze->Filter

Fig 2: Self-validating workflow for trapping and analyzing reactive fluorinated metabolites.

References

  • NIST Chemistry WebBook: 1,3-Difluoro-2-propanol (Mass spectrum, electron ionization). National Institute of Standards and Technology (NIST).[Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.[Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. National Center for Biotechnology Information (PMC).[Link]

  • CID of metabolite M3 at m/z 795 resulted in diagnostic molecular ions... ResearchGate.[Link]

  • Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards.[Link]

  • Oxidative ipso Substitution of 2,4-Difluoro-benzylphthalazines: Identification of a Rare Stable Quinone Methide and Subsequent GSH Conjugate. ResearchGate.[Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity Analysis of 1,3-Difluoro-2-iodopropane

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1,3-Difluoro-2-iodopropane (DFIP), a key building block in the synthesis of complex molecules, presents a distinct analytical challenge. Its lack of a significant UV chromophore renders conventional HPLC-UV detection methods ineffective for purity analysis.[1][2] This guide provides a comprehensive, data-driven comparison of alternative HPLC strategies, grounded in established scientific principles, to develop a robust and reliable purity method for this and similar non-chromophoric analytes.

Part 1: The Analytical Conundrum: Detecting the Undetectable

The core challenge with 1,3-Difluoro-2-iodopropane lies in its molecular structure. It is a small, polar, halogenated alkane devoid of the conjugated double bonds or aromatic rings that would allow it to absorb UV light.[2] This immediately disqualifies the most common and straightforward HPLC detector, the UV-Vis detector.[3] Consequently, we must turn to "universal" detectors, which measure bulk property changes in the mobile phase as the analyte elutes. This guide will compare three leading universal detection technologies:

  • Refractive Index Detector (RID): Measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[4][5]

  • Evaporative Light Scattering Detector (ELSD): Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[6][7][8]

  • Charged Aerosol Detector (CAD): Similar to ELSD, it creates analyte particles, but then charges them and measures the electrical charge, which is proportional to the mass of the analyte.[9][10][11]

Comparative Analysis of Universal Detectors

The choice of detector is the most critical decision in this method development process. Each has distinct advantages and operational constraints, particularly concerning gradient elution—a powerful tool for separating complex mixtures.

FeatureRefractive Index (RI) DetectorEvaporative Light Scattering (ELSD)Charged Aerosol (CAD)
Principle Measures changes in the solution's refractive index.[4][12]Measures light scattered by non-volatile analyte particles after mobile phase evaporation.[6][7][13]Measures the charge of an aerosol of analyte particles after mobile phase evaporation.[9][10]
Gradient Compatibility No. Limited to isocratic methods only, as changes in solvent composition alter the refractive index.[4][14]Yes. Immune to mobile phase variations and gradient baseline shifting.[13][15][16]Yes. Provides a stable baseline during gradient elution, a significant advantage over RI.[9]
Sensitivity Low. Generally less sensitive than other universal detectors.[12][14]Moderate to High. Suitable for trace analysis but can be influenced by particle size.[8][15]High. Generally offers higher sensitivity than ELSD, especially for small particles.[10][17][18]
Mobile Phase Any, but must remain constant (isocratic).[14]Must be volatile to ensure complete evaporation. Non-volatile buffers (e.g., phosphate) are incompatible.Must be volatile. High-quality solvents are essential to minimize residue and background noise.[18]
Response Uniformity Dependent on the difference in RI between analyte and mobile phase.Can be inconsistent and non-linear, influenced by analyte properties like particle size.[18][19]Offers a more uniform response independent of chemical structure, simplifying quantification.[10][17][18]
Best For Simple isocratic separations of non-UV active compounds like sugars and alcohols.[12]Broad range of non-volatile and semi-volatile compounds where gradient elution is necessary.[6][8]Pharmaceutical impurity profiling and QC where high sensitivity, wide dynamic range, and gradient compatibility are crucial.[9][10][11]

Verdict: For purity analysis, which often requires separating closely related impurities from the main peak, gradient elution is indispensable. This immediately disqualifies the RID. Between ELSD and CAD, the CAD offers superior sensitivity, a wider dynamic range, and a more uniform response, making it the most suitable detector for developing a robust purity method for 1,3-Difluoro-2-iodopropane.[9][17][18]

Part 2: A Systematic Approach to Method Development

Our strategy will follow a logical, phased approach, beginning with broad screening to identify promising conditions, followed by systematic optimization. This process is grounded in the principles outlined in pharmacopeial chapters like USP <621>.[20][21][22]

Method Development Workflow

The following diagram illustrates the systematic workflow employed to develop the HPLC method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Define Analytical Target: 1,3-Difluoro-2-iodopropane (Polar, No Chromophore) B Select Detector: Charged Aerosol Detector (CAD) (Gradient Compatible, Sensitive) A->B Detector Choice is Critical C Screen Stationary Phases (C18 vs. Phenyl-Hexyl) B->C Orthogonal Selectivity D Screen Organic Modifiers (Acetonitrile vs. Methanol) C->D Solvent Effects E Select Best Column & Mobile Phase from Screening Data D->E Evaluate Results F Optimize Gradient Profile (Slope & Time) E->F Improve Resolution G Fine-tune Flow Rate & Column Temperature F->G Balance Speed & Efficiency H Confirm Method Performance (Resolution, Peak Shape) G->H System Suitability Check I Proceed to Method Validation (ICH Q2(R1)) H->I Ensure 'Fit for Purpose'

Caption: A systematic workflow for HPLC method development.

Step 1: Column and Mobile Phase Screening

The goal of this phase is to identify the most promising combination of stationary and mobile phases to achieve initial retention and selectivity. Given the polar nature of DFIP, a reverse-phase approach is the most logical starting point. We will also consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative strategy if reverse-phase fails to provide adequate retention.[23][24][25]

Experimental Protocol: Screening

  • System: HPLC or UHPLC system equipped with a Charged Aerosol Detector (CAD).

  • Analyte: 1,3-Difluoro-2-iodopropane standard, along with a spiked solution containing potential impurities (e.g., starting materials, by-products).

  • Columns to Compare:

    • Column A (Workhorse): A standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Column B (Alternative Selectivity): A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). Phenyl phases can offer different selectivity for halogenated compounds.[26]

  • Mobile Phases to Compare:

    • Mobile Phase A: 0.1% Formic Acid in Water (volatile additive suitable for CAD).

    • Mobile Phase B1: Acetonitrile (ACN).

    • Mobile Phase B2: Methanol (MeOH).

  • Gradient Program: A generic scouting gradient from 5% to 95% organic modifier over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

Hypothetical Screening Results

The following table summarizes the expected outcomes from the screening phase, focusing on the retention of DFIP and its resolution from a key hypothetical impurity.

ConditionRetention Time (DFIP, min)Resolution (DFIP/Impurity)Peak Shape (Asymmetry)Rationale & Observations
C18 / ACN 4.21.81.1Good initial retention and resolution. A promising starting point.
C18 / MeOH 3.81.51.3Less retention than ACN, indicating ACN is the weaker (more retentive) solvent in this case. Resolution is slightly worse.
Phenyl-Hexyl / ACN 4.92.51.0Excellent retention and superior resolution, suggesting favorable secondary interactions with the phenyl phase. Excellent peak shape.
Phenyl-Hexyl / MeOH 4.52.11.2Methanol alters the selectivity but ACN provides better overall performance on this stationary phase.[26]

Part 3: Method Optimization

With a promising column and mobile phase selected, the next step is to refine the method to ensure it is robust and provides optimal separation in the shortest possible time.

Optimization Workflow

This phase focuses on fine-tuning the gradient, flow rate, and temperature to maximize resolution and efficiency.

OptimizationWorkflow Start Selected Condition: Phenyl-Hexyl with ACN/Water Opt_Gradient Optimize Gradient Slope (Shallow gradient around elution point) Start->Opt_Gradient Opt_Flow Adjust Flow Rate (Balance speed vs. resolution) Opt_Gradient->Opt_Flow After initial resolution improvement Opt_Temp Adjust Temperature (Affects viscosity & selectivity) Opt_Flow->Opt_Temp Final fine-tuning End Final Optimized Method Opt_Temp->End

Caption: The iterative process of HPLC method optimization.

Experimental Protocol: Optimization

  • Gradient Slope: The initial 15-minute scouting gradient is too broad. Based on the elution time of ~4.9 minutes, a shallower gradient will be applied around this point to increase the separation between the main peak and any closely eluting impurities.

    • Optimized Gradient: 10% ACN for 1 min, ramp to 40% ACN over 10 min, then ramp to 95% ACN to wash the column.

  • Flow Rate & Temperature: The effects of flow rate (0.8, 1.0, 1.2 mL/min) and temperature (25, 30, 35 °C) will be evaluated to find the best balance between analysis time, resolution, and backpressure.

Final Method Comparison

This table contrasts the initial screening method with the final, optimized method, highlighting the improvements achieved.

ParameterInitial Screening MethodFinal Optimized MethodImprovement
Column Phenyl-Hexyl, 4.6x150 mm, 3.5µmPhenyl-Hexyl, 4.6x150 mm, 3.5µm-
Mobile Phase A: 0.1% FA in Water, B: ACNA: 0.1% FA in Water, B: ACN-
Gradient 5-95% B in 15 min10-40% B in 10 min, then washTargeted, more efficient gradient
Flow Rate 1.0 mL/min1.2 mL/min20% faster analysis
Temperature 30 °C35 °CImproved efficiency, lower viscosity
Resolution (DFIP/Impurity) 2.5> 3.0 Enhanced separation
Analysis Time ~20 min (with re-equilibration)~15 min (with re-equilibration)~25% reduction in run time

Part 4: Conclusion and Path to Validation

Through a systematic process of detector selection, screening, and optimization, we have developed a robust, selective, and efficient HPLC method for the purity analysis of 1,3-Difluoro-2-iodopropane. The combination of a Phenyl-Hexyl stationary phase with a water/acetonitrile gradient and Charged Aerosol Detection provides the necessary sensitivity and resolving power for this challenging non-chromophoric analyte.

The final optimized method is now ready for formal validation according to the International Council for Harmonisation (ICH) guideline Q2(R1).[27][28][29][30] This next critical phase will involve rigorously testing the method's specificity, linearity, range, accuracy, precision, and robustness to formally demonstrate that it is suitable for its intended purpose: ensuring the quality and purity of 1,3-Difluoro-2-iodopropane in a regulated environment.

References

  • Anonymous. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information. [Link]

  • U.S. Pharmacopeia. 〈621〉CHROMATOGRAPHY. USP. [Link]

  • McMaster, M. (2022, April 15). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]

  • Waters Corporation. Charged Aerosol Detector | For HPLC & UHPLC Analysis. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • Agilent. Revisions per USP 621. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Schönbichler, S. A., et al. (2012, October 15). Charged aerosol detection in pharmaceutical analysis. PubMed. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]

  • SCION Instruments. (2024, January 25). RI Detector HPLC. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Unchained Labs. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. [Link]

  • HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. [Link]

  • Dr. Maisch. HILIC. [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Peak Scientific. (2016, September 15). The principles of ELSD. [Link]

  • Taylor & Francis. Refractive index detector – Knowledge and References. [Link]

  • Hichrom. Hydrophilic Interaction Liquid Chromatography. [Link]

  • Wikipedia. Evaporative light scattering detector. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Shimadzu (Europe). Refractive Index Detection (RID). [Link]

  • ResearchGate. (2016, March 23). What are the applications of refractive index detector in HPLC analysis?. [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Link]

  • KNAUER. (2024, June 26). Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. [Link]

  • LC Troubleshooting Bible. Success with Evaporative Light-Scattering Detection. [Link]

  • ResearchGate. (2024, November 15). How to detect and analyze compounds with little or no UV absorption in LC purification?. [Link]

  • ResearchGate. (2017, August 18). RID vs ELSD vs PAD vs CAD for carbohydrate detection. Which one is the the most?. [Link]

  • Torontech. (2025, August 1). Compare Different HPLC Detector Types. [Link]

  • Chromatography Today. (2015, July 3). Universal detection in high performance liquid chromatography. [Link]

  • ResearchGate. (2024, May 23). How can we perform HPLC for a uv inactive & highly polar compound?. [Link]

  • Obrnuta faza. HPLC Method Development. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

Sources

A Comparative Guide to the Metabolic Stability of 1,3-Difluoroisopropyl vs. Isopropyl Moieties in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the intricate process of drug discovery and development, achieving a desirable pharmacokinetic profile is as crucial as attaining high potency and selectivity for a biological target. A key determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1][2] Compounds that are rapidly metabolized often suffer from low bioavailability and short duration of action, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects.[2] Consequently, medicinal chemists invest significant effort in designing molecules with enhanced metabolic stability to ensure they remain in the body long enough to exert their therapeutic effect.[3]

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP450) superfamily, catalyze oxidative reactions that functionalize drug molecules for excretion.[4] Common structural motifs, such as the isopropyl group, are often susceptible to this oxidative metabolism.[5] This guide provides an in-depth comparison of the metabolic stability of the ubiquitous isopropyl moiety versus its fluorinated bioisostere, the 1,3-difluoroisopropyl group. We will explore the mechanistic basis for their differential stability, present supporting experimental workflows, and offer insights for drug development professionals.

The Isopropyl Group: A Common Metabolic Hotspot

The isopropyl group is a prevalent structural feature in many small molecule drug candidates due to its favorable steric and lipophilic properties. However, its benzylic-like tertiary carbon is often a "metabolic hotspot"—a site vulnerable to oxidative attack by CYP450 enzymes.[5][6]

The primary metabolic pathway for the isopropyl group involves hydroxylation at the tertiary carbon, followed by further oxidation to a ketone or carboxylic acid. This process is initiated by the abstraction of a hydrogen atom by the highly reactive iron-oxo species (Compound I) in the CYP450 catalytic cycle, followed by a radical rebound mechanism.[7][8][9] This metabolic liability can lead to rapid clearance of the parent drug, diminishing its therapeutic potential.[5]

The 1,3-Difluoroisopropyl Moiety: A Bioisosteric Strategy for Enhanced Stability

To mitigate the metabolic instability of the isopropyl group, medicinal chemists often employ a strategy known as bioisosteric replacement.[10] A bioisostere is a substituent that retains the essential steric and electronic properties for biological activity but has altered physicochemical or metabolic characteristics. The 1,3-difluoroisopropyl group is an excellent example of a bioisosteric replacement for the isopropyl moiety.[6]

The rationale behind this substitution is rooted in the unique properties of the fluorine atom. Fluorine is the most electronegative element, and its incorporation into a molecule can have profound effects:

  • Blocking Metabolic Oxidation: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This high bond strength makes it much more difficult for CYP450 enzymes to abstract a hydrogen atom from a carbon adjacent to a fluorine atom, effectively "shielding" the molecule from oxidative metabolism at that site.[11][12]

  • Electronic Effects: The strong electron-withdrawing nature of fluorine reduces the electron density of neighboring C-H bonds, making them less susceptible to oxidation.[10][13]

By replacing two hydrogens of the isopropyl group's methyls with fluorine, the 1,3-difluoroisopropyl moiety is designed to be a metabolically robust alternative.[14]

Comparative Metabolic Stability: Experimental Evidence and Protocols

The most common method to assess metabolic stability in early drug discovery is the in vitro liver microsomal stability assay.[15][16] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicle-like artifacts rich in CYP450 enzymes.[4]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for comparing the metabolic stability of two compounds, one containing an isopropyl group (Compound A) and the other a 1,3-difluoroisopropyl group (Compound B).

Materials:

  • Pooled human liver microsomes (e.g., from XenoTech)[17]

  • Test compounds (Compound A and Compound B), 10 mM stock solutions in DMSO

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[17]

  • 0.1 M Phosphate buffer (pH 7.4)[18]

  • NADPH regenerating system (Cofactor for CYP450 enzymes)[4]

  • Acetonitrile (ACN) containing an internal standard (IS) for quenching the reaction

  • 96-well plates, incubator (37°C), centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare working solutions of the test compounds and positive controls by diluting the stock solutions in phosphate buffer to a final concentration of 1 µM.[17][18]

    • In a 96-well plate, add the liver microsomes to the buffer to achieve a final protein concentration of 0.5 mg/mL.[4]

    • Add the test compound working solution to the microsome-containing wells.

  • Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[18] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[18]

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold ACN with an internal standard.[16][17] The 0-minute time point represents 100% of the initial compound concentration.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the line from this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[19]

Illustrative Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_buffer Prepare 1 µM Test Compound in Buffer mix Mix Compound & Microsomes prep_buffer->mix prep_microsomes Prepare 0.5 mg/mL Microsomes in Buffer prep_microsomes->mix pre_incubate Pre-incubate (5 min) mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction timepoints Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->timepoints quench Quench with ACN + IS timepoints->quench analyze LC-MS/MS Analysis quench->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and Clint plot->calculate

Caption: Workflow for an in vitro metabolic stability assay.

Expected Results and Data Interpretation

The results from such an assay would typically demonstrate a significantly longer half-life and lower intrinsic clearance for the compound containing the 1,3-difluoroisopropyl moiety (Compound B) compared to its isopropyl-containing counterpart (Compound A).

Table 1: Representative Metabolic Stability Data

CompoundMoietyIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Compound A Isopropyl1546.2
Compound B 1,3-Difluoroisopropyl> 60< 11.5
Control Dextromethorphan2231.5

Note: The data presented are illustrative and representative of typical outcomes.

The data clearly indicate that Compound B is substantially more stable in the presence of liver microsomes. The rapid disappearance of Compound A suggests it is readily metabolized by CYP450 enzymes, while the stability of Compound B supports the hypothesis that fluorination effectively blocks this metabolic pathway.

Mechanistic Insights: Why Fluorination Enhances Stability

The enhanced metabolic stability of the 1,3-difluoroisopropyl group can be attributed to two primary factors: increased C-H bond strength and electronic effects.

G cluster_isopropyl Isopropyl Moiety Metabolism cluster_difluoro 1,3-Difluoroisopropyl Moiety isopropyl R-CH(CH₃)₂ radical R-C•(CH₃)₂ isopropyl->radical H• Abstraction cyp450 CYP450 (Fe=O) hydroxylated R-C(OH)(CH₃)₂ radical->hydroxylated •OH Rebound difluoro R-CH(CH₂F)₂ no_reaction Metabolically Stable (Blocked Oxidation) difluoro->no_reaction Strong C-F & C-H bonds resist abstraction

Caption: Comparison of metabolic pathways.

As depicted in the diagram, the tertiary C-H bond of the isopropyl group is susceptible to hydrogen atom abstraction by CYP450 enzymes. In contrast, the C-H bonds in the 1,3-difluoroisopropyl group are strengthened by the adjacent electron-withdrawing fluorine atoms. This increased bond dissociation energy makes hydrogen abstraction energetically unfavorable, thus inhibiting the initial and rate-limiting step of oxidation.[12]

Conclusion and Strategic Implications

The strategic replacement of a metabolically labile isopropyl group with a 1,3-difluoroisopropyl moiety is a highly effective strategy for enhancing the metabolic stability of drug candidates.[11][13] As demonstrated through established in vitro assays and supported by mechanistic principles, this substitution can significantly reduce a compound's susceptibility to CYP450-mediated oxidation.

For researchers and drug development professionals, this comparative guide underscores the importance of considering metabolic liabilities early in the design process. By proactively identifying and addressing metabolic hotspots through bioisosteric replacements like fluorination, development teams can improve the pharmacokinetic properties of lead compounds, thereby increasing their probability of success in later-stage clinical trials. The judicious use of fluorinated analogues represents a powerful tool in the medicinal chemist's arsenal for crafting safer and more effective medicines.[14]

References

  • Fluorine in drug discovery: Role, design and case studies. (Source: Google Cloud)
  • The role of fluorine in medicinal chemistry. (Source: Google Cloud)
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC. (Source: Google Cloud)
  • A Chiral Pentafluorinated Isopropyl Group via Iodine(I)/(III)
  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC. (Source: Google Cloud)
  • Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC - NIH. (Source: Google Cloud)
  • Cytochrome P450 Mechanism B Major Types of P450 oxid
  • metabolic stability in liver microsomes - Mercell. (Source: Google Cloud)
  • Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Comparative Guide - Benchchem. (Source: Google Cloud)
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications - ACS.org. Available at: [Link]

  • Generating fluorinated surrogates of the isopropyl group via I(i)/I(iii) catalysis - ResearchGate. Available at: [Link]

  • Metabolic Stability Assays - Merck Millipore. (Source: Google Cloud)
  • Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes | Chemical Reviews. Available at: [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. Available at: [Link]

  • Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS - MDPI. Available at: [Link]

  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (Source: Google Cloud)
  • Roles of Fluorine in Drug Design and Drug Action - Bentham Science Publishers. Available at: [Link]

  • Drug Metabolic Stability Analysis Service - Creative Biolabs. Available at: [Link]

  • Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. Available at: [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - MDPI. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. Available at: [Link]

  • Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed. Available at: [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC. Available at: [Link]

  • Structure and function of the cytochrome P450 peroxygenase enzymes - Portland Press. Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 1,3-Difluoro-2-iodopropane Complexes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Insight in Halogenated Compounds

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For drug development professionals, understanding the crystal structure of a potential therapeutic agent is paramount, as it dictates molecular conformation, intermolecular interactions, and ultimately, its biological activity. 1,3-Difluoro-2-iodopropane, a halogenated propane, represents a class of small molecules where the interplay of fluorine and iodine can significantly influence molecular properties.[1][2][3] The strategic incorporation of fluorine can affect a molecule's conformation, metabolic stability, and binding affinity, while the presence of a heavy atom like iodine offers unique opportunities for halogen bonding, a directional intermolecular interaction increasingly utilized in crystal engineering and drug design.[4][5][6][7]

This guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of 1,3-Difluoro-2-iodopropane and its potential complexes. While crystallographic data for this specific molecule is not widely published, this guide will establish a robust framework for its analysis. We will compare various experimental approaches and utilize data from structurally similar halogenated compounds to provide a practical and insightful resource for researchers in the field.

Part 1: The Experimental Workflow for Crystal Structure Analysis

The journey from a synthesized compound to a fully refined crystal structure involves a series of critical steps. Each stage presents choices that can significantly impact the quality of the final data.

Synthesis and Purification

The prerequisite for any successful crystallographic analysis is a pure sample. For 1,3-Difluoro-2-iodopropane complexes, this would involve the synthesis of the parent compound followed by complexation with a target molecule. Standard organic synthesis techniques would be employed, followed by rigorous purification, typically using methods like column chromatography or recrystallization to ensure the removal of any starting materials or byproducts that could inhibit crystal growth.[8]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in structure determination.[9] For a relatively volatile, small organic molecule like 1,3-Difluoro-2-iodopropane, several techniques can be compared.

Common Crystallization Techniques:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, crystal formation.[10][11]

  • Vapor Diffusion: This technique is particularly useful for small quantities of material.[9][10] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[9][10]

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled.[11][12] The decrease in temperature reduces solubility, leading to crystallization.[11][12]

Comparative Considerations for 1,3-Difluoro-2-iodopropane:

Due to its likely volatility, vapor diffusion or slow cooling in a sealed container would be preferable to open-vial slow evaporation to prevent sample loss. The choice of solvent is also critical; a solvent that allows for a good solubility gradient over the course of the experiment is ideal.[12]

Experimental Protocol: Vapor Diffusion Crystallization

  • Preparation: Dissolve 5-10 mg of purified 1,3-Difluoro-2-iodopropane complex in a minimal amount of a suitable solvent (e.g., dichloromethane, chloroform) in a small vial.

  • Setup: Place this vial inside a larger, sealable jar containing a layer of a volatile anti-solvent (e.g., pentane, hexane).

  • Incubation: Seal the jar and leave it undisturbed in a vibration-free environment.

  • Monitoring: Monitor the setup periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a focused beam of X-rays in a diffractometer.[13][14] The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.[15]

Key Experimental Parameters to Consider:

  • X-ray Source: Molybdenum (Mo) and copper (Cu) are the most common X-ray sources. Mo-Kα radiation is generally suitable for a wide range of organic compounds, while Cu-Kα radiation can be advantageous for determining the absolute structure of chiral molecules.[13]

  • Temperature: Data is typically collected at low temperatures (around 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to a more precise structure and reduces radiation damage to the crystal.

Workflow for X-ray Diffraction Data Collection

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Data Processing Crystal Select Suitable Single Crystal Mount Mount on Goniometer Crystal->Mount Center Center Crystal in X-ray Beam Mount->Center Screen Screen for Diffracting Quality Center->Screen Collect Collect Full Diffraction Data Set Screen->Collect Integrate Integrate Reflection Intensities Collect->Integrate Scale Scale and Merge Data Integrate->Scale

Caption: Workflow for X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves determining the positions of the atoms in the unit cell and refining these positions to best fit the experimental data. Specialized software is used for this computationally intensive process.[16]

Part 2: Comparative Analysis of Crystal Structure Data

Table 1: Comparison of Crystallographic Data for Halogenated Compounds

Parameter1,4-Diiodotetrafluorobenzene-Pyridine Complex[6]Hypothetical 1,3-Difluoro-2-iodopropane Complex
Crystal SystemMonoclinicTo be determined
Space GroupP2₁/cTo be determined
a (Å)9.876(3)To be determined
b (Å)12.345(4)To be determined
c (Å)10.123(3)To be determined
β (°)101.23(4)To be determined
Volume (ų)1209.8(6)To be determined
Z4To be determined
R-factor0.035Target < 0.05

This table illustrates the type of data obtained from a crystal structure analysis. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor indicates a better fit.

Conformational Analysis: The Influence of Fluorine

The presence of fluorine atoms in a 1,3-relationship on a propane backbone is known to significantly influence the molecule's conformational preferences.[17][18] Computational studies on 1,3-difluoropropane show a preference for a gauche-gauche conformation.[17][18] In a 1,3-Difluoro-2-iodopropane complex, the bulky iodine atom at the 2-position would introduce further steric constraints, likely favoring a conformation that minimizes steric hindrance between the iodine and fluorine atoms.[19][20][21] The analysis of the crystal structure would provide definitive experimental evidence of the preferred solid-state conformation.

Diagram of Potential Conformations

Caption: Newman projections of staggered vs. eclipsed conformations.

Intermolecular Interactions: The Role of Halogen Bonding

A key aspect of the crystal structure analysis of a 1,3-Difluoro-2-iodopropane complex would be the investigation of intermolecular interactions, particularly halogen bonding.[4][5] The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with electron-rich atoms (e.g., nitrogen, oxygen) on neighboring molecules.[22][23] The strength and directionality of these halogen bonds play a crucial role in the overall crystal packing.[4][6] The electron-withdrawing fluorine atoms would further enhance the electrophilic character of the iodine, potentially leading to stronger halogen bonds.[6]

Part 3: Leveraging Crystallographic Databases

For comparative analysis, researchers can leverage extensive crystallographic databases.

  • Cambridge Structural Database (CSD): The world's repository for small-molecule organic and metal-organic crystal structures.[24][25][26][27] A search of the CSD for related halogenated propanes can provide invaluable comparative data on bond lengths, angles, and packing motifs.

  • Crystallography Open Database (COD): An open-access collection of crystal structures of organic, inorganic, and metal-organic compounds.[28][29][30][31]

These databases are essential tools for placing new crystal structures in the broader context of existing chemical knowledge.

Conclusion

The crystal structure analysis of 1,3-Difluoro-2-iodopropane complexes offers a rich area for investigation, with implications for understanding conformational preferences and the role of halogen bonding in crystal engineering. While direct experimental data may be limited, a systematic approach to crystallization, data collection, and analysis, combined with comparative studies of related structures from crystallographic databases, can provide profound insights. For drug development professionals, such detailed structural information is invaluable for rational drug design and the optimization of lead compounds.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Ahlin, A., et al. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. Available at: [Link]

  • Carrazzone, S. M., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

  • Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. Available at: [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. California State University, Los Angeles. Available at: [Link]

  • Unknown. (n.d.). Crystallography Open Database. crystallography.net. Available at: [Link]

  • Unknown. (n.d.). 4. Crystallization. University of California, Irvine. Available at: [Link]

  • Scheiner, S. (2022). Crystal Structure Survey and Theoretical Analysis of Bifurcated Halogen Bonds. PMC - NIH. Available at: [Link]

  • Carrazzone, S. M., et al. (n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. PMC - NIH. Available at: [Link]

  • Perrone, S., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2020). Conformational Isomers of Propane. Master Organic Chemistry. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). MDPI. Available at: [Link]

  • Unknown. (n.d.). Cambridge Structural Database. Wikipedia. Available at: [Link]

  • Aakeröy, C. B., et al. (2015). A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems. PMC - NIH. Available at: [Link]

  • Unknown. (n.d.). Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]

  • Unknown. (n.d.). Small molecule crystallography. Excillum. Available at: [Link]

  • Unknown. (2006). Crystallisation Techniques. University of Washington. Available at: [Link]

  • Unknown. (2025). 3.2: Conformational analyses. Chemistry LibreTexts. Available at: [Link]

  • Ardizzone, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Ciaffreda, L., et al. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. OMICS International. Available at: [Link]

  • Zordan, F., et al. (2010). Halogen bonding in crystal engineering. IUCr Journals. Available at: [Link]

  • Unknown. (2024). Conformational Isomers of Propane. Chemistry Steps. Available at: [Link]

  • Hong, A. N., et al. (2023). crystal engineering porous materials for propane/propylene separation. eScholarship. Available at: [Link]

  • Wang, J., et al. (n.d.). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Gražulis, S., et al. (2009). Crystallography Open Database – an open-access collection of crystal structures. PMC - NIH. Available at: [Link]

  • Dinger, M. (2015). Crystal Growing Tips. University of Florida. Available at: [Link]

  • Wang, Y., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Oxford Academic. Available at: [Link]

  • Varjovi, M., et al. (2019). Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B. Available at: [Link]

  • Unknown. (n.d.). Cambridge Structural Database. UMass Dartmouth | Claire T. Carney Library. Available at: [Link]

  • Unknown. (2017). Crystallography Open Database tutorial. YouTube. Available at: [Link]

  • Unknown. (2024). Crystallography Open Database – An open-access database of crystal structures. MateriApps. Available at: [Link]

  • Zhao, J., et al. (2022). Crystal structure, thermodynamic behavior, and luminescence properties of a new series of lanthanide halogenated aromatic carboxylic acid complexes. Arabian Journal of Chemistry. Available at: [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. IUCr Journals. Available at: [Link]

  • Unknown. (n.d.). Crystallography Open Database. Re3data.org. Available at: [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • Zeni, C., et al. (n.d.). Crystal structures of 3-halo-2-organochalcogenylbenzo[b]chalcogenophenes. IUCrData. Available at: [Link]

  • Unknown. (n.d.). Cambridge Structural Database. Re3data.org. Available at: [Link]

  • Unknown. (n.d.). Cambridge Structural Database (CSD). Physical Sciences Data-science Service. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Yield Analysis of Fluorinated Propyl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Propyl Iodides

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone for enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3] Fluorinated propyl iodides, such as 1-fluoro-3-iodopropane and its perfluorinated analogues, are exceptionally valuable building blocks. Their utility spans from the synthesis of radiotracers for Positron Emission Tomography (PET) imaging to the development of advanced fluorous materials and pharmaceuticals.[1][3][4][5] The C-I bond provides a reactive handle for a multitude of coupling reactions, while the fluorine atom imparts its unique electronic properties.

The efficiency of synthesizing these key intermediates is paramount. The choice of synthetic route can significantly impact overall yield, purity, cost, and scalability. This guide provides a comparative analysis of the primary synthetic strategies for obtaining fluorinated propyl iodides, grounded in experimental data and mechanistic principles to empower researchers in making informed decisions for their specific applications.

Overview of Synthetic Strategies

The synthesis of fluorinated propyl iodides can be approached from several distinct pathways, each with its own set of advantages and limitations. The optimal choice depends critically on the availability of starting materials, the desired isomer, and the scale of the reaction. The three principal strategies involve:

  • Two-Step Halogen Exchange: Beginning with a readily available propyl dihalide (e.g., bromo-chloropropane), this method involves a sequential substitution, first introducing fluorine (fluorination) and then iodine (iodination).

  • Iodination of Fluorinated Alcohols: This direct approach utilizes commercially available or synthesized fluorinated propanols as precursors, converting the hydroxyl group into an iodide.

  • Direct Iodo-fluorination of Fluoroolefins: This method involves the simultaneous addition of iodine and fluorine across a double bond in a fluoroolefin, offering a potentially shorter route to certain isomers.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Final Product Propyl Dihalides Propyl Dihalides Fluorinated Propyl Halide Fluorinated Propyl Halide Propyl Dihalides->Fluorinated Propyl Halide Fluorination (Swarts Reaction) Fluorinated Propanols Fluorinated Propanols Iodination Iodination Fluorinated Propanols->Iodination Fluoroolefins Fluoroolefins Iodo-fluorination Iodo-fluorination Fluoroolefins->Iodo-fluorination Fluorinated Propyl Iodide Fluorinated Propyl Iodide Fluorinated Propyl Halide->Fluorinated Propyl Iodide Iodination (Finkelstein Reaction) Iodination->Fluorinated Propyl Iodide Iodo-fluorination->Fluorinated Propyl Iodide

Caption: High-level overview of the primary synthetic routes to fluorinated propyl iodides.

Route A: Sequential Halogen Exchange

This classic strategy leverages two powerful named reactions: the Swarts reaction for fluorination and the Finkelstein reaction for iodination. The causality behind this sequence is rooted in the principles of nucleophilic substitution and leaving group ability.

Step 1: Fluorination via Swarts Reaction

The Swarts reaction is a halogen exchange reaction where an alkyl chloride or bromide is converted to an alkyl fluoride using a metallic fluoride.[6][7][8]

  • Mechanism & Rationale: The reaction typically proceeds via an SN2 mechanism.[6][9] The choice of the fluorinating agent is critical. Heavy metal fluorides like antimony trifluoride (SbF₃), often with a pentavalent antimony salt catalyst, or silver(I) fluoride (AgF) are highly effective.[7][10] The driving force is the formation of a more stable and less soluble metal salt (e.g., AgCl, AgBr), which precipitates from the reaction mixture, pushing the equilibrium towards the fluorinated product.[10] While seemingly straightforward, the reaction requires anhydrous conditions to prevent side reactions.[7]

Step 2: Iodination via Finkelstein Reaction

Once the fluorinated propyl chloride or bromide is obtained, the Finkelstein reaction is employed to install the iodide.[11][12][13]

  • Mechanism & Rationale: This is another SN2 reaction where the halide is displaced by an iodide ion.[13][14] The reaction's success hinges on Le Châtelier's principle. It is typically carried out by treating the alkyl chloride or bromide with a solution of sodium iodide (NaI) in dry acetone.[12][15] NaI is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not.[12][14][15] This precipitation of the salt byproduct drives the reaction to completion, making it a highly efficient method for preparing alkyl iodides.[12]

Yield Analysis and Experimental Data: Route A
PrecursorFluorination ReagentIodination ReagentProductReported Yield (%)Reference
1-Bromo-3-chloropropaneAgFNaI in Acetone1-Fluoro-3-iodopropaneNot specified, but both steps are generally high-yielding for primary halides.[6][12]Conceptual
Propyl BromideTBAFNaI in AcetonePropyl IodideHigh yield for the iodination step is typical.[12][12]

Pros:

  • Utilizes well-established, reliable reactions.

  • Starting materials (dihalopropanes) are often inexpensive and readily available.

Cons:

  • A multi-step process introduces the potential for yield loss at each stage.

  • Swarts reaction may use toxic heavy metal fluorides.[8]

  • Requires careful control of anhydrous conditions.

Route B: Iodination of Fluorinated Alcohols

This is arguably the most direct and frequently employed route, especially when the corresponding fluorinated alcohol is commercially accessible. The core of this strategy is the substitution of a hydroxyl group, a poor leaving group, which must first be activated.

  • Mechanism & Rationale: The direct conversion of alcohols to alkyl iodides can be achieved using various reagent systems. A classic and highly effective method involves using iodine in the presence of a phosphine, such as triphenylphosphine (the Appel reaction), or by generating phosphorus triiodide (PI₃) in situ from red phosphorus and iodine.[4][11] The alcohol's oxygen atom attacks the phosphorus, forming a phosphonium intermediate, which makes the hydroxyl group an excellent leaving group. The iodide ion then displaces it via an SN2 mechanism. This method is particularly effective for primary alcohols and can be scaled up significantly.[4]

Yield Analysis and Experimental Data: Route B
Starting AlcoholIodination ReagentsProductReported Yield (%)Reference
3-(Perfluorobutyl)propanolRed Phosphorus, Iodine1-Iodo-3-(perfluorobutyl)propane73[4]
3-(Perfluorohexyl)propanolRed Phosphorus, Iodine1-Iodo-3-(perfluorohexyl)propane81[4]
3-(Perfluorodecyl)propanolRed Phosphorus, Iodine1-Iodo-3-(perfluorodecyl)propane87[4]

Pros:

  • Often a single, high-yielding step from a readily available precursor.

  • Avoids the use of harsh fluorinating agents if the alcohol is the starting point.

  • Scalable to multi-hundred-gram quantities.[4]

Cons:

  • The cost and availability of the starting fluorinated alcohol can be a limiting factor.

  • The reaction can be exothermic and requires careful temperature control.

Route C: Iodo-fluorination of Fluoroolefins

This strategy offers an elegant and atom-economical approach by adding both necessary halogens across a double bond in a single transformation.

  • Mechanism & Rationale: The synthesis of fluoroalkyl iodides from fluoroolefins can be achieved by reacting the olefin with potassium fluoride and iodine in an inert solvent like acetonitrile.[16] The mechanism involves the nucleophilic attack of the fluoride ion on the electron-deficient fluoroolefin to generate a transient carbanion. This carbanion then attacks molecular iodine to form the final fluoroalkyl iodide product.[16] The regioselectivity of the addition is a critical consideration.

Yield Analysis and Experimental Data: Route C
FluoroolefinReagentsProductReported Yield (%)Reference
HexafluoropropyleneKF, I₂, AcetonitrileHeptafluoroisopropyl Iodide61[16]
HexafluorocyclobuteneKF, I₂, AcetonitrileHeptafluorocyclobutyl Iodide27[16]
Various FluoroolefinsKF, I₂, AcetonitrileCorresponding Fluoroalkyl Iodides7-70[16]

Pros:

  • Potentially a very direct, one-step synthesis.

  • High atom economy.

Cons:

  • Yields can be highly variable depending on the structure and reactivity of the olefin.[16]

  • Requires handling of potentially gaseous or volatile fluoroolefin starting materials.

  • May result in mixtures of isomers.

Detailed Experimental Protocol: Synthesis of 1-Iodo-3-(perfluorohexyl)propane

This protocol is adapted from the high-yield procedure utilizing red phosphorus and iodine.[4] It is a self-validating system as the purity and yield directly reflect the successful execution of the described steps.

Experimental_Workflow start Start reagents 1. Charge Reactor: - 3-(Perfluorohexyl)propanol - Red Phosphorus start->reagents iodine 2. Add Iodine (Controlled addition) reagents->iodine reaction 3. Heat Reaction (135-140°C, 2h) Under inert atmosphere iodine->reaction workup 4. Workup: - Cool to RT - Dilute with Ether - Filter solids reaction->workup wash 5. Wash Organic Phase: - NaHSO3 solution - Water - Brine workup->wash dry 6. Dry & Concentrate: - Dry over MgSO4 - Filter - Evaporate solvent wash->dry distill 7. Purify: Vacuum Distillation dry->distill product Final Product (>80% Yield) distill->product

Caption: Step-by-step workflow for the iodination of a fluorinated propanol.

Methodology:

  • Reactor Setup: A heavy-walled glass reactor equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen) is charged with 3-(perfluorohexyl)propanol (1.0 eq) and red phosphorus (0.35 eq).

  • Reagent Addition: Iodine (0.525 eq) is added portion-wise to the stirred mixture. The addition rate should be controlled to manage the exothermic nature of the reaction.

  • Reaction: The reaction mixture is heated to 135-140 °C and maintained at this temperature for approximately 2 hours, or until TLC/GC analysis indicates complete consumption of the starting alcohol.

  • Workup: The reaction mixture is cooled to room temperature and diluted with diethyl ether. The resulting slurry is filtered to remove unreacted phosphorus and phosphorous acid byproducts.

  • Aqueous Wash: The filtrate is transferred to a separatory funnel and washed sequentially with a 10% aqueous sodium bisulfite solution (to quench any remaining iodine), water, and finally, brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield the 1-iodo-3-(perfluorohexyl)propane as a colorless oil.

Conclusion and Recommendations

The synthesis of fluorinated propyl iodides is a critical enabling technology for various fields. This guide has dissected the three primary synthetic routes, providing a framework for rational method selection.

  • For scalability and high yield with available fluorinated alcohol precursors, the direct iodination using red phosphorus and iodine (Route B) stands out as a robust and efficient method, with demonstrated yields often exceeding 80%.[4]

  • When starting from inexpensive bulk chemicals, the sequential Swarts and Finkelstein reactions (Route A) provides a reliable, albeit multi-step, pathway. Its success is predicated on careful control of reaction conditions to maximize yield at each stage.

  • For specific isomers accessible from fluoroolefins, direct iodo-fluorination (Route C) offers a concise route, though yields can be substrate-dependent and may require more extensive optimization.[16]

Ultimately, the choice of synthesis is a strategic decision that must balance the cost of reagents, operational simplicity, desired scale, and the specific isomeric purity required for the final application.

References

  • Filo. (2026, January 2). To synthesize ethyal iodide and propyal iodide. 11

  • ADICHEMISTRY. FINKELSTEIN REACTION | EXPLANATION. 12

  • Vedantu. Swarts Reaction: Definition, Mechanism & Example for Class 12. 6

  • Grokipedia. Swarts fluorination. 7

  • CK-12 Foundation. Define the Swarts reaction. - Examples & Equation. 8

  • Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. 17

  • sathee jee. Chemistry Swarts Reaction. 9

  • SATHEE - IIT Kanpur. Finkelstein Reaction. 13

  • Journal of Organic Chemistry. (1962). Synthesis of Fluoroalkyl Iodides. 16

  • Collegedunia. Swarts Reaction: Swarts Fluorination Method for Preparation of Fluorides. 10

  • Unacademy. Finkelstein Reaction. 15

  • BYJU'S. Finkelstein Reaction. 14

  • Fluorine notes. (2014, June). Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes. 4

  • Iofina. Perfluoropropyl Iodide | CAS#: 754-34-7 | PFPI. 1

  • Molecules. (2023). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. 2

  • Radiology Key. (2017, October 13). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. 5

  • The Indian Journal of Nuclear Medicine. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. 3

Sources

Safety Operating Guide

1,3-Difluoro-2-iodopropane: Comprehensive Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Assessment

1,3-Difluoro-2-iodopropane (CAS: 154874-11-0) presents a dual-hazard profile characteristic of mixed-halogenated alkyls. It combines the volatility and lipophilicity of short-chain fluoroalkanes with the reactivity of alkyl iodides. Proper disposal is not merely a regulatory checkbox; it is a critical safety operation to prevent the formation of hydrofluoric acid (HF) and hydroiodic acid (HI) in uncontrolled environments, and to mitigate the alkylating potential of the compound.

This guide defines the closed-loop disposal protocol , ensuring that from the moment of generation to final thermal destruction, the compound is contained, segregated, and neutralized effectively.

Physicochemical Waste Profile
ParameterData / ClassificationRelevance to Disposal
CAS Number 154874-11-0Unique Identifier for Waste Manifests
Waste Class Halogenated Organic Solvent MUST be segregated from non-halogenated solvents.
Chemical Structure

Generates HF and HI upon combustion.
Reactivity Alkylating AgentPotential carcinogen/mutagen; requires minimizing exposure.
Flash Point < 23°C (Est.[1] based on analogs)Treat as Flammable Liquid (Class 3).
Incompatibilities Strong Oxidizers, Strong BasesRisk of exothermic reaction or polymerization in waste drums.

Pre-Disposal Safety & Segregation

Core Directive: Never dispose of 1,3-Difluoro-2-iodopropane down the drain. It is strictly prohibited to release halogenated organics into municipal water systems due to persistence and toxicity.

Personal Protective Equipment (PPE) Matrix

Before handling waste containers, verify the following PPE is active:

  • Hand Protection: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Silver Shield/4H (Laminate) if handling pure substance, or Nitrile (8 mil) for dilute waste. Rationale: Alkyl iodides can penetrate standard nitrile over time.

  • Respiratory: Work strictly within a certified chemical fume hood.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Waste Segregation Logic

The most common failure mode in laboratory waste management is improper segregation. 1,3-Difluoro-2-iodopropane must be classified as Halogenated Waste .

  • DO MIX WITH: Methylene chloride, Chloroform, Bromoethane, other compatible halogenated solvents.

  • DO NOT MIX WITH:

    • Non-halogenated solvents (Acetone, Methanol, Ethanol) – Unless the entire container is labeled Halogenated (costly).

    • Acids/Bases – Risk of hydrolysis releasing HF/HI.

    • Oxidizers – Risk of explosion.[2]

Figure 1: Waste Segregation Decision Tree

SegregationLogic Figure 1: Decision logic for segregating 1,3-Difluoro-2-iodopropane waste streams. Start Waste Generation: 1,3-Difluoro-2-iodopropane CheckHalogen Is the solvent stream Halogenated? Start->CheckHalogen CheckCompat Is it compatible with existing Halogenated Waste? CheckHalogen->CheckCompat Yes (Always) BinA DISPOSE IN: Halogenated Waste Container (Red Can/Safety Can) CheckCompat->BinA Yes (Standard Solvents) BinB DISPOSE IN: Separate Waste Stream (High Hazard/Reactive) CheckCompat->BinB No (Strong Oxidizers present)

Operational Disposal Procedures

Follow this protocol for the daily management of waste containing 1,3-Difluoro-2-iodopropane.

Step 1: Container Selection & Labeling[3]
  • Select Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is potentially acidic (hydrolysis risk).[3]

  • Labeling: Apply a hazardous waste label before adding the first drop.[4]

    • Primary Constituent: "Halogenated Solvent Waste"[4][3]

    • Specific Components: List "1,3-Difluoro-2-iodopropane" explicitly.

    • Hazard Checkboxes: Check "Flammable" and "Toxic".

Step 2: Transfer Protocol
  • Place the waste container inside a secondary containment tray within the fume hood.

  • Use a funnel with a lid or a safety waste funnel to minimize evaporation.

  • Pour the 1,3-Difluoro-2-iodopropane mixture slowly.

  • Close the lid immediately after transfer. Do not leave funnels open.

Step 3: Satellite Accumulation Area (SAA) Management
  • Store the container in the designated SAA within the lab.

  • Ensure the container is kept away from heat sources and direct sunlight (iodides can degrade in light, increasing internal pressure).

  • Weekly Inspection: Check for bulging (pressure buildup) or signs of cap degradation.

Professional Destruction & Lifecycle

Once the waste leaves your laboratory, it enters a regulated destruction pathway. Understanding this helps justify the segregation strictness.

The Incineration Process

1,3-Difluoro-2-iodopropane cannot be recycled or fuel-blended due to its halogen content. It undergoes High-Temperature Incineration (Rotary Kiln) at >1000°C.

  • Thermal Oxidation: The C-F and C-I bonds are broken.

  • Acid Gas Generation: Fluorine converts to HF; Iodine converts to HI or

    
    .
    
  • Scrubbing: The exhaust gas passes through a caustic scrubber (Sodium Hydroxide).

  • Result: Neutral salts (NaF, NaI) are captured, preventing toxic emission into the atmosphere.

Figure 2: Cradle-to-Grave Disposal Workflow

DisposalLifecycle Figure 2: The destruction pathway for fluorinated/iodinated waste. Lab Laboratory Bench (Generation) SAA Satellite Accumulation (Halogenated Bin) Lab->SAA Segregation Pickup EHS/Hazmat Pickup (Manifesting) SAA->Pickup Weekly/Full Kiln Rotary Kiln Incinerator (>1000°C) Pickup->Kiln Transport Scrubber Caustic Scrubber (HF/HI Neutralization) Kiln->Scrubber Exhaust Gas

Emergency Response (Spills)

In the event of a spill during disposal transfer:

  • Evacuate: Clear the immediate area.

  • Assess: If < 100 mL and contained in a hood, proceed to clean. If > 100 mL or outside hood, call EHS/Emergency Response.

  • PPE Upgrade: Wear 8-mil Nitrile gloves (double) and a respirator if outside a hood (only if fit-tested).

  • Absorb: Use a Universal Absorbent (vermiculite or polypropylene pads). Do not use clay-based absorbents if HF generation is suspected, though unlikely here.

  • Decontaminate: Wash the surface with a dilute soap solution.

  • Disposal of Debris: Place all absorbent materials and gloves into a bag, seal it, label as "Hazardous Waste: 1,3-Difluoro-2-iodopropane Debris," and place in the solid hazardous waste bin.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[5][6] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS.[6][7][8] Retrieved from [Link][7][8]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

Personal protective equipment for handling 1,3-Difluoro-2-iodopropane

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and logistical protocols for 1,3-Difluoro-2-iodopropane (CAS 154874-11-0).

Advisory: Due to the specific structural combination of a secondary iodide (alkylating potential) and the 1,3-difluoro motif (associated with metabolic disruption in analogous compounds like 1,3-difluoro-2-propanol), this compound must be handled with Level 3 Precautions —treating it as a high-toxicity alkylating agent.

Part 1: Hazard Assessment & Mechanism

1. The "Why" Behind the Safety Protocols To select the correct PPE, we must understand the chemical mechanism of injury. 1,3-Difluoro-2-iodopropane presents a dual-threat profile:

  • Threat A: Alkylation (DNA Damage): The secondary iodide at the C2 position is a good leaving group. This makes the molecule an electrophile capable of alkylating DNA and proteins. Unlike simple alkyl halides, the flanking fluorine atoms increase the electrophilicity of the central carbon, potentially enhancing reactivity toward biological nucleophiles.

  • Threat B: Metabolic Toxicity (The Fluorine Effect): The 1,3-difluoro motif is structurally analogous to 1,3-difluoro-2-propanol, a known metabolic poison that disrupts the citric acid cycle (Krebs cycle) by mimicking citrate. Upon hydrolysis or metabolic processing, this compound may release toxic fluorinated metabolites.

2. Physical Properties Driving Logistics

  • State: Liquid.[1][2]

  • Volatility: Moderate. The heavy iodine atom depresses vapor pressure compared to smaller halides, but the fluorine atoms add volatility.

  • Stability: Sensitivity to light (iodide oxidation) and heat. Decomposes to release Iodine (

    
    ) and Hydrogen Iodide (
    
    
    
    ).

Part 2: PPE Selection Matrix

Standard laboratory PPE is insufficient for this compound. The following matrix is non-negotiable for safe handling.

Protection ZoneStandard PPE (Insufficient)Required PPE (Authoritative)Technical Justification
Hand Protection Single Nitrile GlovesDouble Gloving System: 1. Inner: Silver Shield® / 4H® (Laminate)2. Outer: 5-8 mil NitrilePermeation Physics: Alkyl iodides can permeate nitrile rubber in <15 minutes. Laminate films (EVOH/PE) provide >480 min breakthrough time against small halogenated molecules.
Respiratory Surgical Mask / N95Engineering Control: Fume HoodBackup: Full-face respirator with OV/AG cartridgesN95s do not stop organic vapors. The potential release of HI (acid gas) and organic vapors requires OV/AG filtration if hood containment is breached.
Eye/Face Safety GlassesChemical Splash Goggles Vapors are lachrymatory. Safety glasses allow vapor entry from the sides.
Body Cotton Lab CoatTyvek® Lab Coat or ApronCotton absorbs and holds liquid spills against the skin. Tyvek repels liquid splashes.

Part 3: Operational Handling Protocol

Workflow Visualization: The Safe Handling Lifecycle

SafeHandling cluster_safety Critical Safety Barrier Receipt Receipt & Inspection (Check Seal/Color) Storage Storage (2-8°C, Dark, Inert Gas) Receipt->Storage Verify Integrity Prep Preparation (Fume Hood Only) Storage->Prep Allow warm-up Transfer Transfer Strategy (Cannula/Syringe) Prep->Transfer Double Glove Reaction Reaction Setup (Closed System) Transfer->Reaction Avoid Aerosol Waste Disposal (Halogenated Stream) Reaction->Waste Quench First

Figure 1: Operational lifecycle from receipt to disposal.[3] The yellow/red zone indicates the "Critical Safety Barrier" where engineering controls (fume hood) are mandatory.

Step-by-Step Handling Procedure

1. Preparation & Weighing

  • Location: All operations must occur inside a certified chemical fume hood.

  • The "Zero-Exposure" Weighing Method:

    • Tare a vial containing the solvent you intend to use in the reaction.

    • Use a gas-tight syringe with a long needle to withdraw the 1,3-Difluoro-2-iodopropane from its source container.

    • Inject directly into the tared solvent vial (subsurface injection) to immediately suppress vapor pressure.

    • Re-weigh the vial to determine the exact mass added.

    • Why? This eliminates open weighing boats and prevents aerosolization.

2. Transfer Techniques

  • Syringe Transfer: Use glass syringes with Luer-lock tips. Avoid plastic syringes if possible, as iodides can swell rubber plungers, causing them to stick and potentially spray during depression.

  • Cannula Transfer: For volumes >10 mL, use positive pressure cannula transfer (inert gas) to move the reagent between sealed vessels.

3. Quenching & Cleanup

  • Spill Control: Do not wipe spills with paper towels immediately. Cover with a spill pillow or absorbent pads (vermiculite).

  • Decontamination Solution: Prepare a solution of 10% Sodium Thiosulfate and dilute detergent.

    • Mechanism:[1] Thiosulfate reduces volatile iodine (

      
      ) to non-volatile iodide (
      
      
      
      ), reducing vapor hazard and visual staining.

Part 4: Disposal & Logistics

Waste Categorization 1,3-Difluoro-2-iodopropane is a Halogenated Organic Solvent waste.

Waste StreamClassificationCode (Generic)Notes
Primary Waste Halogenated OrganicF002 / D001 Do not mix with oxidizers (nitric acid) or strong bases.
Solid Waste Contaminated DebrisN/A Gloves, needles, and septa must be double-bagged and labeled "Toxic Debris".
Aqueous Waste Hazardous AqueousN/A If quenching reaction with water, check pH. Iodides can be toxic to aquatic life.[4][5]

Storage Requirements

  • Temperature: Refrigerate (2–8°C). Heat accelerates decomposition to

    
    .
    
  • Light: Amber glass or foil-wrapped containers. UV light cleaves the C-I bond.

  • Stabilizer: Store under Argon or Nitrogen. Oxygen promotes radical formation.

References

  • Wikipedia. (n.d.). 1,3-Difluoro-2-propanol.[6][7] (Structural analog for metabolic toxicity). Retrieved March 2, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.